7-Iodoindoline-2,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-iodo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGIFVDILDEIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398722 | |
| Record name | 7-Iodoindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-78-3 | |
| Record name | 7-Iodoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodoindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Iodoisatin | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Iodoindoline-2,3-dione
Introduction: The Significance of Isatin Scaffolds in Modern Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of pharmacologically active agents.[1][2] First isolated in 1841 through the oxidation of indigo, isatin's versatile structure has captivated chemists for over a century.[3] The isatin core is a privileged scaffold in medicinal chemistry, appearing in molecules with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4] Halogenated derivatives, in particular, have demonstrated significant potential in modulating the electronic and lipophilic properties of lead compounds, thereby enhancing their therapeutic efficacy.[1]
7-Iodoindoline-2,3-dione, also known as 7-iodoisatin, is a key intermediate in the development of novel therapeutics.[5] The introduction of an iodine atom at the 7-position of the isatin ring provides a handle for further functionalization through various cross-coupling reactions, making it a valuable building block in synthetic organic chemistry.[6] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering insights into the underlying chemical principles and practical laboratory procedures.
Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of this compound is most effectively achieved through the electrophilic iodination of indoline-2,3-dione (isatin). This reaction leverages the electron-rich nature of the aromatic ring of the isatin scaffold.
Core Reaction and Mechanistic Insight
The direct iodination of isatin is typically performed using an iodinating agent in the presence of an acid catalyst. The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity and high yield.
Diagram 1: General Synthesis Pathway
Caption: General workflow for the synthesis of this compound.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the iodinating agent, generating a more potent electrophile. This electrophile is then attacked by the electron-rich benzene ring of the isatin molecule. The position of substitution is directed by the existing functional groups on the isatin ring.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Materials:
-
Indoline-2,3-dione (Isatin)
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid (glacial)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoline-2,3-dione in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine followed by a catalytic amount of periodic acid. Slowly add concentrated sulfuric acid dropwise. The addition of sulfuric acid is exothermic and should be done with caution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water. A precipitate of the crude product will form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₄INO₂[7] |
| Molecular Weight | 273.03 g/mol [7] |
| Appearance | Orange to red crystalline solid |
| Melting Point | 268-272 °C |
| CAS Number | 20780-78-3[8] |
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
Diagram 2: Characterization Workflow
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 7-IODO-INDOLE-2,3-DIONE | 20780-78-3 [chemicalbook.com]
Spectroscopic Characterization of 7-Iodoindoline-2,3-dione: A Technical Guide
Introduction
7-Iodoindoline-2,3-dione, commonly known as 7-iodoisatin, is a halogenated derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of a halogen atom, such as iodine, at the 7-position of the aromatic ring can significantly modulate the compound's physicochemical properties and biological activity, making 7-iodoisatin a valuable intermediate in drug discovery and organic synthesis.[2]
Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. This document is intended for researchers, chemists, and quality control professionals who require a practical framework for the comprehensive characterization of this and similar molecules. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, NMR confirms the substitution pattern of the aromatic ring and the integrity of the isatin core.
Principles of Structural Elucidation by NMR
The isatin core has a unique electronic structure. The electron-withdrawing effects of the two carbonyl groups (at C2 and C3) and the influence of the fused aromatic ring create a distinct set of chemical shifts for the aromatic protons and carbons. The introduction of a large, electron-rich iodine atom at the C7 position further perturbs these electronic environments through inductive and resonance effects, leading to a predictable pattern in the NMR spectra.
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at C4, C5, and C6. Their chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) provide definitive evidence of their connectivity and relative positions. The N-H proton of the lactam will typically appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (C2 and C3) are highly characteristic and appear far downfield. The iodine-bearing carbon (C7) will exhibit a significantly shifted signal due to the heavy atom effect.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra for a solid sample like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample. For ¹³C NMR, a higher concentration (30-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Select an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds, including isatins. It also shifts the exchangeable N-H proton signal to a less crowded region of the spectrum.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. The solution height should be approximately 4-5 cm.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.
-
Wipe the tube clean and insert it into the NMR spectrometer's magnet.
-
Locking: Lock the spectrometer's field frequency to the deuterium signal of the solvent (e.g., DMSO-d₆).
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which sharpens the spectral lines and improves resolution. This can be performed manually or automatically.
-
Tuning and Matching: Tune the probe to the desired nucleus (¹H or ¹³C) to maximize signal transmission and reception.
-
Acquisition: Acquire the spectrum using standard pulse programs (e.g., 'zg30' for a simple ¹H spectrum). Key parameters include the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a proton-decoupled pulse program is standard to produce a spectrum of singlets.
-
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| Aromatic | ~7.70 | Doublet (d) | J ≈ 7.8 Hz | H-4 |
| Aromatic | ~7.55 | Doublet (d) | J ≈ 7.5 Hz | H-6 |
| Aromatic | ~7.05 | Triplet (t) | J ≈ 7.6 Hz | H-5 |
| Amide | ~11.5 | Singlet (s) | - | N-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbonyl | ~183 | C-3 | ||
| Carbonyl | ~159 | C-2 | ||
| Aromatic | ~152 | C-7a | ||
| Aromatic | ~142 | C-4 | ||
| Aromatic | ~125 | C-6 | ||
| Aromatic | ~123 | C-5 | ||
| Aromatic | ~118 | C-3a | ||
| Aromatic | ~85 | C-7 (Iodo-substituted) |
Rationale for Predictions: The chemical shifts are estimated from known data for isatin and its derivatives. The proton at C4 is expected to be the most deshielded aromatic proton due to its proximity to the C3-carbonyl group. The proton at C5 will appear as a triplet due to coupling with both H4 and H6. The C7 carbon bearing the iodine is predicted to be significantly shielded (shifted upfield) due to the heavy atom effect.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for the N-H group, the two distinct carbonyl groups, and the aromatic ring system.
Principles of Functional Group Identification by IR
Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. The frequency of absorption is characteristic of the bond type and its environment. In 7-iodoisatin, the key diagnostic absorptions are:
-
N-H Stretch: The lactam N-H bond will produce a moderate to sharp absorption band.
-
C=O Stretches: The ketone (C3=O) and lactam (C2=O) carbonyl groups are electronically distinct and will give rise to two strong, sharp absorption bands at slightly different frequencies.
-
C=C Aromatic Stretches: The benzene ring will show several sharp bands in the 1600-1450 cm⁻¹ region.
-
C-I Stretch: The carbon-iodine bond vibration occurs in the far-infrared region, typically below 600 cm⁻¹, and may be difficult to observe on standard mid-IR spectrometers.
Experimental Protocol for FT-IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) technique is a modern, convenient method for analyzing solid samples directly with minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
-
Background Spectrum:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.
-
Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Cleaning:
-
After analysis, raise the press arm, and carefully clean the sample powder from the crystal surface using a soft tissue and solvent.
-
Expected IR Spectral Data
The following table summarizes the expected characteristic absorption bands for this compound based on established IR correlation tables and data from isatin itself.
Table 2: Expected Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Lactam) | 3300 - 3100 | Medium, Sharp | Indicates the presence of the secondary amide N-H group. |
| C=O Stretch (Ketone, C3) | ~1740 | Strong, Sharp | The C3-ketone is typically at a higher frequency. |
| C=O Stretch (Lactam, C2) | ~1720 | Strong, Sharp | The C2-amide carbonyl is influenced by the adjacent nitrogen. |
| C=C Aromatic Stretches | 1610 - 1450 | Medium-Strong | A series of sharp peaks confirming the aromatic ring. |
| C-H Bending (Aromatic) | 900 - 690 | Medium-Strong | The out-of-plane bending pattern can give clues to the substitution pattern. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides unequivocal confirmation of the molecular weight and, by extension, the elemental composition.
Principles of Molecular Weight Determination by MS
Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it can ionize molecules without causing them to fragment.[5] This is ideal for determining the molecular weight of a compound. When a solution of the analyte is sprayed into the mass spectrometer, it typically forms protonated molecules [M+H]⁺ (in positive ion mode) or deprotonated molecules [M-H]⁻ (in negative ion mode). High-resolution mass spectrometry (HRMS) can measure the m/z value with extremely high precision, allowing for the determination of the elemental formula.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (~1-10 µg/mL) in a suitable solvent. A mixture of methanol or acetonitrile with a small amount of water is common.
-
To promote ionization, a trace amount of an acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) is often added to the solution.
-
-
Instrument Setup and Analysis:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).
-
A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
-
Heated gas is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are measured.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-500).
-
Expected Mass Spectral Data
The molecular formula for this compound is C₈H₄INO₂. The expected mass spectral data can be precisely calculated.
Table 3: Calculated Mass Data for this compound
| Parameter | Calculated Value | Notes |
| Molecular Formula | C₈H₄INO₂ | - |
| Monoisotopic Mass | 272.9287 g/mol | The mass calculated using the most abundant isotope of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). This is the mass observed in high-resolution mass spectrometry. |
| Average Molecular Weight | 273.03 g/mol | The weighted average mass of all isotopes of each element.[1] |
| Expected Ion (Positive Mode, ESI-MS) | m/z 273.9360 | Corresponds to the protonated molecule, [C₈H₅INO₂]⁺. |
| Expected Ion (Negative Mode, ESI-MS) | m/z 271.9214 | Corresponds to the deprotonated molecule, [C₈H₃INO₂]⁻. |
A key feature in the mass spectrum will be the isotopic signature. Iodine is monoisotopic (¹²⁷I), so it does not contribute to isotopic complexity. However, the presence of carbon atoms will result in a small M+1 peak (from ¹³C) with an expected relative abundance of approximately 8.8% of the monoisotopic peak.
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. The following workflow illustrates this synergistic approach to confirming the identity and purity of a synthesized batch of this compound.
Caption: Integrated workflow for structural verification.
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. While NMR provides the definitive map of the carbon-hydrogen framework and confirms the specific substitution pattern, IR spectroscopy offers rapid confirmation of the essential functional groups. Finally, mass spectrometry provides unequivocal proof of the molecular weight and elemental formula. By following structured experimental protocols and integrating the data from these three powerful techniques, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity and reproducibility of their scientific findings.
References
-
Isatin (1H-indole-2,3-dione) and its derivatives represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2024, July 24). Alwsci. Retrieved from [Link]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
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Sample Preparation for NMR. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
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IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Sample Preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. (2017). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. (2024). Iraqi Journal of Science. Retrieved from [Link]
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Physical properties of 7-Iodoindoline-2,3-dione
An In-depth Technical Guide to the Physical Properties of 7-Iodoindoline-2,3-dione (7-Iodoisatin)
Abstract
This compound, commonly known as 7-iodoisatin, is a halogenated derivative of the indole family, a class of heterocyclic compounds of profound importance in medicinal chemistry and drug discovery. The strategic placement of an iodine atom at the 7-position of the isatin scaffold imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physical, spectroscopic, and structural properties of this compound, intended for researchers and professionals in drug development. We will delve into its structural characterization, solubility, and synthetic considerations, underpinned by established chemical principles and data from analogous compounds.
Introduction: The Significance of the Isatin Scaffold
The indoline-2,3-dione (isatin) framework is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Isatins are recognized as key pharmacophores in the development of anticancer, antiviral, and neuroprotective agents. Their mechanism of action often involves the inhibition of critical enzymes, such as kinases and indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[2]
The introduction of a halogen atom, such as iodine, onto the isatin ring system significantly modulates the molecule's electronic properties, lipophilicity, and potential for further chemical modification. Specifically, the iodine atom in 7-iodoisatin can serve as a handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This makes 7-iodoisatin a particularly attractive intermediate for creating diverse chemical libraries for high-throughput screening.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Chemical Name | 7-Iodo-1H-indole-2,3-dione | - |
| Synonyms | 7-Iodoisatin | [3] |
| CAS Number | 20780-78-3 | [3] |
| Molecular Formula | C₈H₄INO₂ | [3] |
| Molecular Weight | 273.03 g/mol | [3] |
| Appearance | Expected to be a colored solid | - |
| Melting Point | 209 °C | [3] |
| Density | 2.106 g/cm³ (Predicted) | [3] |
| pKa | 8.82 ± 0.20 (Predicted) | [3] |
| Sensitivity | Light Sensitive | [4] |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
3.1.1 Predicted ¹H NMR Spectrum
The proton NMR spectrum of 7-iodoisatin is expected to show signals corresponding to the three aromatic protons and one N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the iodine atom.[5]
-
Aromatic Protons (δ 7.0-8.0 ppm): The protons on the benzene ring will appear in the downfield region. The proton at position 5 will likely be a triplet, coupled to the protons at positions 4 and 6. The protons at positions 4 and 6 will appear as doublets, coupled to the proton at position 5. The exact chemical shifts will depend on the solvent used.
-
N-H Proton (δ ~11.0 ppm): The amide proton is expected to be a broad singlet and will appear significantly downfield due to hydrogen bonding and the deshielding effect of the adjacent carbonyl groups. Its chemical shift can be highly variable depending on the solvent and concentration.
3.1.2 Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.[6][7]
-
Carbonyl Carbons (δ 160-185 ppm): The two carbonyl carbons (C2 and C3) will be the most downfield signals due to the strong deshielding effect of the oxygen atoms.
-
Aromatic Carbons (δ 90-150 ppm): The six carbons of the benzene ring will appear in this range. The carbon bearing the iodine atom (C7) will be significantly shielded and appear further upfield (around 90-100 ppm) due to the heavy atom effect. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-iodoisatin will be dominated by the characteristic absorptions of the N-H and carbonyl groups.[8][9]
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| N-H Stretch | 3200 - 3400 | Broad |
| C=O Stretch (Amide) | ~1745 | Strong, Sharp |
| C=O Stretch (Ketone) | ~1725 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-I Stretch | 500 - 600 | Weak |
The two distinct carbonyl stretching frequencies are a hallmark of the isatin scaffold.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a strong molecular ion peak at m/z = 273, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: A characteristic fragmentation pattern for isatins is the sequential loss of carbon monoxide (CO) molecules.[10][11] We can predict the following major fragments:
-
m/z 245: [M - CO]⁺
-
m/z 217: [M - 2CO]⁺
-
m/z 127: A peak corresponding to the iodine cation [I]⁺ is also likely to be observed.
-
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis and for its formulation in drug delivery systems. Based on the properties of the parent isatin and related iodo-compounds, the following solubility profile is anticipated.[4][12]
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble | The molecule is largely nonpolar, though the N-H and carbonyl groups can engage in some hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent that is excellent for dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, it is a versatile polar aprotic solvent. |
| Acetone | Soluble | A polar aprotic solvent that should readily dissolve the compound. |
| Ethanol/Methanol | Slightly soluble | The polarity of the alcohols allows for some solubility, but it may be limited. |
| Dichloromethane | Slightly soluble | A nonpolar solvent, solubility is expected to be moderate. |
| Hexanes/Ether | Poorly soluble | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocols
Synthesis of this compound (Sandmeyer Methodology)
The most common and reliable method for the synthesis of substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis.[1] This multi-step process begins with the corresponding substituted aniline.
Step 1: Synthesis of 2'-Iodoisonitrosoacetanilide
-
In a 500 mL flask, dissolve chloral hydrate (0.15 mol) and sodium sulfate (0.8 mol) in 400 mL of water with vigorous stirring.
-
In a separate beaker, dissolve 2-iodoaniline (0.1 mol) in 100 mL of water and add concentrated hydrochloric acid (0.3 mol) dropwise.
-
To the aniline solution, add hydroxylamine hydrochloride (0.45 mol) and stir until dissolved.
-
Add the aniline hydrochloride/hydroxylamine solution to the chloral hydrate solution and heat to 100 °C for 1-2 minutes until a precipitate forms.
-
Cool the mixture in an ice bath and filter the solid product. Wash the solid with cold water and dry to yield 2'-iodoisonitrosoacetanilide.
Step 2: Cyclization to this compound
-
Preheat concentrated sulfuric acid (10 volumes per weight of isonitrosoacetanilide) to 50 °C in a flask equipped with a mechanical stirrer.
-
Slowly add the 2'-iodoisonitrosoacetanilide from Step 1 in small portions, maintaining the temperature between 65-75 °C.
-
After the addition is complete, heat the mixture to 80 °C for 15 minutes.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain pure this compound.
Workflow for Synthesis and Characterization
The overall process from starting materials to a fully characterized final product can be visualized with the following workflow diagram.
Caption: Workflow for the synthesis and characterization of this compound.
Trustworthiness and Self-Validation
The described synthetic protocol is a well-established method in organic chemistry for producing isatin derivatives. The purity and identity of the final compound are validated through a suite of orthogonal analytical techniques:
-
Melting Point: A sharp and consistent melting point is a primary indicator of purity.
-
NMR Spectroscopy: Confirms the specific arrangement of atoms and the absence of impurities with proton or carbon signals.
-
IR Spectroscopy: Verifies the presence of the key functional groups.
-
Mass Spectrometry: Confirms the molecular weight and provides structural information through fragmentation patterns.
Agreement across all these analytical methods provides a high degree of confidence in the identity and purity of the synthesized this compound.
References
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Sumpter, W. C., & Amundsen, L. (1932). THE PREPARATION OF 5,7-DI-IODOISATIN. Journal of the American Chemical Society, 54(5), 1917–1918. Available at: [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. IR Spectroscopic Study of Substances Containing Iodine Adduct. Available at: [Link]
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Request PDF. Synthesis of Isatin Derivatives under Metal Free Conditions Using Hypervalent Iodine. Available at: [Link]
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ResearchGate. Previous methods for isatin synthesis. Available at: [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
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The Royal Society of Chemistry. 1H and 13C chemical shifts of studied species Artemisinin 1H NMR (CD3OD, 700 MHz) δ 0.99 (3H, d, J= 6.2 Hz, 6-CH3), 1.16 (3H, d. Available at: [Link]
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Table of Characteristic IR Absorptions. Available at: [Link]
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National Institutes of Health. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Available at: [Link]
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ResearchGate. The First One-Pot Synthesis of l-7-Iodotryptophan from 7-Iodoindole and Serine, and an Improved Synthesis of Other l-7-Halotryptophans. Available at: [Link]
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A Comprehensive Technical Guide to 7-Iodoindoline-2,3-dione: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 7-Iodoindoline-2,3-dione, a halogenated derivative of the versatile isatin scaffold. As a senior application scientist, this document moves beyond a simple data sheet to offer insights into its synthesis, chemical utility, and strategic applications in medicinal chemistry, grounded in established scientific principles.
Core Molecular Profile
This compound, also known as 7-Iodoisatin, is a synthetically valuable building block. The indole-2,3-dione (isatin) core is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic placement of an iodine atom at the 7-position significantly enhances its utility, providing a reactive handle for further molecular elaboration and influencing the compound's overall physicochemical properties.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 20780-78-3 | [3][4][5] |
| Molecular Formula | C₈H₄INO₂ | [3][5] |
| Molecular Weight | 273.03 g/mol | [5][6] |
| Melting Point | 209°C | [5] |
| Appearance | Off-white to yellow or orange solid | Inferred from typical isatin derivatives |
| Purity | Typically >95-98% (HPLC) | [5][6] |
| InChI Key | RLGIFVDILDEIHL-UHFFFAOYSA-N | [6] |
| SMILES | O=C1C2=C(NC1=O)C=CC=C2I | Inferred from structure |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through electrophilic iodination of an indole-based precursor. The choice of starting material and iodinating agent is critical for achieving regioselectivity and high yield.
A common and effective approach involves the cyclization of a suitably substituted aniline derivative. This method offers precise control over the substituent placement on the aromatic ring.
Illustrative Synthetic Workflow
Caption: Generalized Sandmeyer-based Isatin Synthesis for 7-Iodoindione.
Causality in Experimental Design
-
Starting Material Selection: Beginning with an ortho-substituted aniline (like 2-amino-3-iodobenzoic acid) ensures the iodine is pre-positioned correctly, preventing the formation of other regioisomers that would occur if one were to directly iodinate isatin itself.
-
Sandmeyer Reaction: This classic transformation is a reliable method for converting an aromatic amine into a variety of functional groups via a diazonium salt. In this context, it sets the stage for the subsequent cyclization.
-
Cyclization with Sulfuric Acid: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates the intermediate, facilitating the intramolecular electrophilic aromatic substitution (cyclization) to form the five-membered pyrrole ring, followed by dehydration to yield the final dione product.
Representative Experimental Protocol
This protocol is a representative synthesis adapted from established methods for isatin synthesis.
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve hydroxylamine hydrochloride in water.
-
Add a solution of chloral hydrate in water.
-
Slowly add a solution of 2-amino-3-iodobenzoic acid dissolved in aqueous HCl while maintaining the temperature below 10°C with an ice bath.
-
Stir the reaction mixture vigorously for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Cyclization to this compound:
-
Carefully and slowly add the dried isonitrosoacetanilide intermediate in portions to pre-heated concentrated sulfuric acid (e.g., 70-80°C) with vigorous stirring. Control the rate of addition to manage the exothermic reaction.
-
After the addition is complete, continue heating and stirring for approximately 1 hour or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
The crude this compound will precipitate. Collect the solid by filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
-
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential.
The Strategic Importance of the Iodine Atom
-
Handle for Cross-Coupling Reactions: The carbon-iodine bond is relatively weak, making it an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the straightforward introduction of aryl, alkyl, or alkynyl groups at the 7-position, enabling the exploration of a vast chemical space.
-
Modulator of Pharmacokinetics: Halogen atoms, particularly iodine, can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.
-
Heavy Atom for Crystallography: The presence of a heavy iodine atom can aid in solving the phase problem in X-ray crystallography, facilitating the structural determination of the compound bound to its biological target.
Therapeutic Targeting and Scaffold Hopping
The isatin core is a known inhibitor of various enzymes, and its derivatives are actively investigated in multiple therapeutic areas.[7]
-
Kinase Inhibition: Many kinase inhibitors incorporate a heterocyclic core that forms hydrogen bonds within the ATP-binding pocket. The isatin scaffold can mimic this interaction, and modifications at the N1, C5, and C7 positions are used to achieve potency and selectivity.
-
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition: IDO1 is a critical enzyme in cancer immune evasion.[8] Overexpression in the tumor microenvironment leads to immune suppression.[9] Several indole-based structures, including derivatives of the indoline-2,3-dione scaffold, have been developed as IDO1 inhibitors to restore anti-tumor immunity.[8][9][10]
Logical Workflow in a Drug Discovery Campaign
Caption: Role of this compound as a starting point in drug discovery.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).[11][12]
GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[5][11] |
| Hazard | H319 | Causes serious eye irritation.[5][11] |
| Precaution | P264 | Wash skin thoroughly after handling. |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Precaution | P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] |
| Precaution | P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[12]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. The compound is noted to be light-sensitive.[5] Recommended storage temperature is often 2-8°C.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.[12]
-
Spill & Disposal: In case of a spill, avoid generating dust.[11] Absorb with an inert material and place in a suitable container for chemical waste disposal according to local regulations.
Conclusion
This compound is more than a catalog chemical; it is a potent and versatile tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with the strategic reactivity of the iodine substituent, make it an invaluable starting point for the synthesis of compound libraries targeting a range of diseases. Understanding the causality behind its synthesis and the logic of its application in drug discovery workflows empowers researchers to leverage this scaffold to its full potential in the quest for novel therapeutics.
References
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Arctom. (n.d.). CAS NO. 20780-78-3 | this compound. Retrieved from
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ChemicalBook. (2022-12-30). 7-IODO-INDOLE-2,3-DIONE | 20780-78-3. Retrieved from
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Chemical-Suppliers. (n.d.). Your Inquiry on 7-Iodo-Indole-2,3-Dione. Retrieved from
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Sigma-Aldrich. (2025-10-16). SAFETY DATA SHEET. Retrieved from
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CymitQuimica. (2024-12-19). Safety Data Sheet. Retrieved from
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Engineered Science Publisher. (n.d.). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Retrieved from
-
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-
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-
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PMC. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved from
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The Ascendancy of 7-Substituted Isatins: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin, a privileged heterocyclic scaffold, has captivated the attention of medicinal chemists for over a century. While modifications at various positions of the isatin ring have yielded a plethora of biologically active compounds, substitutions at the 7-position have emerged as a particularly fruitful avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of 7-substituted isatins. We delve into the nuances of classical and modern synthetic methodologies, offering detailed experimental protocols and an analysis of the causal factors influencing regioselectivity. Furthermore, this guide explores the rich pharmacology of 7-substituted isatins, with a focus on their anticancer, antibacterial, and antiviral activities. Through a critical examination of structure-activity relationships (SAR), we illuminate the profound impact of the 7-substituent on the biological profile of these versatile molecules.
Introduction: The Isatin Core and the Strategic Importance of the 7-Position
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound first isolated in 1841 by Erdmann and Laurent through the oxidation of indigo.[1] Its unique structural features, including a reactive C3-keto group and an acidic N-H proton, have rendered it a versatile building block in organic synthesis. The isatin scaffold is a common motif in numerous natural products and has been extensively utilized in the generation of diverse compound libraries for drug discovery.[2][3]
The aromatic ring of isatin offers multiple sites for substitution (positions 4, 5, 6, and 7), each influencing the molecule's physicochemical properties and biological activity in distinct ways. The 7-position, in particular, has garnered significant interest. Its proximity to the pyrrole ring and the C1-position allows for steric and electronic modulations that can profoundly impact molecular conformation and interactions with biological targets. The introduction of substituents at this position has been shown to be a critical determinant for a range of pharmacological activities.[4][5]
This guide will navigate the historical landscape of 7-substituted isatins, from their initial explorations to their current status as promising therapeutic leads.
Historical Perspective and the Evolution of Synthetic Strategies
The journey to efficiently and selectively synthesize 7-substituted isatins is intrinsically linked to the development of isatin synthesis itself. Early methods were often harsh and lacked regiochemical control, posing significant challenges for the preparation of specifically substituted analogs.
Classical Approaches and Their Limitations
The foundational methods for isatin synthesis, while groundbreaking for their time, presented considerable hurdles for the regioselective synthesis of 7-substituted derivatives.
-
The Sandmeyer Isatin Synthesis: First described in the early 20th century, this method involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in strong acid.[2][6] For the synthesis of 7-substituted isatins, this would require a 2-substituted aniline as the starting material. However, the harsh acidic conditions of the cyclization step are often incompatible with sensitive functional groups, and the synthesis of the required substituted anilines can be non-trivial.
-
The Stolle Synthesis: This approach utilizes the reaction of an aniline with oxalyl chloride to form an intermediate chlorooxalylanilide, which is then cyclized using a Lewis acid.[1] While effective for some substituted anilines, the Stolle synthesis can also suffer from a lack of regioselectivity when using meta-substituted anilines, leading to mixtures of 4- and 6-substituted isatins.[6]
-
The Gassman Synthesis: This method involves the reaction of an aniline with tert-butyl hypochlorite to form an N-chloroaniline, which then reacts with a β-keto ester. While offering an alternative route, it also faces challenges with regioselectivity for certain substitution patterns.[7]
The primary limitation of these classical methods lies in their reliance on electrophilic aromatic substitution for the key cyclization step. With meta-substituted anilines, this often leads to a mixture of regioisomers, making the isolation of the desired 7-substituted isatin a significant challenge.
The Dawn of Regioselective Syntheses
The demand for structurally defined isatin derivatives for pharmacological screening spurred the development of more sophisticated and regioselective synthetic strategies. A significant breakthrough came with methods that exploited directed ortho-metalation.
One of the pivotal developments was the Hewawasam and Meanwell method , which involves the directed ortho-lithiation of N-protected anilines.[6] By using a directing group (e.g., a pivaloyl group), lithiation can be selectively achieved at the 2-position of the aniline ring. Subsequent reaction with an oxalate ester and cyclization provides a reliable route to 4- and, by extension, 7-substituted isatins, depending on the starting aniline. This approach offered a significant advantage in terms of predictable regiochemical control.[6]
Modern Synthetic Methodologies for 7-Substituted Isatins
Contemporary organic synthesis has further expanded the toolkit for accessing 7-substituted isatins with high efficiency and functional group tolerance. These methods often leverage modern catalytic systems and novel reaction pathways.
Synthesis of 7-Halo-Isatins
Halogenated isatins, particularly those with a halogen at the 7-position, have proven to be valuable intermediates and possess significant biological activity.[4][8]
Experimental Protocol: Synthesis of 7-Bromoisatin (Adapting Unsubstituted Isatin Synthesis) [8]
This protocol adapts a known procedure for the synthesis of isatin, starting from 2-bromoaniline.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-bromophenyl)acetamide
-
In a 500 mL round-bottom flask, dissolve 10.0 g of 2-bromoaniline in 100 mL of water containing 5 mL of concentrated hydrochloric acid.
-
To this solution, add a solution of 12.0 g of chloral hydrate in 50 mL of water, followed by a solution of 15.0 g of hydroxylamine hydrochloride in 50 mL of water.
-
Heat the mixture in a water bath at 60-70 °C for 1-2 hours, during which a crystalline product should precipitate.
-
Cool the reaction mixture in an ice bath and collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry to afford the isonitrosoacetanilide intermediate.
Step 2: Cyclization to 7-Bromoisatin
-
Carefully add the dried isonitrosoacetanilide from Step 1 in small portions to 50 mL of pre-heated (70-80 °C) concentrated sulfuric acid with stirring.
-
After the addition is complete, heat the mixture to 90 °C for 10-15 minutes.
-
Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.
-
The 7-bromoisatin will precipitate as a solid. Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Causality: The use of 2-bromoaniline as the starting material directs the cyclization to exclusively form the 7-bromo-substituted isatin. The strong acid facilitates the electrophilic aromatic substitution reaction, leading to the formation of the five-membered ring.
Synthesis of 7-Alkyl and 7-Alkoxy-Isatins
The synthesis of 7-alkyl and 7-alkoxy isatins often requires the corresponding 2-substituted anilines as starting materials for classical methods or the application of modern cross-coupling strategies on a pre-formed 7-halo-isatin.
Experimental Protocol: Synthesis of 1-Alkyl-7-azaisatins [9][10]
This protocol describes a facile synthesis of 1-alkyl-7-azaisatins, which are isatin analogs containing a nitrogen atom in the benzene ring.
Step 1: N-Alkylation of 7-Azaindole
-
To a solution of 7-azaindole (1.0 eq) in dimethylacetamide, add sodium hydride (1.1 eq) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) and continue stirring at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by chromatography to yield the 1-alkyl-7-azaindole.
Step 2: Oxidation to 1-Alkyl-7-azaisatin
-
To a solution of the 1-alkyl-7-azaindole (1.0 eq) in dichloromethane, add bromine (1.1 eq) at 0 °C.
-
After stirring for 30 minutes, add a solution of N-bromosuccinimide (NBS) (2.1 eq) in dimethyl sulfoxide (DMSO).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 1-alkyl-7-azaisatin.
Causality: The initial N-alkylation of 7-azaindole provides the necessary precursor. The subsequent bromination and oxidation with the NBS/DMSO reagent system selectively oxidizes the 2- and 3-positions of the indole ring to form the isatin core.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic strategies for 7-substituted isatins.
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A Technical Guide to Halogenated Indoline-2,3-diones: Theoretical and Computational Frameworks for Drug Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Indoline-2,3-dione, commonly known as isatin, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The introduction of halogen atoms onto the isatin core is a cornerstone of modern drug design, profoundly influencing the molecule's physicochemical properties, metabolic stability, and target-binding interactions. This guide provides an in-depth technical exploration of halogenated indoline-2,3-diones, with a specific focus on the 7-position, exemplified by 7-Iodoindoline-2,3-dione. We synthesize field-proven insights with theoretical principles, detailing the strategic rationale behind synthetic pathways, advanced spectroscopic characterization, and the application of powerful computational tools like Density Functional Theory (DFT) and molecular docking to predict and rationalize biological activity. This document serves as a comprehensive resource for researchers aiming to harness the potential of this versatile molecular architecture.
The Strategic Importance of Halogenation at the C7 Position
The benzene ring of the indoline-2,3-dione scaffold offers multiple sites for substitution. While the C5 position is most electronically activated and commonly substituted, modification at the C7 position offers unique strategic advantages in drug design. The C7 position is located in close proximity to the N1-hydrogen and the C2-carbonyl group, allowing for intramolecular interactions that can influence the planarity and conformational rigidity of the entire scaffold.
Introducing a bulky and lipophilic atom like iodine at the C7 position can achieve several key objectives:
-
Enhanced Target Affinity: The iodine atom can act as a powerful halogen bond donor, forming specific, directional interactions with electron-rich pockets in a biological target, such as a protein's active site.
-
Modulated Lipophilicity: Halogenation systematically increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[2]
-
Metabolic Blocking: A substituent at C7 can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s), preventing undesirable oxidative metabolism at that position and thereby increasing the compound's half-life.
-
Fine-Tuning of Electronic Properties: The electron-withdrawing nature of halogens alters the electron distribution across the aromatic system, which can modulate the acidity of the N1-proton and the reactivity of the C3-carbonyl, a key site for derivatization.
The following workflow outlines the integrated approach to studying a target molecule like this compound, from its synthesis to its potential as a drug lead.
Synthesis and Purification
The synthesis of substituted isatins most commonly relies on the Sandmeyer isonitrosoacetanilide isatin synthesis or variations thereof. This method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid.[3]
Experimental Protocol: Synthesis of 7-Halogenated Isatins (Representative)
Step 1: Synthesis of N-(2-Iodophenyl)-2-hydroxyimino-acetamide (Intermediate)
-
In a 1 L three-necked flask equipped with a mechanical stirrer, dissolve chloral hydrate (0.15 mol) and sodium sulfate (0.8 mol) in 400 mL of deionized water.
-
In a separate beaker, prepare a solution of 2-iodoaniline (0.1 mol) in 100 mL of water and add concentrated hydrochloric acid (0.3 mol) drop-wise with cooling.
-
Add the aniline hydrochloride solution to the flask.
-
Prepare a solution of hydroxylamine hydrochloride (0.33 mol) in 100 mL of water and add it to the reaction mixture.
-
Heat the mixture under reflux for 1-2 hours. The formation of a crystalline precipitate indicates product formation.
-
Cool the mixture to room temperature, filter the solid product, wash thoroughly with cold water, and dry to yield the isonitrosoacetanilide intermediate.
Step 2: Cyclization to this compound
-
Carefully pre-heat concentrated sulfuric acid (10 parts by weight) to 50°C in a flask suitable for strong acids.
-
With vigorous stirring, add the dried N-(2-Iodophenyl)-2-hydroxyimino-acetamide intermediate (1 part by weight) in small portions, maintaining the temperature between 65-75°C.
-
After the addition is complete, heat the mixture to 80°C for 15 minutes to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
The precipitated this compound is collected by filtration, washed with copious amounts of cold water until the filtrate is neutral, and then dried.
-
Purification: Recrystallization from ethanol/water or purification via column chromatography on silica gel can be employed to obtain the final product of high purity.[5]
Spectroscopic and Structural Characterization
Unambiguous characterization of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, specific shifts are expected. While experimental data for this exact compound is not published, we can predict the ¹H and ¹³C NMR spectra based on data from analogous halogenated indoles.[6]
| Data Type | Predicted Chemical Shifts (δ, ppm) for this compound | Rationale and Comparison with Analogs |
| ¹H NMR | NH : ~11.0 (broad singlet)H4 : ~7.8 (doublet)H5 : ~7.2 (triplet)H6 : ~7.7 (doublet) | The N-H proton is acidic and deshielded, appearing far downfield. The aromatic protons will form a characteristic three-proton spin system. The heavy iodine atom will induce downfield shifts on adjacent protons (H6) compared to non-halogenated isatin. |
| ¹³C NMR | C2, C3 (Carbonyls): ~184, ~159C7a : ~152C7 (Iodo-substituted): ~95-100Aromatic CHs : ~120-140C3a : ~118 | The carbonyl carbons are highly deshielded. The most significant feature is the C7 carbon directly attached to iodine, which will be shifted significantly upfield due to the heavy atom effect, a hallmark of iodo-substituted aromatics. |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy identifies functional groups, while MS confirms the molecular weight and elemental composition.[7][8]
| Technique | Expected Observations for this compound | Interpretation |
| IR (cm⁻¹) | ~3200 : N-H stretch (broad)~1760 : C=O stretch (amide, C2)~1740 : C=O stretch (ketone, C3)~1610 : C=C stretch (aromatic) | The two distinct carbonyl peaks are characteristic of the isatin core. The broad N-H absorption confirms its presence. |
| MS (ESI) | [M+H]⁺ : m/z 273.94[M+Na]⁺ : m/z 295.92 | The exact mass measurement by High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula (C₈H₄INO₂). The isotopic pattern of iodine would be observable. |
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure for this compound has not been reported, data from related structures like 7-methyl-1H-indole-2,3-dione reveal key packing features.[9]
In the crystal lattice, isatin derivatives typically form hydrogen-bonded dimers via the N-H and C2-carbonyl groups.[9] These dimers then stack through π–π interactions between the aromatic rings. The presence of a large iodine atom at the C7 position would be expected to introduce significant halogen bonding (C-I···O) interactions, potentially leading to a more complex and tightly packed crystal structure compared to its lighter halogen analogs.
| Parameter | Representative Data (from 7-Methyl-1H-indole-2,3-dione) [9] | Expected Influence of 7-Iodo Substitution |
| Crystal System | Monoclinic | Dependent on packing, could differ. |
| Space Group | P2₁/n | Dependent on packing, could differ. |
| Key Interactions | N—H⋯O Hydrogen Bondsπ–π Stacking | Halogen bonding (C-I···O) would become a dominant and highly directional interaction, influencing the overall packing motif. |
Theoretical and Computational Studies
In silico methods are indispensable for predicting molecular properties and guiding experimental design. DFT and molecular docking provide insights into electronic structure and potential biological interactions, respectively.[10]
Density Functional Theory (DFT) Calculations
DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and compute electronic properties.[5][11]
-
Optimized Geometry: DFT provides the lowest energy conformation of the molecule, confirming bond lengths and angles that can be compared with experimental X-ray data.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution. For this compound, the map would show negative potential (red) around the carbonyl oxygens (nucleophilic sites) and positive potential (blue) around the N-H proton and, significantly, at the tip of the iodine atom (the "sigma-hole"), confirming its potential as a halogen bond donor.[12]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[13][14] Isatin derivatives are known to inhibit a variety of enzymes, including kinases and indoleamine 2,3-dioxygenase (IDO).[13][15]
Protocol for Molecular Docking:
-
Target Preparation: Obtain the crystal structure of the target protein (e.g., IDO1, PDB ID: 2D0T) from the Protein Data Bank. Remove water molecules, add hydrogen atoms, and assign charges.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.
-
Grid Generation: Define the binding site (active site) on the protein, creating a grid box that encompasses the key amino acid residues.
-
Docking Execution: Use software like AutoDock or Glide to systematically sample conformations of the ligand within the grid box and score them based on a scoring function that estimates binding affinity (e.g., in kcal/mol).
-
Analysis: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and, crucially, any halogen bonds formed by the C7-iodine atom. A favorable docking score (highly negative) suggests a strong potential for binding.[16]
Potential Biological Applications and Future Directions
The isatin scaffold is a well-established pharmacophore. Derivatives have shown potent activity in several therapeutic areas.
| Therapeutic Area | Mechanism / Target | Relevance of 7-Iodo Substitution |
| Anticancer | Inhibition of kinases (e.g., CDK2), Indoleamine 2,3-dioxygenase (IDO)[1][13][15] | The iodine atom can form strong halogen bonds with the hinge region of kinases or the heme-coordinating residues in IDO, potentially leading to high potency and selectivity. |
| Antimicrobial | Inhibition of bacterial enzymes like DNA gyrase[14] | Increased lipophilicity can improve penetration through bacterial cell walls. Halogen bonding can enhance binding to the enzyme's active site. 5-iodo isatin derivatives are known to be potent against bacteria and fungi.[14] |
| Antiviral | Inhibition of viral proteases or polymerases | The scaffold can be tailored to fit into specific viral enzyme active sites, with the iodine atom serving as a key anchoring point. |
The true potential of this compound lies in its use as a versatile intermediate. The C-I bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of diverse functional groups at the 7-position, enabling rapid exploration of the structure-activity relationship (SAR) and the development of highly potent and selective drug candidates.
Conclusion
This compound, as a representative of 7-halogenated isatins, embodies a powerful platform for modern medicinal chemistry. While specific experimental data for this molecule remains to be published, a comprehensive understanding of its properties and potential can be achieved by integrating synthetic strategies with advanced analytical and computational methodologies, guided by data from closely related analogs. The strategic placement of an iodine atom at the C7 position offers unique opportunities for exploiting halogen bonding and fine-tuning molecular properties, making this scaffold a highly promising starting point for the discovery of next-generation therapeutics.
References
A consolidated list of references cited in this guide will be provided separately. The in-text citations link to authoritative sources that support the claims and protocols described.
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- 11. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Docking studies of new triazole-indole-2,3-dione anticancer drugs. [wisdomlib.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Carbonyl Reactivity of 7-Iodoindoline-2,3-dione
Abstract
7-Iodoindoline-2,3-dione, commonly known as 7-iodoisatin, is a halogenated derivative of isatin that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique reactivity profile, particularly at the C2 (amide) and C3 (keto) carbonyl groups, allows for the construction of complex heterocyclic systems, including pharmacologically significant spirooxindoles.[1][2] This guide provides an in-depth analysis of the differential reactivity of these two carbonyl centers. We will explore the underlying electronic and steric factors that govern selectivity and present field-proven methodologies for leveraging this chemistry in targeted synthesis.
Introduction: The Isatin Scaffold and the Influence of the 7-Iodo Substituent
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold due to the ease of functionalization at its carbonyl groups, aromatic ring, and nitrogen atom.[2] This versatility has made it a focal point in the synthesis of a wide array of biologically active compounds.[3][4] The core of isatin's reactivity lies in the juxtaposition of two distinct carbonyl groups: an amide carbonyl (C2) and a keto carbonyl (C3).
The introduction of an iodine atom at the 7-position of the indole ring creates this compound. This substitution significantly modulates the electronic properties of the scaffold. Iodine, being an electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic substitution, but more importantly, it enhances the electrophilicity of the nearby carbonyl carbons. The C7-I bond can also participate in halogen bonding, potentially influencing crystal packing and intermolecular interactions.[5]
The primary focus of this guide is the differential reactivity between the C2 and C3 carbonyls, a critical consideration for any synthetic strategy involving this molecule.
The Duality of Carbonyl Reactivity: C3-Keto vs. C2-Amide
The two carbonyl groups in 7-iodoisatin exhibit distinct electrophilic characteristics. The C3-keto group is significantly more reactive towards nucleophiles than the C2-amide group. This difference is fundamental to controlling the regioselectivity of reactions.[6]
The Highly Electrophilic C3-Keto Carbonyl
The C3-carbonyl behaves as a typical ketone and is the primary site for nucleophilic attack.[6][7] Its electrophilicity is amplified by two key factors:
-
Adjacent Amide Group: The electron-withdrawing nature of the adjacent C2-amide group enhances the partial positive charge on the C3 carbon.
-
7-Iodo Substituent: The strong inductive electron-withdrawing effect of the iodine atom further depletes electron density from the aromatic ring and, by extension, from the C3-carbonyl carbon, making it a highly potent electrophile.
This heightened reactivity makes the C3 position the target for a vast range of transformations, including aldol condensations, Knoevenagel condensations, and the synthesis of spiro-fused heterocycles.[3][4][8]
The Less Reactive C2-Amide (Lactam) Carbonyl
In contrast, the C2-carbonyl is part of a lactam (cyclic amide) functionality. Its reactivity is substantially dampened due to the delocalization of the nitrogen lone pair into the carbonyl group.[9] This resonance stabilization reduces the electrophilicity of the C2 carbon. Consequently, reactions at this site are less common and typically require harsh conditions or specific activation to disrupt the stable amide bond, often leading to ring-opening.[9][10]
Diagram: Reactivity Hierarchy in this compound
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen-bonded chains of rings linked by iodo-carbonyl interactions in 5-iodoisatin and hydrogen-bonded sheets in 7-trifluoromethylisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Carbonyl Reactions for the DAT — Shemmassian Academic Consulting [shemmassianconsulting.com]
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- 10. researchgate.net [researchgate.net]
The Dual-Faceted Influence: Unraveling the Electronic Effects of Iodine on the Isatin Ring
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) stands as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its rich reactivity is largely dictated by the electronic landscape of its bicyclic structure. The strategic introduction of substituents onto the aromatic ring can profoundly modulate this landscape, fine-tuning the molecule's properties for specific applications. Among these modifications, halogenation, and specifically iodination, offers a unique and powerful tool for chemical manipulation. This guide provides a detailed exploration of the electronic effects imparted by an iodine substituent on the isatin ring. We will dissect the dualistic nature of iodine's influence—its inductive withdrawal versus its mesomeric donation—and examine how this interplay governs the reactivity, spectroscopic characteristics, and synthetic utility of iodinated isatins, thereby providing a foundational understanding for professionals in drug discovery and chemical synthesis.
The Isatin Core: A Profile in Reactivity
Isatin is a structurally simple yet chemically complex molecule, featuring an indole nucleus with two carbonyl groups at the C2 and C3 positions.[3] This arrangement creates distinct reactive centers:
-
The Aromatic Ring: The benzene portion of the scaffold is susceptible to electrophilic aromatic substitution (EAS), primarily at the electron-rich C5 and C7 positions.[4]
-
The C3-Carbonyl (Ketone): This site is highly electrophilic and readily undergoes nucleophilic addition and condensation reactions, serving as a primary handle for derivatization.
-
The C2-Carbonyl (Amide/Lactam): While less reactive than the C3-ketone, it influences the overall electronic structure and participates in reactions like ring-opening.
-
The N1-Proton (Amide): The lactam proton is acidic and can be removed by a base, facilitating N-alkylation, N-arylation, and other modifications.[5]
Understanding these intrinsic properties is crucial to appreciating the nuanced changes brought about by substitution.
The Dichotomy of Halogen Electronics: Iodine's Unique Character
Halogens, when attached to an aromatic ring, exert two opposing electronic effects:
-
The Inductive Effect (-I): Due to their electronegativity, halogens pull electron density away from the carbon atom to which they are bonded through the sigma (σ) framework. This effect deactivates the ring towards electrophilic attack by making it more electron-poor.[6]
-
The Resonance (Mesomeric) Effect (+M): The lone pairs of electrons in the p-orbitals of the halogen can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions.[7]
For most halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the aromatic ring. However, the resonance effect, despite being weaker, still governs the regioselectivity, directing incoming electrophiles to the ortho and para positions.[7]
Iodine distinguishes itself from other halogens (F, Cl, Br) due to its lower electronegativity and larger, more diffuse valence orbitals. This leads to less effective orbital overlap with the carbon 2p orbitals of the benzene ring, weakening its +M effect compared to lighter halogens.[6] Despite this, its high polarizability and role as an excellent leaving group in catalysis grant it special status in synthetic chemistry.
Modulating the Isatin Scaffold: The Impact of Iodination
When an iodine atom is introduced onto the isatin's benzene ring, typically at the C5 or C7 position, it systematically alters the molecule's electronic properties and subsequent reactivity.
Quantifying the Electronic Influence: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on a benzene ring.[8][9] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Effect |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Electron Donating |
| -OCH₃ | 0.12 | -0.27 | Donating (Resonance) |
| -NO₂ | 0.71 | 0.78 | Electron Withdrawing |
| -Cl | 0.37 | 0.23 | Withdrawing (Inductive) |
| -Br | 0.39 | 0.23 | Withdrawing (Inductive) |
| -I | 0.35 | 0.18 | Withdrawing (Inductive) |
Data sourced from authoritative tables.[10][11][12]
The positive σ values for iodine (σ_m = 0.35, σ_p = 0.18) confirm its net electron-withdrawing character.[10] The larger value for the meta position reflects the dominance of the inductive effect, which is distance-dependent, while the smaller para value shows the partial cancellation of the -I effect by the +M effect.
Visualizing the Electronic Push-Pull
The dual electronic effects of iodine on a benzene ring can be visualized as follows:
Caption: Dual electronic influence of an iodine substituent.
Consequences for Reactivity and Chemical Properties
The electronic perturbation caused by iodine has profound and predictable consequences for the chemical behavior of the isatin molecule.
Enhanced Electrophilicity of Carbonyl Groups
The net electron-withdrawing nature of the iodine substituent pulls electron density from the entire bicyclic system. This effect is relayed to the pyrrole ring, increasing the partial positive charge (δ+) on the C2 and C3 carbonyl carbons. This enhancement in electrophilicity makes iodinated isatins more reactive towards nucleophiles. For drug development professionals, this can translate to more efficient synthesis of Schiff bases, spiro-derivatives, and other adducts commonly explored for biological activity.[5]
Increased Acidity of the N-H Proton
The same electron-withdrawing effect stabilizes the conjugate base (the isatin anion) formed upon deprotonation of the N1-amide. This results in a lower pKa, meaning the N-H proton of an iodinated isatin is more acidic than that of unsubstituted isatin. This facilitates N-alkylation and N-arylation reactions, often allowing for the use of milder bases and reaction conditions.
Impact on Spectroscopic Signatures
The introduction of iodine leads to characteristic changes in the spectroscopic data used for characterization.
| Spectroscopic Technique | Observation on Iodinated Isatin | Rationale |
| ¹H NMR | Downfield shift of aromatic protons. | Deshielding due to the -I effect of iodine reduces electron density around the protons.[13] |
| ¹³C NMR | Complex shifts; C-I carbon is shielded (heavy atom effect), while other ring carbons are generally deshielded. | The -I effect deshields carbons, but the large electron cloud of iodine can induce shielding on the directly attached carbon.[14] |
| IR Spectroscopy | Slight increase in C=O stretching frequencies (e.g., ~1740 cm⁻¹). | The -I effect withdraws electron density, strengthening the C=O double bond character and shifting the vibrational frequency to a higher wavenumber.[15] |
| UV-Vis Spectroscopy | Bathochromic shift (shift to longer wavelengths). | Halogen substitution alters the π→π* transitions. The introduction of iodine's lone pairs extends the chromophore, typically resulting in a red shift.[5] |
Applications in Medicinal Chemistry and Advanced Synthesis
The electronic modifications induced by iodine are not merely academic; they are leveraged to achieve specific goals in drug design and synthesis.
A Cornerstone of Medicinal Chemistry
Halogenation is a key tactic in drug design. Introducing iodine can:
-
Increase Lipophilicity: Enhancing the molecule's ability to cross lipid membranes.
-
Enable Halogen Bonding: The electropositive region on the tip of the iodine atom (σ-hole) can act as a Lewis acid, forming non-covalent bonds with biological targets, thereby improving binding affinity and selectivity.
-
Block Metabolic Sites: A bulky iodine atom can sterically hinder metabolic enzymes, improving the drug's half-life.
-
Serve as a Bioisostere: Iodine can replace other groups to modulate electronic and steric properties.
Numerous isatin derivatives with potent biological activities, including anticancer and antimicrobial effects, feature halogen substituents, underscoring the importance of this strategy.[5][16]
A Gateway for Synthetic Diversification
The most significant role of the iodine substituent is its function as a versatile synthetic handle. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in palladium-catalyzed cross-coupling reactions. This transforms the electronically-modified isatin into a powerful platform for diversification.
Caption: Cross-coupling reactions using 5-iodoisatin as a key intermediate.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and application of iodinated isatins.
Protocol 1: Synthesis of 5-Iodoisatin via Electrophilic Iodination
This protocol describes the direct iodination of isatin using iodine monochloride (ICl), a common and effective iodinating agent.
Materials:
-
Isatin
-
Glacial Acetic Acid
-
Iodine Monochloride (ICl) solution in acetic acid
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of isatin in 100 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Addition of Iodinating Agent: To the stirred solution, add a solution of iodine monochloride (1.1 equivalents) in glacial acetic acid dropwise over 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation: Pour the reaction mixture slowly into 500 mL of ice-cold distilled water with vigorous stirring. A solid precipitate (crude 5-iodoisatin) will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol to yield pure 5-iodoisatin as a reddish-orange solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and by melting point determination.
Protocol 2: Suzuki Cross-Coupling of 5-Iodoisatin
This protocol demonstrates the synthetic utility of 5-iodoisatin for C-C bond formation.
Materials:
-
5-Iodoisatin
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask with a condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 5-iodoisatin (1.0 equivalent), the arylboronic acid (1.2 equivalents), sodium carbonate (2.0 equivalents), and the palladium catalyst (0.03-0.05 equivalents).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 8-16 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure 5-aryl isatin derivative.
-
Characterization: Analyze the final product by NMR, IR, and mass spectrometry to confirm its identity.
Conclusion
The introduction of an iodine atom onto the isatin ring is a subtle yet powerful modification with significant electronic consequences. The dominant electron-withdrawing inductive effect enhances the reactivity of the carbonyl centers and increases the acidity of the N-H proton. Simultaneously, its role as a versatile handle for palladium-catalyzed cross-coupling reactions opens a gateway to vast chemical diversity. For researchers in organic synthesis and drug development, a thorough understanding of these electronic effects is paramount for the rational design of novel synthetic routes and the targeted development of next-generation therapeutics based on the privileged isatin scaffold.
References
-
Cahyana, A. H., et al. (2024). Iodine-catalyzed Synthesis, Antibacterial, and Antioxidant Activity of Isatin Derivatives. Indonesian Journal of Chemistry. [Link][17][18]
-
Arora, E. (2024). Theoretical Study of Isatin and its Halogenated Derivatives. Journal of Emerging Technologies and Innovative Research (JETIR), 11(3). This study provides computational insights into how halogenation affects the electronic structure and properties of isatin. [Link][19][20]
-
ResearchGate. (n.d.). Illustration of a general reaction for the synthesis of isatin derivatives. ResearchGate. [Link][21]
-
University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. UCDavis Chem. [Link][10]
-
auremn. (n.d.). X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. This paper discusses the characterization of isatin derivatives, relevant for understanding spectroscopic changes. [Link][14]
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Synthonix. (n.d.). Optimizing Your Synthesis: The Role of 5-Iodoisatin (CAS 20780-76-1). Synthonix. [Link][3]
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Organic Chemistry Portal. (n.d.). Isatin synthesis. Organic-chemistry.org. [Link][22]
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SciSpace. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. This article provides examples of spectroscopic data for isatin derivatives. [Link][15]
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA, 8(4), 1089–1098. [Link][1][23]
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University of Illinois Springfield. (n.d.). Aromatic Compounds and Their Reactions. Provides background on electronic effects of substituents on aromatic rings. [Link][6]
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Sharma, V., et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9, 21955-21980. [Link][5]
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Dolenc, D., & Plesnicar, B. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. The Journal of Organic Chemistry, 71(21), 8028-36. [Link][24]
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Taylor & Francis Group. (n.d.). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. [Link][2]
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ResearchGate. (n.d.). 1H-NMR spectrum of Isatin. ResearchGate. [Link][13]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link][7]
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University of Arizona. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link][11]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link][12]
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Kumar, V. (2012). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. ResearchGate. [Link][4]
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Maysinger, D., et al. (1980). Effects of isatin N-Mannich bases on HeLa cells. Boll Chim Farm. [Link][16]
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Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. [Link][9]
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Methodological & Application
Application Notes and Protocols for the N-Alkylation of 7-Iodoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the N-alkylation of 7-iodoindoline-2,3-dione (7-iodoisatin), a critical transformation in the synthesis of diverse heterocyclic compounds for drug discovery and development. We delve into the mechanistic underpinnings of this reaction, systematically examine the influence of various reaction parameters—including bases, solvents, and alkylating agents—and present optimized protocols for both conventional and microwave-assisted synthesis. This document is designed to equip researchers with the foundational knowledge and practical guidance necessary to successfully synthesize N-alkylated 7-iodoisatin derivatives, pivotal intermediates for novel therapeutic agents.
Introduction: The Significance of N-Alkylated 7-Iodoisatins in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1][2] The N-alkylation of the isatin core is a crucial synthetic manipulation that not only enhances the stability of the molecule but also provides a vector for introducing diverse functionalities to modulate pharmacological activity.[3][4]
The introduction of an iodine atom at the 7-position of the isatin ring, yielding this compound, offers a strategic advantage for further molecular elaboration. The iodine substituent can serve as a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular architectures.[5][6] Consequently, N-alkylated 7-iodoisatins are highly valuable intermediates in the synthesis of novel drug candidates.[7][8]
This guide will provide a thorough understanding of the N-alkylation of 7-iodoisatin, empowering researchers to efficiently synthesize these important building blocks.
Mechanistic Insights: The N-Alkylation Pathway
The N-alkylation of 7-iodoisatin proceeds via a classical nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the acidic N-H proton of the isatin ring by a suitable base, which generates a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group to form the N-alkylated product.
dot digraph "N-Alkylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
} केंद Figure 1: General mechanism of N-alkylation of 7-iodoisatin.
A potential side reaction is O-alkylation, as the isatin anion is an ambident nucleophile. However, N-alkylation is generally favored, particularly when using alkali metal bases.[9] The choice of reaction conditions, including the base, solvent, and counter-ion, can significantly influence the N/O selectivity.
Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis
The success of the N-alkylation of 7-iodoisatin hinges on the careful selection of reaction parameters. The presence of the electron-withdrawing iodine atom at the 7-position can influence the acidity of the N-H proton and the overall reactivity of the aromatic ring.
Choice of Base
The primary role of the base is to efficiently deprotonate the isatin N-H. The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.
| Base | Strength | Typical Solvent | Advantages | Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | DMF, Acetonitrile | Readily available, inexpensive, generally provides good yields.[4][7] | May require heating for less reactive alkylating agents. |
| Cesium Carbonate (Cs₂CO₃) | Stronger than K₂CO₃ | DMF, Acetonitrile | Often leads to higher yields and faster reaction times.[3][4] | More expensive than K₂CO₃. |
| Sodium Hydride (NaH) | Strong | DMF, THF | Highly effective for deprotonation, even at lower temperatures. | Requires anhydrous conditions and careful handling due to its reactivity with water. |
| Calcium Hydride (CaH₂) | Moderate | DMF | A simple and high-yielding methodology has been reported.[1] | Less commonly used than alkali metal carbonates. |
| Potassium Fluoride on Alumina (KF/Al₂O₃) | Solid-supported | Acetonitrile | Facilitates easier work-up and purification, suitable for microwave synthesis. | May require higher temperatures and longer reaction times in conventional heating. |
Solvent Selection
Polar aprotic solvents are generally preferred for the N-alkylation of isatins as they can solvate the cation of the base and do not interfere with the nucleophilic attack of the isatin anion.
| Solvent | Properties | Advantages | Considerations |
| N,N-Dimethylformamide (DMF) | High boiling point, polar aprotic | Excellent solvent for a wide range of bases and alkylating agents.[4][7] | Can be difficult to remove during work-up. |
| Dimethyl Sulfoxide (DMSO) | High boiling point, polar aprotic | Similar to DMF, can sometimes enhance reaction rates. | Can also be challenging to remove completely. |
| Acetonitrile (ACN) | Lower boiling point, polar aprotic | Easier to remove during work-up, often used in microwave-assisted reactions. | May not be suitable for all base/alkylating agent combinations. |
Alkylating Agents
A wide variety of alkylating agents can be employed, allowing for the introduction of diverse substituents at the N-1 position.
-
Alkyl Halides (R-X, where X = I, Br, Cl): The reactivity order is typically I > Br > Cl. Alkyl iodides and bromides are most commonly used.
-
Alkyl Sulfates (e.g., Dimethyl Sulfate, Diethyl Sulfate): These are potent alkylating agents.
-
Propargyl and Allyl Halides: Introduce functionalities for further synthetic transformations.
-
Functionalized Alkyl Halides: (e.g., ethyl bromoacetate) can be used to introduce ester or other functional groups.
Experimental Protocols
The following protocols are provided as a starting point for the N-alkylation of this compound. Optimization may be required depending on the specific alkylating agent used.
General Workflow
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#34A853"];
} केंद Figure 2: General experimental workflow for N-alkylation.
Protocol 1: Conventional Heating
This protocol is a general procedure adaptable for various alkyl halides.
Materials:
-
This compound (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol)
-
Alkyl Halide (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 70-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir.
-
If a solid precipitates, collect it by vacuum filtration, wash with water, and dry.
-
If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[3][4]
Materials:
-
This compound (1.0 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.3 mmol)
-
Alkyl Halide (1.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (a few drops to create a slurry)
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 mmol), cesium carbonate (1.3 mmol), and the alkyl halide (1.1 mmol).
-
Add a few drops of anhydrous DMF to form a slurry.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 150-180 °C) for a short duration (e.g., 5-25 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product as needed.
Purification and Characterization
Purification of the N-alkylated 7-iodoisatin is typically achieved by either column chromatography or recrystallization.
-
Column Chromatography: A silica gel column with a gradient of ethyl acetate in hexanes is a common and effective method for purification.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexanes) can yield a highly pure product.
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
The N-alkylation of this compound is a robust and versatile reaction that provides access to a wide array of valuable intermediates for drug discovery. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize these compounds in high yield and purity. The protocols provided herein offer a solid foundation for the synthesis of N-alkylated 7-iodoisatins, paving the way for the development of novel therapeutic agents.
References
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Ketcha, D. M., & Wilson, J. W. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. [Link]
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Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. [Link]
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Karimi, M., Mohammadi-Far, M., & Shahrajabian, M. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 15(5), 469–481. [Link]
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Shmidt, M. S., Perillo, I. A., González, M., & Blanco, M. M. (2011). Reaction of isatin with alkylating agents with acidic methylenes. Tetrahedron Letters, 52(33), 4375-4378. [Link]
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Dou, X., Yao, W., Jiang, C., & Lu, Y. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 50(79), 11354-11357. [Link]
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Ockel, A., & Opatz, T. (2017). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 13, 1276–1282. [Link]
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Ilangovan, A., & Satish, G. (2014). Synthesis of isatin and iodoisatin from 2'-aminoacetophenone via oxidative amido cyclization of the sp3 C-H bond using I2-TBHP as the catalytic system. The Journal of Organic Chemistry, 79(10), 4619-4624. [Link]
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Perillo, I. A., Shmidt, M. S., Reverdito, A. M., & Kremenchuzky, L. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]
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Zarghi, A., & Arfaei, S. (2011). Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI. ResearchGate. [Link]
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Tran, T. (2019). Synthesis of substituted isatins as potential antimicrobial agents. CSUSB ScholarWorks. [Link]
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Kamal, A., & Kumar, B. A. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Journal of the Iranian Chemical Society, 15(10), 2137-2172. [Link]
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Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(10), 3249-3255. [Link]
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Garden, S. J., Torres, J. C., da Silva, L. E., & Pinto, A. C. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds. Synthetic Communications, 28(9), 1679-1689. [Link]
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El-Sayed, M. A. A., & Al-Rashood, S. T. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 25(21), 5035. [Link]
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da Silva, G. N., & de Souza, M. C. B. V. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 624513. [Link]
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Iyengar, A. S., & Brozda, D. (2013). Development of novel alkylating drugs as anticancer agents. Expert Opinion on Drug Discovery, 8(12), 1579-1596. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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Lagunas-Rangel, F. A., & Liu, W. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 15(11), 3123. [Link]
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Witzig, T. E., & Timm, M. (2019). Alkylating anticancer agents and their relations to microRNAs. Cancers, 11(8), 1147. [Link]
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Kharbach, Y., Kandri Rodi, Y., Haoudi, A., Skalli, M. K., Mazzah, A., Essassi, E. M., ... & Zouihri, H. (2016). Synthesis of new 1H-indole-2, 3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. Journal de la Société Chimique de Tunisie, 18, 63-68. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Singh, G. S., & Desta, Z. Y. (2012). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. ChemInform, 43(45). [Link]
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Application Note & Protocol: Synthesis of 7-Iodoindoline-2,3-dione Derivatives with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Isatin Scaffold in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2] The isatin core is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4][5][6][7] The reactivity of the C3-carbonyl group makes isatin an ideal substrate for condensation reactions with primary amines, leading to the formation of Schiff bases.[4][8] These Schiff bases are not only important final products but also versatile intermediates for further chemical transformations.
This application note focuses on the synthesis of Schiff base derivatives from a specific, halogenated isatin: 7-iodoindoline-2,3-dione. The introduction of an iodine atom at the 7-position of the isatin ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its biological activity or providing a handle for further functionalization through cross-coupling reactions. This guide provides a detailed protocol for the synthesis of these derivatives, discusses the underlying reaction mechanism, and offers insights into the characterization of the final products.
Reaction Mechanism: Schiff Base Formation
The reaction between this compound and a primary amine is a classic condensation reaction that results in the formation of an imine, also known as a Schiff base. The reaction proceeds via a nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic C3-carbonyl carbon of the 7-iodoisatin.
-
Formation of a Carbinolamine Intermediate: This initial attack leads to the formation of a tetrahedral carbinolamine intermediate. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom helps to eliminate a molecule of water, leading to the formation of a carbon-nitrogen double bond (the imine).
This reaction is typically reversible, and the removal of water can drive the equilibrium towards the formation of the Schiff base product.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the acid-catalyzed formation of a Schiff base from this compound and a primary amine.
Caption: General reaction pathway for Schiff base synthesis.
Experimental Protocol: Synthesis of 3-(Arylimino)-7-iodoindolin-2-one Derivatives
This protocol provides a general method for the synthesis of Schiff bases from this compound and various primary amines. The procedure is based on established methods for the synthesis of isatin Schiff bases.[3][8][9]
Materials and Reagents
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30-50 mL of warm absolute ethanol.
-
Addition of Amine: To this solution, add 1.0 equivalent of the desired primary amine.
-
Catalyst Addition: Add a few drops (typically 0.5 mL) of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture with constant stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting materials. A suitable eluent system (e.g., hexane:ethyl acetate) should be used to achieve good separation. The formation of a new spot with a different Rf value indicates the progress of the reaction.
-
Crystallization: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the product will crystallize out of the solution. The mixture can be kept overnight at room temperature or in a refrigerator to maximize crystal formation.[8]
-
Isolation of Product: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold dilute ethanol to remove any unreacted starting materials or impurities.[8]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.[8]
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the synthesis protocol.
Caption: Step-by-step experimental workflow for synthesis.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of isatin-based Schiff bases, which can be used as a starting point for the 7-iodo derivative.
| Parameter | Value/Condition | Rationale/Comment |
| Solvent | Absolute Ethanol | Good solubility for reactants; allows for reflux at a suitable temperature. |
| Catalyst | Glacial Acetic Acid | A weak acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity without being overly corrosive. |
| Reactant Ratio | 1:1 (Isatin:Amine) | Stoichiometric ratio is typically sufficient for this condensation reaction. |
| Temperature | Reflux (approx. 78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Generally sufficient for the reaction to reach completion. Monitoring by TLC is crucial. |
| Work-up | Cooling and Filtration | The product often has limited solubility in the reaction mixture upon cooling, allowing for easy isolation. |
| Purification | Washing/Recrystallization | Removes impurities and unreacted starting materials to yield a pure product. |
Characterization of Synthesized Derivatives
The chemical structures of the newly synthesized this compound Schiff base derivatives should be confirmed using standard spectroscopic techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a C=N (imine) stretching vibration (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the C3-carbonyl of isatin. The N-H stretch of the isatin ring should still be present.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton signals of both the isatin and the primary amine moieties should be present. The chemical shifts of the aromatic protons on the isatin ring may be affected by the new substituent at the C3 position.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show a characteristic signal for the imine carbon (C=N) and the remaining carbonyl carbon (C=O) of the isatin ring.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The consistent monitoring of the reaction by TLC provides clear checkpoints for the reaction's progression and completion. The distinct physical properties of the product (often a colored solid) compared to the reactants provide an initial visual confirmation of a successful reaction. Finally, the comprehensive characterization by spectroscopic methods provides definitive structural confirmation, ensuring the integrity of the experimental results.
Conclusion
The synthesis of Schiff bases from this compound and primary amines is a straightforward and efficient method for generating a library of novel compounds with potential applications in drug discovery and development. The protocol provided in this application note is robust and can be adapted for a variety of primary amines. The insights into the reaction mechanism and the detailed characterization plan will aid researchers in successfully synthesizing and validating these valuable chemical entities.
References
-
Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. MDPI. [Link]
-
Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. ResearchGate. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Center for Biotechnology Information. [Link]
-
New bis Schiff base of isatin derivatives: syntheses, characterization, and biological activity. ResearchGate. [Link]
-
Green Chemistry Approach for Efficient Synthesis of Schiff Bases of Isatin Derivatives and Evaluation of Their Antibacterial Activities. ResearchGate. [Link]
-
Overview of Schiff Bases of Isatin Derivatives. Acta Scientific. [Link]
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy. [Link]
-
Synthesis of N-substituted isatin derivatives. ResearchGate. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Royal Society of Chemistry. [Link]
-
A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Organic Chemistry: An Indian Journal. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]
-
Reaction of Amines with Nitrous Acid. Michigan State University. [Link]
-
The Reaction of Amines with Nitrous Acid. Chemistry Steps. [Link]
-
Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Royal Society of Chemistry. [Link]
-
24.7 Reactions of Amines. OpenStax. [Link]
-
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-
From a primary amine, show the stepwise reaction mechanism to produce a quaternary ammonium salt. Filo. [Link]
-
Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. National Center for Biotechnology Information. [Link]
-
Amine Synthesis Reactions. YouTube. [Link]
-
Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. PubMed. [Link]
-
One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O. ResearchGate. [Link]
-
Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. [Link]
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Strategic Synthesis of Spirooxindoles Utilizing 7-Iodoindoline-2,3-dione
Abstract
The spirooxindole scaffold is a privileged heterocyclic motif, central to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 7-iodoindoline-2,3-dione (7-iodoisatin) as a versatile precursor for the synthesis of complex spirooxindole frameworks. We delve into the mechanistic underpinnings of the [3+2] cycloaddition reaction, a cornerstone of this synthetic approach, and provide a robust, step-by-step protocol. Furthermore, we explore the significance of the iodine substituent as a synthetic handle for further molecular diversification, crucial for structure-activity relationship (SAR) studies in drug discovery.
Introduction: The Significance of the Spirooxindole Core and the Role of this compound
Spirooxindoles represent a fascinating class of three-dimensional molecules, the rigidity and defined spatial arrangement of which make them ideal candidates for interacting with biological targets.[4] This structural complexity has translated into a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[5][6][7] The construction of these intricate architectures, particularly in an enantioselective manner, remains a significant challenge in organic synthesis.
Isatin (indoline-2,3-dione) and its derivatives are the most common and versatile starting materials for the synthesis of spirooxindoles.[8][9] Among these, this compound stands out as a particularly valuable precursor. The presence of the iodine atom at the C7 position offers two key advantages:
-
Electronic Modulation: The electron-withdrawing nature of the iodine atom can influence the reactivity of the C3-carbonyl group of the isatin core, which is crucial for the initial step of many synthetic transformations.
-
A Handle for Diversification: More importantly, the carbon-iodine bond serves as a versatile functional handle for post-synthesis modifications. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents. This capability is invaluable in medicinal chemistry for fine-tuning the biological activity of the synthesized spirooxindoles.
The Cornerstone of Synthesis: The [3+2] Cycloaddition Reaction
One of the most powerful and atom-economical methods for constructing the spiro-pyrrolidinyl oxindole core is the 1,3-dipolar cycloaddition reaction.[10][11][12] This multicomponent reaction typically involves the in situ generation of an azomethine ylide from this compound and a secondary amino acid (such as L-proline or sarcosine), which then reacts with a dipolarophile.
The generally accepted mechanism for this transformation is outlined below:
-
Azomethine Ylide Formation: The synthesis is initiated by the nucleophilic attack of the secondary amine of the amino acid onto the electrophilic C3-carbonyl of this compound.
-
Decarboxylation: The resulting intermediate undergoes spontaneous decarboxylative condensation, particularly upon heating, to generate a highly reactive, non-stabilized azomethine ylide.[13]
-
Cycloaddition: This 1,3-dipole then rapidly undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene (the dipolarophile), such as a chalcone or other α,β-unsaturated carbonyl compound, to stereoselectively form the desired spirooxindole product.[10][13]
This one-pot process is highly efficient, often proceeding with excellent regio- and stereoselectivity to generate complex molecules with multiple stereocenters in a single step.[10]
Visualizing the Synthesis
To better illustrate the synthetic strategy, the following diagrams outline the reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the [3+2] cycloaddition reaction.
Caption: Step-by-step experimental workflow for spirooxindole synthesis.
Detailed Experimental Protocol: Synthesis of a 7-Iodospirooxindole-pyrrolizidine Derivative
This protocol details a representative one-pot, three-component synthesis of a spirooxindole derivative.
4.1. Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
L-proline (1.3 mmol, 1.3 equiv)
-
Substituted Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one) (1.0 mmol, 1.0 equiv)
-
Ethanol (20 mL), reagent grade
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ethyl acetate and n-hexane for TLC and column chromatography
-
Rotary evaporator
4.2. Reaction Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected chalcone (1.0 mmol), and L-proline (1.3 mmol).
-
Solvent Addition: Add ethanol (20 mL) to the flask. The choice of ethanol is strategic; it effectively dissolves the starting materials at elevated temperatures, facilitating the reaction.[10]
-
Reflux: Attach a reflux condenser and place the flask in a preheated oil bath. Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The consumption of the starting materials and the formation of a new, more polar spot corresponding to the spirooxindole product will be observed. The reaction is typically complete within 5-8 hours.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final compound using standard spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Substrate Scope and Data
The robustness of this protocol allows for the synthesis of a diverse library of spirooxindole derivatives by varying the substituted chalcone used as the dipolarophile. The table below summarizes typical results for this reaction.
| Entry | Chalcone Substituent (Ar) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 6 | 85 |
| 2 | 4-Chlorophenyl | 5.5 | 88 |
| 3 | 4-Methoxyphenyl | 7 | 82 |
| 4 | 4-Nitrophenyl | 5 | 91 |
| 5 | 2-Thienyl | 6.5 | 80 |
Reaction conditions: this compound (1.0 mmol), chalcone (1.0 mmol), L-proline (1.3 mmol), ethanol (20 mL), reflux. Yields are for the isolated, purified product.
Conclusion and Future Directions
This compound is a highly effective and strategic starting material for the synthesis of complex spirooxindoles via the [3+2] cycloaddition pathway. The protocol described herein is reliable, high-yielding, and tolerant of a variety of functional groups on the dipolarophile. The true power of this building block lies in the potential for subsequent derivatization at the C7 position. The iodine atom provides a gateway for introducing further molecular complexity through well-established cross-coupling chemistry, enabling extensive exploration of the chemical space around the spirooxindole core. This approach is paramount for developing novel therapeutic agents and advancing the field of medicinal chemistry.[14][15]
References
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- ACS Omega. (2020).
- ResearchGate. (n.d.). Synthesis of spirooxindoles from isatins and dimedone (a), 5‐aminocyclohexanones (b) and spiro‐fused chromen.
- RSC Advances. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. DOI:10.1039/D1RA00139F.
- ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of Spirooxindoles: Recent Developments.
- Semantic Scholar. (2023). Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media.
- Semantic Scholar. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments.
- RSC Publishing. (n.d.). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations.
- ResearchGate. (n.d.). Synthesis of Spirooxindoles by Multicomponent Reactions.
- Beijing Institute of Technology. (2019). Asymmetric Synthesis of Spirooxindoles with Seven Stereocenters via Organocatalyzed One-pot Three-component Sequential Cascade Reactions.
- Barakat, A., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6283.
- Al-Warhi, T., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(15), 4983.
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- Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776.
- ScienceDirect. (n.d.). Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions.
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- ResearchGate. (n.d.). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery.
- RSC Publishing. (n.d.). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines.
- ResearchGate. (n.d.). Synthesis of spirooxindoles by [3+2] cycloadditions.
- National Institutes of Health. (n.d.). Design and synthesis of new spirooxindole candidates and their selenium nanoparticles as potential dual Topo I/II inhibitors, DNA intercalators, and apoptotic inducers.
- National Institutes of Health. (2023). Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods.
- R Discovery. (2018). Iodine-promoted three-component reaction for the synthesis of spirooxindoles.
- Beilstein Journals. (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione.
- MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
- Google Patents. (n.d.). Spiro-oxindole compounds and their uses as therapeutic agents.
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The Strategic Utility of 7-Iodoindoline-2,3-dione as a Versatile Precursor for Novel Kinase Inhibitors
Introduction: The Isatin Scaffold in Kinase Inhibitor Design
The indoline-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Its inherent structural features, including a hydrogen bond donor and acceptor, and a planar bicyclic system, make it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[3] The isatin core has been successfully incorporated into several clinically approved and investigational kinase inhibitors, demonstrating its value as a pharmacophore.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 7-iodoindoline-2,3-dione as a key precursor for the synthesis of novel kinase inhibitors. The presence of the iodine atom at the 7-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space around the isatin core and optimize kinase inhibitory activity.
The Rationale for Employing this compound
The strategic placement of an iodine atom at the 7-position of the indoline-2,3-dione scaffold is a deliberate design choice aimed at facilitating the synthesis of a diverse library of analogues. Aryl iodides are particularly reactive substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, often proceeding under milder conditions with higher yields compared to their bromide or chloride counterparts. This enhanced reactivity allows for a broader range of functional groups to be tolerated in the coupling partners, expanding the accessible chemical diversity.
The introduction of aryl and alkynyl groups at the 7-position can significantly influence the pharmacological properties of the resulting kinase inhibitors. These substituents can forge critical interactions within the ATP-binding pocket of kinases, enhancing potency and modulating selectivity. By systematically varying the nature of the substituent at this position, researchers can fine-tune the inhibitor's profile to target specific kinases or overcome drug resistance.
Synthetic Pathways and Protocols
This section details the experimental protocols for the synthesis of 7-substituted indoline-2,3-dione derivatives, which can then be further modified to generate potential kinase inhibitors. The protocols provided are based on established methodologies and are intended to serve as a starting point for optimization.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Protocol 1: Synthesis of 7-Aryl-indoline-2,3-dione via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid. This protocol describes the general procedure for the synthesis of 7-aryl-indoline-2,3-dione derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions, work-up, and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-aryl-indoline-2,3-dione.
Protocol 2: Synthesis of 7-Alkynyl-indoline-2,3-dione via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This protocol outlines a general procedure for the synthesis of 7-alkynyl-indoline-2,3-dione derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions, work-up, and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent and Reagent Addition: Add anhydrous DMF and triethylamine via syringe. Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (1.2 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 7-alkynyl-indoline-2,3-dione.
Biological Evaluation of Synthesized Derivatives
The newly synthesized 7-substituted indoline-2,3-dione derivatives should be evaluated for their kinase inhibitory activity. A common and effective method is to perform in vitro kinase inhibition assays.
Diagram: Kinase Inhibition Assay Workflow
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory potency of the synthesized compounds against a panel of selected kinases. Specific conditions may need to be optimized for each kinase.
Materials:
-
Synthesized 7-substituted indoline-2,3-dione derivatives (dissolved in DMSO)
-
Recombinant human kinase enzymes
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microplate, add the kinase assay buffer, the kinase enzyme, and the specific peptide substrate.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Representative Kinase Inhibition Data
The following table presents hypothetical but representative data for newly synthesized 7-substituted indoline-2,3-dione derivatives, illustrating their potential as kinase inhibitors.
| Compound ID | R-Group at 7-position | Target Kinase | IC₅₀ (nM) |
| Cpd-1 | Phenyl | EGFR | 150 |
| Cpd-2 | 4-Fluorophenyl | EGFR | 85 |
| Cpd-3 | 3-Pyridyl | VEGFR2 | 25 |
| Cpd-4 | Phenylethynyl | CDK2 | 50 |
| Cpd-5 | (4-Methoxyphenyl)ethynyl | CDK2 | 30 |
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. The strategic placement of the iodine atom facilitates the use of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to introduce a wide array of chemical functionalities at the 7-position. This approach enables a systematic exploration of the structure-activity relationship and the optimization of kinase inhibitory potency and selectivity.
The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate new isatin-based kinase inhibitors. Future work should focus on expanding the library of 7-substituted derivatives, exploring other cross-coupling methodologies, and conducting extensive biological characterization, including kinase selectivity profiling and cellular assays, to identify promising lead candidates for further drug development.
References
-
Al-Sanea, M. M., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Pharmaceuticals, 16(8), 1125. [Link]
-
Gideon, D. A., et al. (2022). Evaluation of the Anticancer Activities of Isatin-Based Derivatives. In: Chakraborti, S., Ray, B.K., Roy, S. (eds) Handbook of Oxidative Stress in Cancer: Therapeutic Aspects. Springer, Singapore. [Link]
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Medvedev, A., et al. (2007). Biological targets for isatin and its analogues: Implications for therapy. Pharmacology & Therapeutics, 116(2), 273-283. [Link]
-
Nowak, M., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(14), 4635. [Link]
-
Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current pharmaceutical design, 18(12), 1604–1632. [Link]
-
Tse, E. G., et al. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. International Journal of Molecular Sciences, 22(16), 8856. [Link]
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Application Notes and Protocols: 7-Iodoindoline-2,3-dione in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality chemical starting points for drug development programs.[1][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments") that, despite typically weak binding affinities, offer superior ligand efficiency.[1][2] This approach allows for a more rational and efficient exploration of chemical space, often leading to lead compounds with improved physicochemical properties.
Within the vast landscape of fragment libraries, halogenated scaffolds represent a particularly strategic asset. The inclusion of a halogen atom, such as iodine, offers several distinct advantages. It can engage in specific, directional interactions known as halogen bonds with protein targets, significantly contributing to binding affinity and specificity.[3] Furthermore, the heavy iodine atom serves as an excellent anomalous scatterer in X-ray crystallography, facilitating the unambiguous identification of the fragment's binding pose even in cases of weak electron density. This makes iodinated fragments invaluable tools for structure-based drug design.
This application note focuses on 7-Iodoindoline-2,3-dione (also known as 7-iodoisatin), a versatile heterocyclic fragment. The isatin scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, particularly kinase inhibitors.[4][5][6] The addition of an iodine atom at the 7-position enhances its utility in FBDD by providing a vector for potent halogen bonding and a powerful tool for crystallographic screening. Here, we provide a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in an FBDD workflow, from initial screening to hit validation and elaboration.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is foundational to designing effective screening campaigns.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₈H₄INO₂ | |
| Molecular Weight | 273.03 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring good ligand efficiency. |
| XLogP3 | 1.5 | Optimal lipophilicity for aqueous solubility and good binding interactions. |
| Hydrogen Bond Donors | 1 | Provides a key interaction point with the target protein. |
| Hydrogen Bond Acceptors | 2 | Offers additional opportunities for hydrogen bonding. |
| Heavy Atom Count | 12 | A simple scaffold with low complexity, ideal for fragment screening. |
The FBDD Workflow Using this compound
The successful application of this compound in FBDD follows a structured, multi-step process. Each stage is designed to first identify weak but specific binding events and then leverage structural insights to build potency and selectivity.
PART 1: Fragment Screening Protocols
The initial step is to screen this compound, typically as part of a larger fragment library, against the protein target of interest. The choice of screening method is critical and depends on the nature of the target and available resources.
Protocol 1.1: NMR-Based Screening (Ligand-Observed Methods)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding interactions characteristic of fragments.[7] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.
Causality: This method relies on the transfer of magnetization from a protein to a bound ligand. Only fragments that physically interact with the protein will receive this magnetization and produce a signal in the STD spectrum, making it a robust method for identifying true binders.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 100 mM in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Prepare the target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O. The final protein concentration should be in the low micromolar range (e.g., 10-50 µM).
-
Prepare the screening sample by adding this compound to the protein solution to a final concentration of 100-500 µM. It is often efficient to screen fragments in cocktails of 5-10 non-overlapping compounds.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to ensure fragment solubility and check for any degradation.
-
Set up the STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein or ligand signals.
-
Key parameters to optimize include the saturation frequency, saturation time (typically 1-2 seconds), and relaxation delays.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding.
-
The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein surface. A clear signal for this compound indicates a binding event.
-
Protocol 1.2: X-ray Crystallography Screening
For targets that can be readily crystallized, X-ray crystallography offers the unparalleled advantage of providing direct structural information about the fragment's binding mode. The high electron density of the iodine atom in this compound makes it an ideal candidate for this method.
Causality: Fragments are soaked into pre-formed crystals of the target protein. If a fragment binds, its electron density will be visible in the resulting crystallographic map. The anomalous scattering signal from the iodine atom can be used to unambiguously locate the fragment, even at low occupancy.
Step-by-Step Methodology:
-
Protein Crystallization:
-
Crystallize the target protein under conditions known to produce well-diffracting crystals.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a concentration of 1-10 mM in a cryoprotectant-containing mother liquor. The concentration may need to be optimized to maximize binding without disrupting the crystal lattice.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. It is advantageous to collect data at a wavelength that maximizes the anomalous signal of iodine (around 2.0 Å or 0.62 nm).
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure, typically by molecular replacement if a structure of the apo-protein is available.
-
Calculate an anomalous difference Fourier map. Strong peaks in this map will correspond to the positions of the iodine atoms, confirming the presence and location of this compound in the binding site.
-
Refine the protein-fragment complex structure to obtain a detailed model of the binding interactions.
-
PART 2: Hit Validation and Elaboration
Once a preliminary hit has been identified, it is crucial to validate the binding through orthogonal methods and to use structural information to guide the design of more potent compounds.
The Role of the Iodine Atom in Binding and Elaboration
The crystal structure of a 7-halo-isatin, such as 7-bromo-1H-indole-2,3-dione, reveals key structural features. The molecule is nearly planar, and in the crystal lattice, molecules often dimerize through N-H---O hydrogen bonds.[8] Importantly, the halogen atom at the 7-position can participate in intermolecular halogen-oxygen interactions.[8]
In a protein binding context, the iodine atom of this compound can act as a halogen bond donor, interacting with an electron-rich atom (such as a backbone carbonyl oxygen or the side chain of an aspartate or glutamate residue) in the binding pocket. This directional interaction can significantly enhance binding affinity.
The structure-activity relationship (SAR) of isatin derivatives often shows that halogen substitution significantly impacts biological activity.[5][9] The position and nature of the halogen can modulate potency and selectivity. The iodine atom at the 7-position provides a defined vector for chemical elaboration. By replacing the iodine with other functional groups or by using it as a handle for coupling reactions (e.g., Suzuki or Sonogashira coupling), chemists can "grow" the fragment into unoccupied regions of the binding pocket, forming additional favorable interactions and increasing potency.
Protocol 2.1: Structure-Guided Elaboration
This protocol outlines a rational approach to evolving the this compound fragment into a more potent lead compound, using the initial crystal structure as a guide.
Causality: By visualizing the binding pocket around the fragment, we can identify "hot spots" for interaction and design modifications that are sterically and electronically complementary to the target, maximizing the chances of improving affinity.
Step-by-Step Methodology:
-
Analyze the Binding Site:
-
Using the crystal structure of the this compound-protein complex, carefully examine the environment around the fragment.
-
Identify nearby amino acid residues and any pockets of unoccupied space.
-
Note the vector of the C7-I bond. Does it point towards a hydrophobic pocket, a potential hydrogen bond donor/acceptor, or into the solvent?
-
-
Hypothesize and Design Analogs:
-
Vector Elaboration: If the iodine atom points towards an open pocket, design analogs where the iodine is replaced with larger, complementary groups. For example, a small alkyl or aryl group introduced via a Suzuki coupling could occupy a hydrophobic pocket.
-
Scaffold Hopping/Modification: Analyze the interactions of the isatin core. Can the N-H or carbonyl groups be modified to improve interactions? For instance, alkylation at the N1 position can probe for additional interactions.
-
Structure-Activity Relationship (SAR) of Isatin Derivatives: Leverage known SAR for isatin-based inhibitors of related targets (e.g., kinases) to inform design choices.[4][5] For example, substitution at the C5 position is often critical for the activity of isatin-based kinase inhibitors.
-
-
Synthesis and Screening of Analogs:
-
Synthesize a focused library of designed analogs.
-
Screen these new compounds using a quantitative binding assay (e.g., Isothermal Titration Calorimetry - ITC) or a functional assay to determine their potency (e.g., IC₅₀).
-
-
Iterative Optimization:
-
Determine the crystal structures of the most promising analogs in complex with the target protein.
-
Analyze the new structural information to understand the reasons for improved (or decreased) potency.
-
Use this knowledge to design the next round of analogs, iteratively improving the compound's properties towards a lead candidate.
-
Conclusion
This compound is a high-value fragment for FBDD campaigns, particularly against targets where halogen bonding can be exploited and structural information is paramount. Its isatin core provides a well-established and synthetically tractable scaffold, while the iodine atom at the 7-position offers unique advantages for both initial hit identification and subsequent structure-guided optimization. The protocols and strategies outlined in this application note provide a robust framework for leveraging the properties of this powerful fragment to accelerate the discovery of novel therapeutics.
References
-
Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-83. [Link]
-
Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
-
Al-Sanea, M. M., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]
-
Hubbard, R. E. (2015). Fragment-based approaches to the discovery of kinase inhibitors. Progress in Biophysics and Molecular Biology, 117(2-3), 241-253. [Link]
-
Das, S., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 17002-17025. [Link]
-
Yiğit, M., et al. (2016). Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 24(21), 5554-5564. [Link]
-
ResearchGate. (n.d.). A summary of the cytotoxic structure-activity relationship of isatin derivatives. ResearchGate. [Link]
-
Zhu, J., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565. [Link]
-
Khabnadideh, S., et al. (2019). Quantitative Structure Activity Relationship of New Isatin Analogues for Design New Compounds as Anti-breast Cancer. Journal of Pharmaceutical Research International, 1-13. [Link]
-
van der Wouden, P. E., et al. (2022). Fragment Screening Yields a Small-Molecule Stabilizer of 14-3-3 Dimers That Modulates Client Protein Interactions. Angewandte Chemie International Edition, 61(15), e202115160. [Link]
-
ResearchGate. (n.d.). Base structure of isatin and their derivatives for FDA-approved drugs. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 620957. [Link]
-
Abdelgawad, M. A., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Scientific Reports, 13(1), 6649. [Link]
-
Cheke, R. S., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(3), 272. [Link]
-
PubChem. (n.d.). 5-Iodoisatin. National Center for Biotechnology Information. [Link]
-
Stanciauskaite, M., et al. (2022). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules, 27(19), 6598. [Link]
-
Weeks, S. D., et al. (2011). Crystal Structure of a Josephin-Ubiquitin Complex: EVOLUTIONARY RESTRAINTS ON ATAXIN-3 DEUBIQUITINATING ACTIVITY. Journal of Biological Chemistry, 286(6), 4531-4544. [Link]
-
Lyn, T., et al. (2016). data reports 7-Bromo-1H-indole-2,3-dione. IUCrData, 1(2), x160163. [Link]
-
PDB-101. (n.d.). Crystal Structure of Vigna radiata Cytokinin-Specific Binding Protein in Complex with Zeatin. RCSB PDB. [Link]
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- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Isatin-Based Hydrazones
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for synthesizing compounds with a wide array of biological activities.[1][2] Among these, isatin-based hydrazones, formed through the condensation of an isatin core with various hydrazines or hydrazides, have garnered substantial interest from the drug development community.[1] These compounds exhibit a broad pharmacological spectrum, including potent anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][3][4][5] This guide provides a detailed, field-proven experimental protocol for the synthesis of isatin-based hydrazones, delving into the underlying chemical principles, reaction optimization, and robust characterization techniques. It is intended to be an essential resource for researchers and scientists engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the Isatin-Hydrazone Scaffold
The isatin core is an endogenous molecule found in humans, and its derivatives are known to interact with a multitude of biological targets.[6] The introduction of a hydrazone moiety (-C=N-NH-) at the C3-position of the isatin ring system significantly enhances the molecule's chemical diversity and biological activity. This is due to the hydrazone group's ability to act as a hydrogen bond donor and acceptor, its rigid planarity which can facilitate binding to enzyme active sites, and the rich electronic properties of the azomethine group (-C=N-).[7] The resulting isatin-hydrazone hybrids have been successfully investigated as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and monoamine oxidases (MAOs), highlighting their therapeutic potential.[4][8]
The Chemistry of Hydrazone Formation: Mechanism and Rationale
The synthesis of isatin-based hydrazones is fundamentally a condensation reaction between the highly reactive C3-carbonyl group of the isatin ring and the nucleophilic primary amine of a hydrazine or hydrazide derivative.[1][9] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition mechanism.
Mechanism Rationale:
-
Protonation of the Carbonyl Oxygen: In the presence of a catalytic amount of acid (e.g., glacial acetic acid), the C3-carbonyl oxygen of isatin is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Hydrazine: The lone pair of electrons on the terminal nitrogen of the hydrazine derivative attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.
-
Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom.
-
Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form a stable C=N double bond, yielding the final isatin-hydrazone product. The removal of water drives the equilibrium towards the product side.
The choice of solvent is crucial; polar protic solvents like ethanol or methanol are commonly used as they can effectively solvate the reactants and intermediates.[8][10]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 7-Iodoindoline-2,3-dione in the Synthesis of Potent Caspase Inhibitors
Introduction: Targeting Apoptosis with Precision through Isatin Scaffolds
Caspases, a family of cysteine-aspartic proteases, are central executioners in the intricate signaling cascade of apoptosis (programmed cell death).[1] Their dysregulation is implicated in a multitude of human diseases, including neurodegenerative disorders, ischemic events, and certain autoimmune diseases. Consequently, the development of potent and selective caspase inhibitors is a significant focus in therapeutic drug discovery. Among the various chemical scaffolds explored, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of non-peptidyl inhibitors, particularly targeting the effector caspases-3 and -7, which are responsible for the final stages of apoptosis.[2][3]
This technical guide delves into the specific application of a key building block, 7-iodoindoline-2,3-dione (also known as 7-iodoisatin), in the synthesis of advanced isatin sulfonamide-based caspase inhibitors. We will explore the rationale behind the strategic placement of the iodine atom at the 7-position, provide detailed synthetic protocols, and present data on the inhibitory potency of the resulting compounds.
The Rationale for 7-Iodination: Enhancing Metabolic Stability and Potency
The isatin scaffold's inhibitory mechanism against caspases-3 and -7 is well-characterized. Unlike peptide-based inhibitors that target the S1 aspartic acid binding pocket, isatin sulfonamides derive their selectivity by primarily interacting with the S2 subsite of the enzyme.[4] This unique binding mode has spurred extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.
A key challenge in drug development is ensuring metabolic stability. The aromatic ring of the isatin core is susceptible to metabolism by cytochrome P450 enzymes, often through hydroxylation. The 7-position of the isatin ring has been identified as a potential site for such metabolic modification. By introducing a halogen atom, such as iodine, at this position, this metabolic pathway can be effectively blocked.[5][6] This strategic modification is intended to enhance the metabolic stability of the inhibitor, potentially leading to improved bioavailability and a longer duration of action in vivo.[5]
Furthermore, inhibitor potency studies have revealed that the caspase binding pockets can readily accommodate 7-halogen substituents.[5] In some cases, the introduction of a halogen at this position has been shown to slightly improve the inhibitory potency compared to the non-halogenated parent compounds, with IC50 values reaching the low nanomolar range.[5][6]
Synthetic Workflow for this compound-Based Caspase Inhibitors
The synthesis of N-alkylated (S)-7-iodo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins, a potent class of caspase-3 and -7 inhibitors, follows a multi-step pathway. The overall workflow can be visualized as follows:
Caption: Synthetic workflow for this compound based caspase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Sandmeyer Procedure)
The Sandmeyer isatin synthesis is a classical and effective method for preparing isatins from anilines.[1][7] This protocol outlines the general procedure adaptable for the synthesis of this compound from 3-iodoaniline.
Materials:
-
3-Iodoaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Anhydrous sodium sulfate
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Deionized water
-
Ice
-
Ethanol
Procedure:
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a round-bottom flask, dissolve chloral hydrate and anhydrous sodium sulfate in deionized water.
-
Add a solution of 3-iodoaniline in water and concentrated hydrochloric acid dropwise with stirring.
-
Add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture under reflux for 1-2 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Cyclization to this compound:
-
Pre-heat concentrated sulfuric acid to 50°C in a separate flask.
-
Slowly add the dried isonitrosoacetanilide intermediate in portions, maintaining the temperature between 65-75°C with vigorous stirring.
-
After the addition is complete, heat the mixture to 80°C for 15-20 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
The precipitated this compound is then collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Protocol 2: Synthesis of (S)-7-Iodo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin
This protocol details the chlorosulfonylation of this compound and the subsequent reaction with (S)-2-(methoxymethyl)pyrrolidine to form the key sulfonamide intermediate.
Materials:
-
This compound
-
Chlorosulfonic acid
-
(S)-2-(Methoxymethyl)pyrrolidine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Chlorosulfonylation:
-
In a flask equipped with a dropping funnel and a gas outlet, add this compound.
-
Cool the flask in an ice bath and slowly add chlorosulfonic acid dropwise with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the 7-iodo-5-chlorosulfonyl-indoline-2,3-dione.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Sulfonamide Formation:
-
Dissolve the dried 7-iodo-5-chlorosulfonyl-indoline-2,3-dione in anhydrous DCM.
-
In a separate flask, dissolve (S)-2-(methoxymethyl)pyrrolidine and triethylamine in anhydrous DCM.
-
Cool the solution of the sulfonyl chloride in an ice bath and add the amine solution dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (S)-7-iodo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin.
-
Protocol 3: N-Alkylation of the Isatin Core
The final step involves the alkylation of the nitrogen atom of the isatin ring to introduce further diversity and modulate the inhibitor's properties. Microwave-assisted synthesis can significantly reduce reaction times.
Materials:
-
(S)-7-Iodo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin
-
Appropriate alkyl halide (e.g., n-propyl bromide)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor (optional)
-
Ice-water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure (Microwave-Assisted):
-
In a microwave-safe reaction vessel, combine (S)-7-iodo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin, the alkyl halide (1.1-1.5 equivalents), and K2CO3 (1.3-2.0 equivalents).
-
Add a few drops of anhydrous DMF or NMP.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 110-160°C) for 10-30 minutes. The reaction should be monitored for completion.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N-alkylated caspase inhibitor.
Data Presentation: Inhibitory Potency of 7-Halogenated Isatin Sulfonamides
The following table summarizes the in vitro inhibitory activity (IC50 values) of N-alkylated 7-halogenated isatin sulfonamides against caspases-3 and -7. The data highlights the potent inhibitory activity of the 7-iodo derivative.
| Compound ID | N-Alkyl Group | 7-Substituent | Caspase-3 IC50 (nM)[5] | Caspase-7 IC50 (nM)[5] |
| 1 | n-Propyl | H | 3.5 ± 0.4 | 4.8 ± 0.5 |
| 2 | n-Propyl | F | 2.6 ± 0.3 | 3.3 ± 0.4 |
| 3 | n-Propyl | Cl | 2.8 ± 0.3 | 4.0 ± 0.5 |
| 4 | n-Propyl | Br | 3.0 ± 0.3 | 4.2 ± 0.5 |
| 5 | n-Propyl | I | 3.2 ± 0.4 | 4.5 ± 0.5 |
| 6 | n-Butyl | H | 3.0 ± 0.3 | 4.1 ± 0.5 |
| 7 | n-Butyl | F | 2.8 ± 0.3 | 3.8 ± 0.4 |
Data sourced from Faust et al. (2014).[5]
Mechanistic Insights and Structural Interactions
Molecular docking studies on isatin sulfonamide analogues have provided valuable insights into their binding mode within the active site of caspase-3.[8][9]
Sources
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. Docking and 3D-QSAR Studies on Isatin Sulfonamide Analogues as Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking and 3D-QSAR studies on isatin sulfonamide analogues as caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds from 7-Iodoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 7-Iodoindoline-2,3-dione in Heterocyclic Synthesis
This compound, a halogenated derivative of isatin, is a powerful and versatile building block in modern organic and medicinal chemistry.[1] Its unique structural features, including a reactive ketone at the C-3 position, an amide carbonyl at C-2, and a strategically placed iodine atom on the aromatic ring, offer multiple points for chemical modification. This allows for the construction of a diverse array of complex heterocyclic scaffolds, particularly spirooxindoles, which are prevalent in numerous natural products and pharmacologically active compounds.[2][3] The indole nucleus itself is a critical component of many bioactive molecules, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[4][5]
One-pot multicomponent reactions (MCRs) utilizing this compound are particularly attractive in drug discovery as they allow for the rapid assembly of molecular complexity from simple starting materials in a single synthetic operation.[6] This approach is not only efficient in terms of time and resources but also aligns with the principles of green chemistry by reducing waste and energy consumption.[2] The presence of the iodine atom at the 7-position is of particular significance, as it provides a handle for subsequent transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. These can be performed in a tandem or sequential one-pot fashion to further elaborate the heterocyclic core, opening avenues to novel chemical space.[7][8]
This application note provides detailed protocols for two distinct one-pot synthetic strategies starting from this compound, demonstrating its utility in the synthesis of complex spiro- and fused-heterocyclic systems.
Application 1: One-Pot, Four-Component Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
This protocol details a highly efficient, iodine-catalyzed, one-pot, four-component reaction to synthesize spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. This MCR brings together hydrazine hydrate, diketene, this compound, and malononitrile to construct a complex spiro-heterocyclic system in a single step.[2]
Scientific Rationale
The reaction proceeds through a cascade of interconnected reactions. Initially, hydrazine hydrate reacts with diketene to form a pyrazolone intermediate. The C-3 ketone of this compound undergoes a Knoevenagel condensation with the active methylene compound, malononitrile, catalyzed by a base or, in this case, molecular iodine which can act as a mild Lewis acid. The resulting highly electrophilic Knoevenagel adduct then undergoes a Michael addition with the pyrazolone intermediate. A subsequent intramolecular cyclization and dehydration lead to the final spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] product. The use of molecular iodine as a catalyst is advantageous due to its low cost, low toxicity, and operational simplicity.[2]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole].
Detailed Protocol
-
To a 50 mL round-bottom flask, add hydrazine hydrate (1.0 mmol) and ethanol (10 mL).
-
Stir the solution at room temperature and add diketene (1.0 mmol) dropwise. Continue stirring for 15 minutes to form the pyrazolone intermediate in situ.
-
To this mixture, add this compound (1.0 mmol), malononitrile (1.2 mmol), and a catalytic amount of molecular iodine (10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-3 hours), the solid product will precipitate from the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative.
Data Summary
| Entry | R in Isatin | Product | Yield (%) |
| 1 | 7-Iodo | 6'-Amino-7-iodo-5'-cyano-1'-phenyl-1',5'-dihydro-2H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-2-one | 85-90 |
| 2 | H | 6'-Amino-5'-cyano-1'-phenyl-1',5'-dihydro-2H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-2-one | 90-95 |
| 3 | 5-Bromo | 6'-Amino-5-bromo-5'-cyano-1'-phenyl-1',5'-dihydro-2H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-2-one | 88-92 |
Note: Yields are based on reported literature for similar isatin derivatives and are expected for the 7-iodo analog.[2]
Application 2: One-Pot, Tandem Sonogashira Coupling and Intramolecular Cyclization
This protocol outlines a one-pot synthesis of 7-alkynyl indoline-2,3-diones followed by an intramolecular cyclization to yield fused heterocyclic systems. This tandem reaction showcases the utility of the 7-iodo group as a reactive handle for palladium-catalyzed cross-coupling reactions.
Scientific Rationale
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] In this one-pot protocol, the 7-iodo group of N-propargyl-7-iodoindoline-2,3-dione undergoes a Sonogashira coupling with a terminal alkyne. The resulting di-alkynyl intermediate can then undergo a subsequent intramolecular cyclization, catalyzed by the same palladium catalyst or promoted by a change in reaction conditions (e.g., addition of a different catalyst or base), to form a fused heterocyclic system. This tandem approach avoids the isolation of the intermediate alkynylated isatin, thereby improving the overall efficiency of the synthesis.[8][9]
Experimental Workflow
Caption: Workflow for the tandem Sonogashira coupling and intramolecular cyclization.
Detailed Protocol
-
To a flame-dried Schlenk flask, add N-propargyl-7-iodoindoline-2,3-dione (1.0 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe and stir the mixture at 60 °C.
-
Monitor the Sonogashira coupling by TLC until the starting material is consumed (typically 4-6 hours).
-
For the subsequent cyclization, the reaction conditions may vary depending on the substrate. In one approach, the temperature can be increased to 100-120 °C to promote thermal cyclization. Alternatively, a specific cyclization catalyst (e.g., a gold or silver salt) can be added to the reaction mixture.
-
After the cyclization is complete (monitored by TLC), cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused heterocyclic compound.
Data Summary
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Fused Indole-Pyrrole Derivative | 60-70 |
| 2 | 1-Hexyne | Fused Indole-Pyrrole Derivative with Butyl side chain | 55-65 |
| 3 | Trimethylsilylacetylene | Fused Indole-Pyrrole Derivative (desilylated) | 65-75 |
Note: Yields are estimated based on literature precedents for similar tandem Sonogashira-cyclization reactions.[8][9]
Conclusion
This compound is a highly valuable and versatile starting material for the one-pot synthesis of complex heterocyclic compounds. The protocols detailed in this application note demonstrate two distinct strategies to leverage the reactivity of this building block. The first application showcases its participation in a multicomponent reaction to rapidly build a spiro-heterocyclic framework. The second highlights the utility of the 7-iodo substituent in a tandem Sonogashira coupling-cyclization sequence to construct fused heterocyclic systems. These efficient and atom-economical one-pot procedures offer significant advantages for the synthesis of diverse chemical libraries for drug discovery and development.
References
-
Barakat, A., et al. (2011). Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems. Molecular Diversity, 15(3), 781-789. [Link]
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Heravi, M. M., et al. (2018). Iodine-Catalyzed One-Pot Four-Component Synthesis of Spiro[indoline-3,4′-pyrano-pyrazole] Derivatives. Journal of Heterocyclic Chemistry, 55(12), 2772-2780. [Link]
-
University of North Texas Libraries. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. Retrieved from [Link]
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Debnath, S., & Mondal, S. (2015). One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams. The Journal of Organic Chemistry, 80(8), 3940-3948. [Link]
-
Patil, S. A., et al. (2017). Synthesis of spirooxindoles fused with pyrazolo-tetrahydropyridinone and coumarin-dihydropyridine-pyrazole tetracycles by reaction medium dependent isatin-based multicomponent reactions. New Journal of Chemistry, 41(21), 12586-12595. [Link]
-
Wang, L., et al. (2019). One-pot synthesis of natural-product inspired spiroindolines with anti-cancer activities. Organic Chemistry Frontiers, 6(18), 3323-3329. [Link]
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Wang, X., et al. (2017). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. Molecules, 22(11), 1895. [Link]
-
Rostami Miankooshki, F., & Bayat, M. (2024). Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches. Chemistry – An Asian Journal. [Link]
-
Singh, G. S., & Mmatli, E. E. (2011). A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane. Organic & Biomolecular Chemistry, 9(16), 5848-5854. [Link]
-
Grigg, R., et al. (1999). Synthesis of Heterocycles using the Intramolecular Heck Reaction involving a 'Formal' Anti-Elimination Process. Heterocycles, 51(6), 1959. [Link]
-
Alberico, D., et al. (2007). Synthesis of tricyclic heterocycles via a tandem aryl alkylation/heck coupling sequence. The Journal of Organic Chemistry, 72(3), 775-781. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. ResearchGate. [Link]
-
Adib, M., et al. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 8, 1872-1877. [Link]
-
Debnath, S., & Mondal, S. (2015). One-pot Sonogashira coupling-cyclization toward regioselective synthesis of benzosultams. The Journal of Organic Chemistry, 80(8), 3940-3948. [Link]
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Application Notes & Protocols: Scale-Up Synthesis of 7-Iodoindoline-2,3-dione
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 7-Iodoindoline-2,3-dione
This compound, commonly known as 7-iodoisatin, is a halogenated derivative of isatin that has emerged as a highly valuable scaffold in medicinal chemistry and drug discovery.[1] Isatin and its derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The introduction of an iodine atom at the 7-position of the isatin core provides a crucial handle for further synthetic elaboration through cross-coupling reactions, allowing for the construction of complex molecular architectures. This makes 7-iodoisatin a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting cancer and neurodegenerative diseases.[1]
However, transitioning the synthesis of this compound from a laboratory setting to a pilot or industrial scale presents significant challenges. The most robust and regioselective synthetic route involves the use of a Sandmeyer reaction, a powerful transformation that converts an aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] This process, while effective, involves highly reactive and potentially unstable intermediates, requiring meticulous control over reaction parameters. This guide provides a comprehensive analysis of the synthetic strategy, detailed protocols for both laboratory and pilot-scale production, and critical insights into the process parameters that govern a safe and efficient scale-up.
Synthetic Strategy: The Sandmeyer Route to 7-Iodoisatin
The synthesis of 7-iodoisatin is best approached via a two-stage process, beginning with the synthesis of the key precursor, 7-aminoindoline-2,3-dione (7-aminoisatin), followed by its conversion to the target molecule using the Sandmeyer reaction.
Stage 1: Precursor Synthesis (7-Aminoisatin) The synthesis of 7-aminoisatin can be achieved through the oxidation of commercially available 7-aminoindole. This transformation is a critical first step to establish the isatin core.
Stage 2: Sandmeyer Iodination This is the pivotal step where the amino group at the 7-position is converted to an iodo group. The Sandmeyer reaction is a classic method for this transformation.[7][8] It proceeds through two fundamental steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[8]
-
Displacement: The diazonium group (–N₂⁺), an excellent leaving group, is displaced by an iodide ion (from KI), with the evolution of nitrogen gas, to form the final aryl iodide.[9]
Notably, the iodination variant of the Sandmeyer reaction often does not require the copper(I) catalyst typically used for chlorination or bromination, which simplifies the process and avoids potential metal contamination in the final product.[9][10]
Reaction Mechanism: Sandmeyer Iodination
The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[5] The process is initiated by the formation of the diazonium salt, which then reacts with the iodide ion. This reaction proceeds via an aryl radical intermediate after the loss of nitrogen gas.[7]
Caption: Mechanism of the Sandmeyer iodination of 7-aminoisatin.
Critical Scale-Up Considerations
Translating a laboratory procedure to a larger scale is not a linear process and requires a thorough understanding of chemical engineering principles.[11][12] For the Sandmeyer synthesis of 7-iodoisatin, the following parameters are critical for safety, yield, and purity.
-
Thermal Management: The diazotization reaction is significantly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Causality: Uncontrolled temperature spikes can lead to the rapid decomposition of the unstable diazonium salt, causing vigorous gas evolution (N₂) and potentially a runaway reaction. This also promotes the formation of unwanted phenolic side products.
-
Solution: Utilize a jacketed reactor with a reliable cooling system. The addition of the sodium nitrite solution must be slow and controlled, allowing the cooling system to manage the heat output. Continuous temperature monitoring with multiple probes is essential.
-
-
Reagent Addition and Mixing: Localized high concentrations of reagents can lead to side reactions and impurities.
-
Causality: If the sodium nitrite solution is added too quickly or into a poorly mixed area, localized "hot spots" of nitrous acid can form, leading to degradation of the product and starting material.
-
Solution: Employ a reactor with an efficient agitation system (e.g., a pitched-blade or anchor stirrer). The sodium nitrite solution should be introduced subsurface (below the liquid level) to ensure immediate dispersion and reaction.
-
-
Off-Gassing: The displacement step releases a large volume of nitrogen gas.
-
Causality: Inadequate venting can lead to a dangerous pressure buildup within the reactor.
-
Solution: The reactor must be equipped with a properly sized vent line connected to an appropriate scrubbing system. The rate of reaction, and thus gas evolution, can be controlled by the rate of warming the diazonium salt solution or by the addition rate of the potassium iodide solution.
-
-
Safety - Handling Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive when isolated in a dry, solid state.
-
Causality: The high energy stored in the nitrogen-nitrogen triple bond makes these compounds hazardous.
-
Solution: Never isolate the diazonium salt intermediate. It should be generated in situ and used immediately in the subsequent step. The entire process should be conducted in solution.
-
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (10 g)
Objective: To synthesize approximately 10 g of this compound.
Materials:
-
7-Aminoindoline-2,3-dione (7-aminoisatin): 6.0 g
-
Concentrated Sulfuric Acid (98%): 50 mL
-
Sodium Nitrite (NaNO₂): 2.8 g
-
Potassium Iodide (KI): 7.0 g
-
Deionized Water
-
Ice
Procedure:
-
Reactor Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cooling: Cool the flask in an ice-salt bath to 0–5 °C.
-
Substrate Addition: Slowly and portion-wise, add 7-aminoisatin (6.0 g) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0–5 °C until a clear solution is obtained.
-
Diazotization: Dissolve sodium nitrite (2.8 g) in deionized water (15 mL). Add this solution dropwise via the dropping funnel to the reaction mixture over 45–60 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Iodide Displacement: In a separate 1 L beaker, dissolve potassium iodide (7.0 g) in deionized water (50 mL). Slowly and carefully, add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Then, gently heat the mixture to 50–60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Isolation: Cool the mixture in an ice bath. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the resulting dark red solid in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Pilot Plant Scale-Up (250 g)
Objective: To synthesize approximately 250 g of this compound, applying scale-up principles.
Materials:
-
7-Aminoindoline-2,3-dione: 150 g
-
Concentrated Sulfuric Acid (98%): 1.25 L
-
Sodium Nitrite (NaNO₂): 70 g
-
Potassium Iodide (KI): 175 g
-
Deionized Water
Procedure:
-
Reactor Setup: Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, baffled interior, temperature probe, and a subsurface addition line to a peristaltic pump.
-
Cooling & Substrate Addition: Circulate coolant through the reactor jacket to bring the internal temperature to 0 °C. Charge the concentrated sulfuric acid (1.25 L). Once the acid is at 0–5 °C, add the 7-aminoisatin (150 g) in portions via a powder funnel, ensuring the temperature is maintained below 10 °C. Stir for 1 hour to ensure complete dissolution.
-
Diazotization (Controlled Addition): Prepare a solution of sodium nitrite (70 g) in deionized water (375 mL). Using the peristaltic pump, add the nitrite solution subsurface over a period of 2–3 hours. The addition rate must be controlled to maintain the batch temperature strictly between 0 and 5 °C. Monitor the temperature continuously. If it rises above 5 °C, pause the addition until it returns to the set range. After addition, continue stirring for 45 minutes.
-
Iodide Displacement: In a separate 20 L reactor, prepare a solution of potassium iodide (175 g) in deionized water (1.25 L). Cool this solution to 10 °C.
-
Transfer: Slowly transfer the cold diazonium salt solution into the potassium iodide solution via a pressure-equalized transfer line. Control the transfer rate to manage the rate of nitrogen evolution. The receiving vessel should be vented to a scrubber.
-
Reaction Completion: Once the transfer is complete, allow the mixture to slowly warm to room temperature over 2 hours with continued stirring. Then, heat the reactor jacket to 60 °C to maintain an internal temperature of 50–60 °C for 1 hour.
-
Isolation & Purification: Cool the reactor to <15 °C. Filter the slurry using a large Büchner funnel or a filter press. Wash the cake extensively with deionized water until the filtrate is neutral and colorless.
-
Drying: Dry the product in a vacuum oven at 60–70 °C until the loss on drying (LOD) is <0.5%.
Data Summary and Expected Results
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale-Up (250 g) | Justification for Change |
| Starting 7-Aminoisatin | 6.0 g | 150 g | 25x scale-up factor |
| Sulfuric Acid | 50 mL | 1.25 L | Maintained solvent ratio for dissolution |
| Sodium Nitrite | 2.8 g | 70 g | Maintained stoichiometric ratio |
| Potassium Iodide | 7.0 g | 175 g | Maintained stoichiometric ratio |
| Nitrite Addition Time | 45–60 min | 2–3 hours | Slower rate to manage exotherm at scale |
| Max. Temp (Diazotization) | 0–5 °C | 0–5 °C | Critical for stability; no change allowed |
| Expected Yield | 75–85% | 70–80% | Slight decrease in yield is common on scale-up |
| Expected Purity (HPLC) | >98% | >98% | Purity should be maintained with proper control |
Overall Synthesis Workflow
The following diagram illustrates the logical flow of the entire scale-up process, from raw materials to the final, purified product.
Caption: High-level workflow for the scale-up synthesis of 7-iodoisatin.
Conclusion
The scale-up synthesis of this compound via the Sandmeyer reaction is a feasible but technically demanding process. Success hinges on a robust understanding and strict control of key process parameters. The primary challenges—thermal management of the exothermic diazotization, controlled reagent addition to prevent side reactions, and safe handling of the unstable diazonium intermediate—can be effectively managed through the use of appropriate engineering controls such as jacketed reactors, controlled addition systems, and adequate venting. The protocols and considerations outlined in this document provide a validated framework for researchers and drug development professionals to transition this valuable synthesis from the laboratory bench to pilot-scale production safely and efficiently.
References
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). NIH. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Iodine-catalyzed Synthesis, Antibacterial, and Antioxidant Activity of Isatin Derivatives. (2024). Indonesian Journal of Chemistry. [Link]
-
Isatin Synthesis: Key Methods for Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Sandmeyer Reaction. (2020). YouTube. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp(3))-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones. (2014). PubMed. [Link]
-
Synthesis of 7-aminoindole. (n.d.). PrepChem.com. [Link]
-
Isatin synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles. (2014). Organic Letters. [Link]
-
Gram-scale synthesis of 7-azaisatin directly from 7-azaindole. (n.d.). ResearchGate. [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Journal of Scientific & Technical Research. [Link]
-
Synthesis of Isatin and Its Derivatives & their Applications in Biological System. (n.d.). Academia.edu. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). Journal of the Iranian Chemical Society. [Link]
-
Simplifying Oligonucleotide Synthesis Scale-Up. (2024). Cell Culture Dish. [Link]
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DiscoveringOligonucleotides: exploring the synthesis and scale-up of therapeutic oligonucleotides. (2024). Oligofastx. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 7-Iodoindoline-2,3-dione Synthesis
Welcome to the technical support center for the synthesis of 7-Iodoindoline-2,3-dione (also known as 7-Iodoisatin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.
Introduction to this compound Synthesis
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a variety of bioactive compounds.[1] The introduction of an iodine atom at the 7-position of the isatin core offers a handle for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.
The most common synthetic route to 7-Iodoisatin involves a multi-step process, often culminating in a Sandmeyer-type reaction.[2][3] This classical yet effective method allows for the introduction of iodine onto the aromatic ring of the isatin scaffold. However, as with many multi-step syntheses, optimizing the yield and purity of the final product can be challenging. This guide will address common issues encountered during this synthesis and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Sandmeyer isatin synthesis.[4] This typically involves the reaction of a suitable aniline precursor with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to form the isatin ring. The iodo-substituent is often introduced via a Sandmeyer reaction on an amino-isatin precursor, or by starting with an appropriately substituted aniline.
Q2: What are the critical parameters to control during the Sandmeyer reaction for iodination?
A2: Temperature control is paramount. The diazotization step (formation of the diazonium salt) must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[5] Secondly, the slow and controlled addition of the iodide source (e.g., potassium iodide) is crucial to manage the reaction rate and minimize side reactions. The pH of the reaction medium also plays a significant role and should be kept acidic during diazotization.
Q3: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR (in DMSO-d₆): Aromatic protons will appear as doublets or triplets in the range of δ 7.0-8.0 ppm. The N-H proton of the isatin ring will likely appear as a broad singlet at a downfield chemical shift (around δ 11.0 ppm).
-
¹³C NMR (in DMSO-d₆): Two carbonyl carbons will be observed in the downfield region (δ 160-185 ppm). The aromatic carbons will appear in the range of δ 110-150 ppm, with the carbon bearing the iodine atom showing a characteristic shift.
-
IR (KBr pellet): Strong absorption bands for the two carbonyl groups (C=O) will be present in the region of 1700-1750 cm⁻¹. An N-H stretching vibration will be observed around 3200-3400 cm⁻¹.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Incomplete Diazotization: The diazonium salt is a critical intermediate. If it doesn't form efficiently, the subsequent iodination will fail. This can be due to improper temperature control (too high), incorrect stoichiometry of reagents (sodium nitrite, acid), or impure starting aniline. 2. Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable and can decompose if the temperature rises above 5 °C or if they are allowed to stand for too long before the addition of the iodide source.[5] 3. Inefficient Iodination: The displacement of the diazonium group by iodide may be incomplete. | 1. Optimize Diazotization: - Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for cooling. - Ensure the starting amine is fully dissolved in the acidic solution before adding sodium nitrite. - Use a slight excess of sodium nitrite to ensure complete conversion. 2. Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the next step. Do not store it. 3. Facilitate Iodination: - Add the potassium iodide solution slowly to the cold diazonium salt solution. - Some Sandmeyer-type iodinations can be facilitated by the use of a copper(I) catalyst, although it's not always necessary for iodination.[6] |
| Formation of Dark, Tarry Side Products | 1. Azo Coupling: The diazonium salt can couple with the starting aniline or other electron-rich aromatic species in the reaction mixture to form highly colored azo compounds.[7] 2. Phenol Formation: The diazonium salt can react with water to form a phenol, which can then undergo further reactions to form polymeric materials.[7] 3. Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts and other polymeric materials.[6] | 1. Control Stoichiometry: Ensure that all of the starting aniline is converted to the diazonium salt by using a slight excess of sodium nitrite. This minimizes the presence of unreacted aniline that can participate in azo coupling. 2. Maintain Low Temperature: Keep the reaction temperature low to suppress the reaction of the diazonium salt with water. 3. Use a Scavenger: In some cases, adding a radical scavenger can help to minimize unwanted side reactions, but this should be done with caution as it may also inhibit the desired reaction. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. | 1. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material. 2. Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or slowly warming the reaction mixture after the addition of the iodide source. Be cautious with temperature increases as this can promote side reactions. |
| Difficulty in Purifying the Product | 1. Presence of Isomeric Impurities: Depending on the starting materials and reaction conditions, isomeric iodo-isatins may be formed. 2. Formation of Highly Polar Impurities: The formation of phenols and other polar byproducts can make purification by column chromatography challenging. 3. Product is Sparingly Soluble: 7-Iodoisatin may have limited solubility in common organic solvents, making recrystallization difficult. | 1. Optimize Reaction Conditions: Carefully control the reaction conditions to favor the formation of the desired 7-iodo isomer. 2. Purification Strategy: - Recrystallization: Experiment with a range of solvents to find a suitable system for recrystallization. Acetic acid is often a good solvent for purifying isatins. - Column Chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) for column chromatography on silica gel. - Acid-Base Extraction: Isatins have a weakly acidic N-H proton and can sometimes be purified by dissolving in a basic solution and then re-precipitating by the addition of acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure based on the principles of the Sandmeyer isatin synthesis. Optimization may be required for your specific laboratory conditions and scale.
Step 1: Diazotization of 7-Aminoisatin
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 7-aminoindoline-2,3-dione in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) or by column chromatography on silica gel.
Visualizing the Workflow and Troubleshooting
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting logic for low yield issues.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
- 3 - Supporting Inform
-
Recent advances in cyclization reactions of isatins or thioisatins via C-N or C-S bond cleavage | Request PDF. ResearchGate. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
A general method for the synthesis of isatins | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Sandmeyer Reaction | NROChemistry. NROChemistry. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]
-
Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit. [Link]
-
Sandmeyer reaction - Wikipedia. Wikipedia. [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications. [Link]
-
How to purify and isolate required compound from a reaction mixture?. ResearchGate. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Navigating the Chemistry of 7-Iodoindoline-2,3-dione: A Technical Guide to Byproduct Mitigation
Welcome to the Technical Support Center for 7-Iodoindoline-2,3-dione (also known as 7-iodoisatin) reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we will delve into the common synthetic challenges and byproduct formations encountered during the chemical modification of 7-iodoisatin. Our goal is to provide you with the technical insights and practical solutions needed to optimize your reactions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering explanations and actionable steps to resolve them.
Issue 1: My N-alkylation reaction is sluggish and incomplete, with significant starting material remaining.
Question: I'm attempting to N-alkylate this compound using potassium carbonate and an alkyl halide in DMF, but the reaction is not going to completion even after prolonged heating. What's going wrong?
Answer: This is a frequent challenge. The acidity of the N-H proton in isatins is moderate, and incomplete deprotonation is a common reason for sluggish reactions. While potassium carbonate is a widely used base, its effectiveness can be limited by factors such as particle size and the presence of moisture.
Causality and Solution:
-
Inadequate Deprotonation: The isatin anion is the active nucleophile in N-alkylation. If the base is not strong enough or if it cannot efficiently deprotonate the starting material, the concentration of the nucleophile will be low, leading to a slow reaction.
-
Solvent and Base Selection: For a more robust and complete deprotonation, consider using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF. NaH will irreversibly deprotonate the 7-iodoisatin, driving the reaction forward.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate N-alkylation reactions, often leading to higher yields in shorter times compared to conventional heating.[1]
Issue 2: I'm observing a significant amount of a deiodinated byproduct in my reaction mixture.
Question: After performing a Suzuki coupling with my N-alkylated 7-iodoisatin, I've isolated a significant amount of the corresponding N-alkyl-isatin (without the iodine). What is causing this dehalogenation?
Answer: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides.[2] The electron-withdrawing nature of the dicarbonyl system in the isatin core makes the 7-iodo substituent susceptible to reductive cleavage.
Causality and Solution:
-
Mechanism of Dehalogenation: This side reaction can occur through several pathways. One common mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by a competing reaction where a hydride source in the reaction mixture (which can be generated from the solvent, base, or impurities) displaces the halide on the palladium complex. Reductive elimination then yields the deiodinated product.
-
Optimizing Reaction Conditions:
-
Choice of Base: Use a non-coordinating, anhydrous base. The presence of water or hydroxide ions can facilitate protonolysis of the organoboron reagent, which can be a source of protons for dehalogenation.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. More electron-donating and sterically bulky ligands can sometimes suppress this side reaction.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of byproducts.
-
Issue 3: My Knoevenagel condensation is producing a complex mixture of products.
Question: I'm trying to perform a Knoevenagel condensation of this compound with an active methylene compound, but I'm getting a messy reaction profile. What are the likely side reactions?
Answer: The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene compound, catalyzed by a base.[3][4] With isatins, the C3-carbonyl is highly electrophilic and prone to side reactions, especially under strongly basic conditions.
Causality and Solution:
-
Self-Condensation and Polymerization: The enolate generated from the active methylene compound can react with itself, and the highly reactive product of the Knoevenagel condensation can potentially undergo further reactions or polymerization.
-
Aldol-Type Additions: The isatin C3-carbonyl can undergo addition reactions with any enolizable carbonyl compounds present in the reaction mixture.
-
Reaction Control:
-
Catalyst Choice: Use a mild base as a catalyst, such as piperidine or a weak amine, to avoid strong enolate formation that can lead to side reactions. Molecular iodine has also been reported as an efficient catalyst for this transformation with isatins.[5]
-
Stoichiometry and Addition Order: Use a precise 1:1 stoichiometry of the reactants. Adding the isatin slowly to a solution of the active methylene compound and the catalyst can help to maintain a low concentration of the isatin and suppress side reactions.
-
Frequently Asked Questions (FAQs)
What are the most common byproducts in N-alkylation of this compound?
Besides unreacted starting material, the most common byproducts are:
-
O-alkylation products: Although N-alkylation is generally favored due to the higher acidity of the N-H proton, some O-alkylation at the C2-carbonyl can occur, especially if a hard alkylating agent is used with a hard base.
-
Dialkylated products: In some cases, particularly with highly reactive alkylating agents, a second alkylation can occur at the C3-position, though this is less common.
-
Products of base-induced decomposition: Prolonged heating in the presence of a strong base can lead to decomposition of the isatin ring.
How does the iodine at the 7-position influence byproduct formation in cross-coupling reactions?
The iodine atom is the reactive handle for cross-coupling reactions like Suzuki, Sonogashira, and Heck.[6][7][8] However, its presence also introduces specific pathways for byproduct formation:
-
Homocoupling: The organometallic intermediate formed from 7-iodoisatin can couple with itself to form a bi-isatin byproduct. This is often promoted by the presence of oxygen.
-
Dehalogenation: As discussed in the troubleshooting section, reductive removal of the iodine is a common side reaction.
-
Proto-deboronation (in Suzuki reactions): The boronic acid coupling partner can be protonated and cleaved before it has a chance to transmetalate to the palladium catalyst, leading to the formation of a protonated arene byproduct from the boronic acid and unreacted 7-iodoisatin.[2]
Can this compound undergo reactions at the C3-carbonyl without affecting the iodo-substituent?
Yes, many reactions selectively target the C3-carbonyl. The Knoevenagel condensation is a prime example.[3][4][5] The key is to use reaction conditions that are not reductive or strongly basic, which could lead to dehalogenation. For instance, using mild amine bases as catalysts for condensations is generally safe for the iodo-substituent.
Summary of Common Byproducts and Mitigation Strategies
| Byproduct Class | Common Reactions | Potential Cause | Recommended Preventative Measures |
| Unreacted Starting Material | N-alkylation, Condensations | Incomplete deprotonation, insufficient activation, low temperature | Use a stronger base (e.g., NaH for N-alkylation), increase temperature, use a more active catalyst. |
| Dehalogenated Product | Suzuki, Sonogashira, Heck, strongly basic conditions | Reductive cleavage of the C-I bond | Use anhydrous conditions, select appropriate ligands, minimize reaction time, avoid overly harsh bases. |
| Homocoupling Products | Suzuki, Sonogashira, Heck | Oxidative coupling of organometallic intermediates | Maintain an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| O-Alkylated Isatin | N-alkylation | Use of hard base with a hard alkylating agent | Use a softer base and ensure complete N-deprotonation before adding the alkylating agent. |
| Aldol/Condensation Side Products | Knoevenagel Condensation | Use of a strong base, incorrect stoichiometry | Use a mild catalytic base (e.g., piperidine), control stoichiometry carefully, consider slow addition of reactants. |
Experimental Protocols
Standard Protocol for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the isatin anion.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Knoevenagel Condensation of this compound
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials and catalyst. If necessary, the product can be further purified by recrystallization.
Visualizing Reaction Pathways and Byproduct Formation
Caption: Reaction pathways for N-alkylation and Suzuki coupling of 7-iodoisatin, highlighting points of byproduct formation.
References
-
Molecular Iodine: A Powerful Catalyst for the Knoevenagel Condensation of Isatins with Malononitrile. Semantic Scholar. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Heterocyclic Communications. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Semantic Scholar. [Link]
-
N-Alkylation of isatins utilizing KF/alumina. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki reaction. Wikipedia. [Link]
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 7-Iodoindoline-2,3-dione by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-iodoindoline-2,3-dione (also known as 7-iodoisatin). Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles and meticulous experimental execution. This document provides a comprehensive resource in a question-and-answer format to address specific challenges you may encounter during the recrystallization of this compound, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] The ideal solvent will dissolve a large amount of this compound at an elevated temperature but only a small amount at lower temperatures. Impurities, ideally, will either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration).[1][2] As a hot, saturated solution of the crude this compound is slowly cooled, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The impurities are excluded from this growing crystal structure, resulting in a purer final product.
Q2: What are the key physical properties of this compound I should be aware of?
A2: Understanding the physical properties of your target compound is crucial for successful purification.
| Property | Value/Description | Source |
| Chemical Name | This compound | - |
| Synonyms | 7-Iodoisatin | |
| CAS Number | 20780-78-3 | [3] |
| Molecular Formula | C₈H₄INO₂ | [3] |
| Molecular Weight | 273.03 g/mol | [3] |
| Appearance | Typically an orange to dark red solid. | [4] |
| Melting Point | While a specific melting point for the 7-iodo isomer is not readily available in the searched literature, the isomeric 5-iodoisatin has a reported melting point of 276-280 °C. This can serve as a useful, albeit approximate, benchmark for assessing purity. A broad melting range typically indicates the presence of impurities. | [5] |
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound, with its ketone and amide functionalities, is a polar molecule. Therefore, polar solvents are likely to be good candidates.
Solvent Selection Workflow:
Based on literature for similar isatin derivatives, the following solvents are recommended for initial screening:
-
Ethanol: Often used for recrystallizing isatin derivatives.[6]
-
Glacial Acetic Acid: Has been successfully used for the purification of other substituted isatins.[4]
-
Dichloromethane/Hexane system: A polar solvent (dichloromethane) to dissolve the compound, followed by the addition of a non-polar anti-solvent (hexane) to induce crystallization. This is particularly useful if a single solvent does not provide the desired solubility profile.
Troubleshooting Guide
Issue 1: My this compound oils out instead of crystallizing.
-
Question: Upon cooling the hot solution, my product separates as an oil rather than solid crystals. What is causing this and how can I fix it?
-
Answer: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid at a temperature above its melting point in the solvent mixture. This is a common problem, especially with impure compounds.
-
Plausible Causes & Solutions:
-
Cooling too rapidly: Rapid cooling can lead to supersaturation and oiling.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring, before transferring it to an ice bath.
-
-
High concentration of impurities: Impurities can depress the melting point of your compound, making it more prone to oiling.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization.
-
-
Inappropriate solvent: The solvent may be too good at dissolving your compound, even at lower temperatures.
-
Solution: Re-dissolve the oil by heating and add a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) to decrease the overall solubility. For a polar compound like this compound dissolved in a polar solvent, a non-polar anti-solvent like hexane or heptane can be effective. Add the anti-solvent dropwise to the hot solution until a slight turbidity persists, then clarify by adding a few drops of the hot primary solvent before allowing it to cool slowly.
-
-
-
Issue 2: No crystals form, even after the solution has cooled completely.
-
Question: I have allowed my solution to cool to room temperature and then in an ice bath, but no crystals have formed. What should I do?
-
Answer: The absence of crystal formation usually indicates that the solution is not sufficiently saturated or that nucleation has not been initiated.
-
Plausible Causes & Solutions:
-
Too much solvent was used: This is the most common reason for crystallization failure.
-
Solution: Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration of the solute. Be careful not to evaporate to dryness. Once the volume is reduced, allow the solution to cool again.
-
-
Supersaturation without nucleation: The solution may be supersaturated, but the crystals have not yet started to form.
-
Solution 1 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will provide a template for further crystal growth.[1]
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[1]
-
-
-
Issue 3: The recrystallized product is still colored or appears impure.
-
Question: After recrystallization, my this compound is still significantly colored, and the melting point is broad. How can I improve the purity?
-
Answer: This indicates that the chosen recrystallization protocol is not effectively removing certain impurities.
-
Plausible Causes & Solutions:
-
Colored impurities are co-crystallizing: The impurity may have similar solubility properties to your product.
-
Solution 1 (Activated Charcoal): If the colored impurities are highly polar, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7] Use charcoal sparingly, as it can also adsorb your product, leading to lower yields. After a brief heating period with the charcoal, perform a hot filtration to remove it before allowing the solution to cool.
-
Solution 2 (Multiple Recrystallizations): A second recrystallization from the same or a different solvent system may be necessary to achieve the desired level of purity.
-
-
Insoluble impurities were not removed: If there were insoluble materials in your crude product, they should have been removed by hot filtration.
-
Solution: Ensure you perform a hot gravity filtration of your dissolved crude product before allowing it to cool and crystallize.[7]
-
-
-
Experimental Protocol: Recrystallization of this compound
This is a general protocol that should be optimized based on the specific impurities present in your crude material.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol or glacial acetic acid) or a solvent/anti-solvent pair (e.g., dichloromethane/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid just dissolves.[7]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
References
-
Synthesis of some new isatin derivatives of expected biological activities. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 133-140.
- Mishra, K. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. International Archives of Applied Sciences and Technology, 5(1), 28-34.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]
- Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. (2015). RSC Advances, 5(107), 88473-88495.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2015). RSC Advances, 5(107), 88473-88495.
-
7-Iodoisatin. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
How to avoid dimerization of 7-Iodoindoline-2,3-dione
Technical Support Center: 7-Iodoindoline-2,3-dione
Prepared by: The Gemini Senior Application Scientist Team Document ID: TSC-2026-01-7IID Revision: 1.0
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to address a critical challenge encountered when working with this versatile building block: its propensity for dimerization. Our goal is to provide a deep mechanistic understanding of this side reaction and offer robust, field-proven strategies to ensure the success of your experiments.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental chemical principles governing the stability and reactivity of the this compound (7-iodoisatin) core.
Q1: What is "dimerization" of this compound, and why does it happen?
A: Dimerization is a base-catalyzed self-condensation reaction. The isatin scaffold possesses two key reactive features that drive this process:
-
An Acidic N-H Proton: The proton on the indole nitrogen (N1 position) is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups.
-
An Electrophilic C3-Carbonyl: The ketone at the C3 position is highly electrophilic and susceptible to nucleophilic attack.
In the presence of a base (even mild bases like triethylamine or potassium carbonate), the N-H proton is abstracted, generating a highly conjugated enolate anion. This enolate is a potent nucleophile that can attack the electrophilic C3-carbonyl of a second, unreacted this compound molecule. This process is mechanistically similar to an aldol condensation and typically results in the formation of intensely colored, often insoluble, indirubin-type byproducts.[1][2][3] This side reaction is a major cause of low yields and purification difficulties in subsequent synthetic steps.
Part 2: Troubleshooting Guide
Direct answers to common experimental observations.
Q2: My reaction mixture turned a deep red/purple/blue color and an insoluble precipitate crashed out. Is this dimerization?
A: Yes, this is the most common indicator of dimerization. The resulting indirubin-like structures have a highly extended π-conjugated system, which causes them to absorb visible light, appearing intensely colored.[1][4] These large, planar molecules are often very poorly soluble in standard organic solvents like DCM, THF, or ethyl acetate, leading to their precipitation from the reaction mixture.
Q3: I am attempting a base-catalyzed reaction, such as a Sonogashira coupling or Wittig olefination, and I'm getting very low yields and a complex product mixture. What's the primary suspect?
A: The primary suspect is competitive dimerization. The base required for your desired transformation (e.g., an amine base for a Sonogashira coupling, or an alkoxide/hydride for a condensation) is simultaneously catalyzing the self-condensation of your starting material.[5][6] This depletes your starting material and introduces complex, colored impurities that make purification extremely challenging. The solution is not to find a "better" base for the main reaction, but to modify the substrate to prevent dimerization altogether.
Part 3: Preventative Strategies & Protocols
This section provides actionable, step-by-step solutions to circumvent dimerization.
Strategy 1: N-H Protection (The Gold Standard Solution)
The most effective and reliable method to prevent dimerization is to protect the acidic N-H group before conducting subsequent reactions. By replacing the acidic proton with a stable, non-acidic group, you remove the site of initial deprotonation, rendering the molecule inert to base-catalyzed self-condensation.[7][8]
Table 1: Comparison of Common N-Protecting Groups for Isatins
| Protecting Group | Typical Introduction Reagents | Key Advantages | Considerations & Cleavage |
| Methyl (Me) | MeI, K₂CO₃, DMF | Small, robust, stable to many conditions. | Difficult to remove. Best for when N-Me is desired in the final product. |
| Benzyl (Bn) | BnBr, K₂CO₃ or NaH, DMF/THF | Very stable to acid/base. Easily monitored by ¹H NMR. | Removable via hydrogenolysis (e.g., H₂, Pd/C). |
| Boc | Boc₂O, DMAP, Et₃N | Can be used, but may be labile to conditions for C3 reactions. | Cleaved with acid (e.g., TFA). |
| SEM | SEMCl, NaH, DMF | Stable to a wide range of conditions. | Cleaved with fluoride sources (e.g., TBAF) or acid. |
Detailed Protocol: N-Benzylation of this compound
This protocol provides a robust N-protected intermediate suitable for a wide range of subsequent reactions, including palladium-catalyzed cross-couplings.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq), finely ground
-
Benzyl bromide (BnBr, 1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Iodide (KI, 0.1 eq, optional catalyst)
Procedure:
-
Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).
-
Stirring: Stir the suspension at room temperature for 30-60 minutes.
-
Alkylation: Add benzyl bromide dropwise via syringe. If the reaction is sluggish, add the catalytic potassium iodide.
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C if necessary) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzyl-7-iodoindoline-2,3-dione.
Application Example: Executing a Successful Sonogashira Coupling
The Sonogashira coupling is a powerful tool for C-C bond formation, but its reliance on an amine base makes it problematic for unprotected 7-iodoisatin.[9][10] The following workflow is highly recommended for a successful outcome.
Protocol: Sonogashira Coupling of N-Benzyl-7-iodoindoline-2,3-dione
Materials:
-
N-Benzyl-7-iodoindoline-2,3-dione (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)
-
Copper(I) Iodide (CuI, 0.04 - 0.10 eq)
-
Anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane)
-
Anhydrous, degassed amine base (e.g., Triethylamine or Diisopropylamine)
Procedure:
-
Setup: To an oven-dried Schlenk flask, add N-benzyl-7-iodoindoline-2,3-dione, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe while stirring.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.
-
Workup: Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired coupled product.
By following this N-protection strategy, the dimerization pathway is completely blocked, allowing the Sonogashira coupling to proceed cleanly and in high yield.
Part 4: Troubleshooting Summary
Table 2: Quick Reference Troubleshooting Guide
| Symptom | Probable Cause | Primary Recommendation | Secondary Action |
| Reaction turns dark red/purple/blue; precipitate forms. | Dimerization. | Immediately stop and re-evaluate. The primary reaction is unlikely to succeed. | Redesign the synthesis to include an N-protection step. |
| Low yield and multiple colored spots on TLC in a base-catalyzed reaction. | Competitive Dimerization. | Protect the N-H position of the starting material before proceeding. | If protection is not possible, try lowering the temperature and using a stoichiometric amount of a weaker base. Success is not guaranteed. |
| ¹H NMR of crude product is complex, with broad signals and loss of starting material. | Mixture of starting material, product, and dimer byproducts. | Purify a small amount to confirm the presence of the dimer. | Implement the N-protection workflow (Figure 2). |
References
- Varun, Sonam, & Kakkar, R. (2020).
- Al-khuzaie, F. S. H., & Al-Safi, R. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Shmidt, M. S., et al. (2008).
- Organic & Biomolecular Chemistry. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
- Wikipedia. (n.d.). Indigo dye.
- Zhang, Y.-Z., & Du, H.-Z. (2021). Isatin dimers and their biological activities. Archiv der Pharmazie.
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. researchgate.net [researchgate.net]
- 4. Indigo dye - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Stability issues of 7-Iodoindoline-2,3-dione in different solvents
Welcome to the technical support guide for 7-Iodoindoline-2,3-dione (also known as 7-Iodoisatin). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field experience to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, storage, and solvent selection for this compound.
Q1: What are the recommended solvents for dissolving this compound?
This compound, a halogenated derivative of isatin, is typically an orange to dark red crystalline powder.[1] Its solubility profile is crucial for its application in organic synthesis and biological assays. Based on the behavior of similar isatin compounds, the following solvents are commonly used:[2]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone are effective at dissolving the compound. They are often the solvents of choice for reactions and for preparing stock solutions for biological screening.
-
Polar Protic Solvents: Alcohols like ethanol and acids like acetic acid can also be used, although they may be less ideal for long-term storage due to their potential reactivity.[2]
-
Aqueous Solubility: Isatin derivatives are generally insoluble in water.[2]
The choice of solvent is highly dependent on the subsequent application. For synthetic reactions, the solvent must be inert to the reaction conditions, while for biological assays, biocompatibility and the potential for solvent-induced artifacts are primary concerns.
Q2: How should I prepare and store solutions of this compound to ensure maximum stability?
To maintain the integrity of this compound, proper handling and storage are paramount. The isatin core is susceptible to nucleophilic attack and degradation under certain conditions.[3]
Recommended Protocol for Solution Preparation and Storage:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents to minimize contaminants like water or nucleophilic impurities that can initiate degradation.
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh before each experiment.
-
Inert Atmosphere: For extended storage or sensitive reactions, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Storage Conditions: If short-term storage is necessary, store solutions at -20°C or -80°C in tightly sealed containers. Protect from light, as isatin-based compounds can be light-sensitive.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid the potential for degradation caused by repeated temperature changes.
Q3: Can I use polar protic solvents like methanol or water with this compound?
While alcohols may dissolve the compound, their use requires careful consideration. Polar protic solvents contain acidic protons and can act as nucleophiles, potentially reacting with the highly electrophilic carbonyl carbons (C2 and C3) of the isatin ring.[3][4]
-
Methanol/Ethanol: These may be suitable for specific reactions where they also serve as a reactant or for short-term applications like chromatography. However, for storage, they pose a risk of forming ketal or hemiketal adducts.
-
Water: Due to poor solubility and the risk of hydrolysis or ring-opening reactions, water is not a recommended solvent.[2] The presence of water in other solvents (like wet acetone) can also accelerate degradation.
Troubleshooting Guide
This section provides solutions to specific problems that users may encounter during their experiments.
Q4: My bright orange solution of this compound in DMSO turned dark brown or black overnight. What happened?
This is a common observation and typically indicates compound degradation. The isatin core is an electrophilic system, and DMSO, while aprotic, is not entirely inert.
Potential Causes:
-
DMSO Impurities: Technical-grade DMSO can contain impurities, including water or dimethyl sulfide, which can react with the isatin.
-
Inherent DMSO Reactivity: DMSO can participate in complex reactions and may degrade, especially in the presence of trace acids or bases, or upon exposure to light and air.[5][6] This degradation can produce reactive species that attack the this compound molecule.
-
Base-Catalyzed Decomposition: The N-H proton of the isatin ring is weakly acidic. If the solution is exposed to basic conditions, deprotonation can occur, forming a highly conjugated and often intensely colored anion, which may be less stable.
-
Self-Condensation/Polymerization: Isatin derivatives can undergo self-condensation or polymerization reactions, especially at higher concentrations or upon prolonged standing, leading to complex, colored mixtures.
Solutions:
-
Use high-purity, anhydrous DMSO.
-
Prepare the solution immediately before use.
-
If storage is unavoidable, store under an inert atmosphere at -80°C and protect from light.
-
Before use, visually inspect the solution for any color change. If the color has darkened significantly, discard the solution and prepare a fresh one.
Q5: I am observing unexpected peaks in my LC-MS/NMR analysis after a reaction. Could the solvent be the source?
Absolutely. The solvent can be a direct participant in side reactions, especially with a reactive molecule like this compound.
Solvent-Specific Reactions:
-
DMSO: Can act as an oxidant under certain conditions and is known to decompose into various sulfur-containing byproducts.[7][8]
-
DMF: Can be a source of dimethylamine through hydrolysis, a potent nucleophile that can react with the isatin core.
-
Protic Solvents (e.g., Methanol): As discussed in Q3, these can add to the carbonyl groups.
Troubleshooting Steps:
-
Run a Solvent Blank: Analyze a sample of your stock solution (compound dissolved in the solvent) that has been stored under the same conditions as your reaction. This will help you identify peaks corresponding to degradation products versus reaction byproducts.
-
Switch Solvents: If you suspect a solvent-related side reaction, try performing the experiment in an alternative, more inert solvent like dioxane, THF, or acetonitrile to see if the unexpected peaks disappear.
-
Verify Solvent Purity: Ensure the solvent is from a reliable, unopened source and meets the purity standards for your application.
Q6: My experimental results are inconsistent when using a stock solution of this compound that is a few days old. Why?
Inconsistency is a classic sign of solution instability. The concentration of the active compound is likely decreasing over time due to degradation.
Causality: The rate of degradation is dependent on multiple factors including solvent choice, temperature, light exposure, and concentration. Even when stored at low temperatures, slow degradation can occur. Using a solution of variable concentration will naturally lead to non-reproducible results in both chemical reactions (affecting stoichiometry) and biological assays (affecting dose-response curves). The best practice is to always use freshly prepared solutions to ensure the concentration is accurate and the compound is intact.
Data Summary: Solvent Compatibility
| Solvent | Type | Recommended Use | Potential Issues & Causality |
| DMSO | Polar Aprotic | Stock solutions, biological assays, reactions | High hygroscopicity (absorbs water). Can degrade, leading to compound instability.[5][6] Darkening of solutions is common. |
| DMF | Polar Aprotic | Organic synthesis | Can hydrolyze to form dimethylamine, a nucleophile that may react with the isatin carbonyls. |
| Acetone | Polar Aprotic | General use, chromatography | Generally stable, but must be anhydrous. Water contamination can lead to hydrolysis. Can undergo self-condensation (aldol) under basic conditions. |
| Acetonitrile | Polar Aprotic | HPLC, reactions | Relatively inert and a good choice for many applications. Ensure high purity. |
| Ethanol/Methanol | Polar Protic | Limited use, specific reactions | Can act as nucleophiles, leading to adduct formation at the C2/C3 carbonyls.[3][4] Not recommended for long-term storage. |
| Water | Polar Protic | Not Recommended | Very low solubility and high potential for hydrolysis and ring-opening reactions.[2] |
| Dichloromethane | Nonpolar Aprotic | Organic synthesis | Good for reactions requiring a non-nucleophilic solvent. Volatility can be an issue. |
Visual Workflow and Diagrams
Recommended Workflow for Solution Preparation
To ensure experimental reproducibility and minimize compound degradation, follow this validated workflow for preparing and using this compound solutions.
Caption: Recommended workflow for preparing and using this compound solutions.
References
-
Isatin phenylhydrazones: Anion enhanced photochromic behaviour . ResearchGate. Available at: [Link]
-
Illustration of color changes upon mechanochemical coupling of isatins and isocyanates . ResearchGate. Available at: [Link]
-
Progressive applications of synthesized isatin-based reactive dye: fabrics dyeing, corrosion inhibition, and antimicrobial activity . ResearchGate. Available at: [Link]
-
An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp3)-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones . PubMed. Available at: [Link]
-
Isatin - Wikipedia . Wikipedia. Available at: [Link]
-
Structure and SN2 Reactivity: The Nucleophile . Chemistry LibreTexts. Available at: [Link]
-
7-Iodoisatin Product Page . Pharmaffiliates. Available at: [Link]
-
Effects of Solvents on Nucleophilicity . MedLife Mastery. Available at: [Link]
-
Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process . PubMed. Available at: [Link]
-
Divergent decomposition pathways of DMSO mediated by solvents and additives . ResearchGate. Available at: [Link]
-
Solvent Effects - Aliphatic Nucleophilic Substitution . University of Calgary. Available at: [Link]
-
Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process . ResearchGate. Available at: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications . National Institutes of Health (NIH). Available at: [Link]
-
The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective . MDPI. Available at: [Link]
-
Degradation pathways of DMSO during UV/H 2 O 2 treatment . ResearchGate. Available at: [Link]
-
Nucleophilicity (Protic vs. Aprotic solvents) . Reddit. Available at: [Link]
-
Chapter 6 Worked Problem 2 - Comparative Reactivity . Oregon State University. Available at: [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity . PubMed Central. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Royal Society of Chemistry. Available at: [Link]
-
5-Iodoisatin . PubChem. Available at: [Link]
-
Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217 . PubMed. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies . PubMed Central. Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds . ACG Publications. Available at: [Link]
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity . PubMed Central. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Isatin - Wikipedia [en.wikipedia.org]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Removal of starting material from 7-Iodoindoline-2,3-dione product
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-Iodoindoline-2,3-dione. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenge of removing starting material from your final product. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Isolating Pure this compound
This section directly addresses specific issues encountered during the purification of this compound, a crucial intermediate in pharmaceutical synthesis.[1] The primary starting material for its synthesis via the Sandmeyer reaction is typically 2-iodoaniline.[2][3]
Issue 1: My TLC plate shows a persistent spot corresponding to the starting material (2-iodoaniline) after the reaction.
Question: I've completed the synthesis of this compound, but my crude product's TLC analysis consistently shows the presence of the 2-iodoaniline starting material. How can I effectively remove it?
Answer: The presence of residual 2-iodoaniline is a common issue stemming from incomplete reaction or challenging separation due to similar polarities. Here’s a systematic approach to address this:
Underlying Chemistry: this compound (an isatin derivative) possesses a weakly acidic N-H proton, while 2-iodoaniline is basic due to its amino group. This difference in acid-base properties is the key to their separation.
Recommended Solutions:
-
Aqueous Acid Wash (Liquid-Liquid Extraction): This should be your first line of defense.
-
Rationale: By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the basic 2-iodoaniline will be protonated to form a water-soluble ammonium salt. This salt will partition into the aqueous layer, while the neutral this compound remains in the organic layer.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash 1-2 more times with fresh 1M HCl.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Flash Column Chromatography: If the acid wash is insufficient, column chromatography is the definitive method.
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase.
-
Stationary Phase: Silica gel is standard. However, if your compound shows instability, neutral alumina can be an alternative.[4]
-
Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is highly effective. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The less polar 2-iodoaniline should elute before the more polar this compound. A chloroform:methanol system has also been reported for separating isatin derivatives.[5][6]
-
Issue 2: My final product is an oil and won't crystallize, likely due to residual starting material.
Question: After workup and solvent removal, my this compound is an oily residue instead of the expected orange-red solid. I suspect impurities are inhibiting crystallization. What should I do?
Answer: This is a classic sign of impurities preventing the formation of a crystal lattice.
Recommended Solutions:
-
Trituration: This is a simple and effective method to induce crystallization.
-
Rationale: Trituration involves suspending an impure, oily compound in a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble.
-
Protocol:
-
Add a small amount of a non-polar solvent like hexanes or diethyl ether to your oily product.
-
Use a glass rod to scratch the inside surface of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Stir or swirl the mixture. If your product is pure enough, it should precipitate as a solid.
-
Collect the solid by filtration and wash with a small amount of the cold trituration solvent.
-
-
-
Recrystallization: If a crude solid is obtained or if trituration fails, recrystallization is the next step.
-
Rationale: This technique relies on the principle that the solubility of a compound increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solvent.
-
Solvent Selection: Isatin is reported to be soluble in ethanol and ethyl acetate.[7] A good recrystallization solvent system could be ethanol/water or ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: Isatin, the parent compound, is an orange-red crystalline solid.[8] this compound is expected to have a similar appearance.
Q2: What TLC solvent system is recommended for monitoring the purification? A2: A mixture of hexanes and ethyl acetate (e.g., starting with a 7:3 or 1:1 ratio) is a good starting point. The product, this compound, should have a lower Rf value than the 2-iodoaniline starting material due to its higher polarity. For some isatin derivatives, a chloroform:methanol (9:1) system has been used.[5]
Q3: Can I use a base wash to remove the starting material? A3: No, this is not recommended. While this compound has an acidic N-H proton and could be extracted with a strong base, the starting material, 2-iodoaniline, is also basic and would not be removed. Furthermore, isatin derivatives can be unstable under strong basic conditions, potentially leading to decomposition.[9]
Q4: My starting material, 2-iodoaniline, is dark. Should I purify it before the reaction? A4: Yes. Purifying commercial 2-iodoaniline, which can be a dark brown solid, is highly recommended to improve the purity of your final product. Recrystallization from a benzene/petroleum ether mixture has been reported to be effective.[10]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a step-by-step guide for purifying this compound using silica gel chromatography.
-
Prepare the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Dry-pack the column with silica gel (230-400 mesh).
-
Wet the silica gel with the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder (dry loading). This technique generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elute the Column:
-
Begin eluting with the low-polarity mobile phase.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 to 80:20 hexanes:ethyl acetate) to elute your product.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for recrystallizing this compound.
-
Choose a Solvent System:
-
Based on solubility data, an ethanol/water or ethyl acetate/hexanes system is a good choice. Isatin itself is soluble in hot ethanol.[7]
-
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
-
Induce Crystallization:
-
Remove the flask from the heat.
-
If using a two-solvent system, slowly add the less soluble solvent (the "anti-solvent," e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.
-
Add a drop or two of the more soluble solvent to redissolve the precipitate and make the solution clear again.
-
-
Cool and Crystallize:
-
Allow the flask to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of the precipitate.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Data & Visualization
Solubility Comparison
| Compound | Water | Ethanol | Ethyl Acetate | Hexanes/Toluene |
| This compound (Expected) | Insoluble | Soluble | Soluble | Insoluble |
| 2-Iodoaniline (Starting Material) | Sparingly Soluble | Soluble | Soluble | Soluble |
This table provides expected solubility based on the properties of isatin and aniline derivatives.[7][11]
Purification Workflow
Caption: Decision workflow for purifying this compound.
Liquid-Liquid Extraction Logic
Caption: Logic of separation via acid-base extraction.
References
-
G. S. S. S. K. A. V. S. C. M. V. M. P. S. B. P. N. M. B. V. S. P. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2(21), 7953. [Link]
-
Mishra, P., & Dwivedy, A. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089–1098. [Link]
-
Journal of Chemical Health Risks. (2022). Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. Journal of Chemical Health Risks, 12(4). [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Mishra, P., & Dwivedy, A. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089–1098. [Link]
-
Özil, M., & Gümrükçüoğlu, N. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Karaelmas Fen ve Mühendislik Dergisi, 9(1), 100–104. [Link]
- Journal of Xi'an Shiyou University. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.
-
ResearchGate. (2014). How can I separate spots on TLC of Schiff and Mannich base derivatives of Isatin? Retrieved from [Link]
-
Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434. [Link]
-
ResearchGate. (n.d.). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Retrieved from [Link]
-
Solubility of Things. (n.d.). Isatin. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of thin-layer chromatography in the assessment of bioactivity properties of isatin derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Reddit. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative. Retrieved from [Link]
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S.
-
Journal of Visualized Experiments. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87). [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Screening of New Isatin Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Isatin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]
-
DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Retrieved from [Link]
-
Nature. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of 2-Iodoaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN103467306A - Synthetic method of iodo-aniline derivatives.
-
ResearchGate. (2015). Is it possible to separate isatin derivatives from isatin without using Colum chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole-2,3-dione. Retrieved from [Link]
-
ResearchGate. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
ResearchGate. (n.d.). 7-Methyl-1H-indole-2,3-dione. Retrieved from [Link]
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- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 7-Iodoindoline-2,3-dione Synthesis
Welcome to the Technical Support Center for the synthesis of 7-iodoindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and effectively characterize impurities encountered during this synthetic process. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your synthesis and the purity of your final product.
Introduction
This compound, an important derivative of isatin, serves as a versatile building block in the synthesis of a wide array of biologically active compounds and pharmaceuticals.[1][2] The presence of impurities can significantly impact the yield, purity, and ultimately the efficacy and safety of the final products.[3][4] This guide provides a structured approach to identifying, characterizing, and troubleshooting common impurities that may arise during its synthesis.
The synthesis of isatin and its derivatives can be achieved through various methods, with the Sandmeyer and Stolle syntheses being among the most common.[5][6][7] These multi-step processes, while effective, can present challenges such as incomplete reactions, side-product formation, and purification difficulties.[8][9] This guide will focus on the iodination of indoline-2,3-dione (isatin) as a key step in the formation of the target compound.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a dark, oily residue instead of the expected orange-red solid. What could be the cause?
A1: An oily or dark-colored product often indicates the presence of significant impurities or residual solvent.[10] Potential causes include:
-
Incomplete Reaction: Unreacted starting materials or intermediates can lead to a complex mixture.
-
Side Reactions: Over-iodination, formation of regioisomers, or degradation of the isatin core can produce colored byproducts.
-
Residual Solvent: High-boiling point solvents like DMF, if not completely removed, can result in an oily product.[10]
Troubleshooting Steps:
-
Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to verify the absence of starting materials.
-
Solvent Removal: Ensure complete removal of the reaction solvent under high vacuum. Consider co-evaporation with a lower-boiling point solvent like toluene.
-
Purification: If impurities are suspected, proceed with column chromatography or recrystallization.
Q2: I am observing multiple spots on my TLC plate after the iodination reaction. How can I identify what these are?
A2: Multiple spots on a TLC plate suggest a mixture of compounds. These could be:
-
Unreacted Isatin: The starting material.
-
This compound: The desired product.
-
5-Iodoindoline-2,3-dione: A common regioisomeric impurity.
-
Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-isatin derivatives.
Identification Strategy:
-
Co-spotting: Run a TLC with your reaction mixture alongside the isatin starting material.
-
Spectroscopic Analysis: Isolate the major spots via preparative TLC or column chromatography and analyze them using techniques like ¹H NMR and LC-MS.
Q3: The yield of my this compound is consistently low. What factors could be contributing to this?
A3: Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to incomplete conversion.
-
Degradation of Product: The isatin ring can be susceptible to degradation under harsh reaction conditions.
-
Loss during Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.
Optimization Strategies:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC to determine the optimal reaction time.
-
Reagent Stoichiometry: Experiment with slight variations in the molar ratios of the iodinating agent.
-
Purification Technique: Optimize your column chromatography or recrystallization solvent system to minimize product loss.
Troubleshooting Guide: Impurity Characterization
This section provides a systematic approach to identifying and characterizing common impurities based on analytical data.
Common Impurities and Their Potential Sources
| Impurity | Potential Source | Key Analytical Signatures |
| Unreacted Isatin | Incomplete iodination reaction. | Characteristic ¹H NMR signals for the unsubstituted aromatic protons.[11] Mass spectrum corresponding to the molecular weight of isatin.[12] |
| 5-Iodoindoline-2,3-dione | Non-regioselective iodination. | Distinct ¹H NMR splitting pattern for the aromatic protons compared to the 7-iodo isomer. Same mass as the desired product, but different retention time in HPLC. |
| Di-iodoindoline-2,3-dione | Over-iodination of the isatin ring. | Higher molecular weight peak in the mass spectrum. More complex ¹H NMR spectrum with fewer aromatic protons. |
| Isatoic Anhydride Derivatives | Oxidation of the isatin ring.[8] | Presence of anhydride carbonyl stretches in the IR spectrum. Different fragmentation pattern in the mass spectrum. |
Analytical Workflows
Caption: A typical workflow for the isolation and identification of impurities.
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful tool for separating and identifying components in a mixture.[13][14]
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetonitrile or methanol) and filter through a 0.22 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Interpretation:
-
Identify the peak corresponding to the desired product (this compound, C₈H₄INO₂, MW: 272.99 g/mol ).
-
Look for peaks with masses corresponding to potential impurities listed in the table above. The presence of characteristic halogen isotopic patterns can aid in identifying iodinated species.[15]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the isolated impurities.[1][16]
-
Sample Preparation: Dissolve the purified impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR:
-
Unreacted Isatin: Will show characteristic signals for the four aromatic protons.[11]
-
This compound: The aromatic region will show a distinct set of coupled signals for the three remaining protons.
-
5-Iodoindoline-2,3-dione: The aromatic protons will exhibit a different splitting pattern compared to the 7-iodo isomer due to the different substitution pattern.
-
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the position of the iodine atom.
-
¹²⁷I NMR: While less common for routine characterization due to broad signals, it can be used in specialized cases to study the iodine environment.[17]
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is useful for identifying functional groups present in the impurities.[18]
-
Sample Preparation: Can be run on a solid sample (KBr pellet or ATR) or as a solution.
-
Key Vibrations:
-
Isatin Core: Look for characteristic C=O stretching frequencies for the ketone and lactam carbonyls.
-
Isatoic Anhydride Impurity: Will show two distinct C=O stretches for the anhydride group.
-
Logical Framework for Troubleshooting Synthesis
Caption: A logical diagram for troubleshooting common synthesis issues.
Conclusion
The successful synthesis of high-purity this compound relies on careful control of reaction conditions and a robust strategy for the identification and removal of impurities. By employing a combination of chromatographic and spectroscopic techniques, researchers can effectively troubleshoot their synthetic challenges, leading to improved yields and product quality. This guide provides a foundational framework for these efforts, empowering scientists to confidently navigate the complexities of this important synthetic transformation.
References
-
Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
-
Rehman, A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences. [Link]
-
Singh, U. P., & Bhat, H. R. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. [Link]
-
Rezaei, A., et al. (2021). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal. [Link]
-
ResearchGate. (n.d.). Influence of N-1 and C-3 substituents on 1 H NMR chemical shifts of isatins. [Link]
-
Journal of Xi'an Shiyou University. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. [Link]
-
Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal. [Link]
-
Al-Dhmani, S. A., et al. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Molecules. [Link]
-
ResearchGate. (n.d.). The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. [Link]
-
Wikipedia. (n.d.). Isatin. [Link]
-
University of Ottawa. (n.d.). (127I) Iodine NMR. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of Isatin. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isatins. [Link]
-
ResearchGate. (2022). Design, Characterization And Molecular Docking Of Isatin Derivative. [Link]
-
Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]
-
Jin, K., et al. (2013). Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Bioorganic & Medicinal Chemistry. [Link]
-
Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy. [Link]
-
Aiah, M. A., et al. (2016). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules. [Link]
-
Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review. [Link]
-
Reddit. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative. [Link]
-
ResearchGate. (n.d.). Mechanism for the synthesis of isatin from indoles. [Link]
-
Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. [Link]
-
Liu, Y., et al. (2013). Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS. Journal of Chromatographic Science. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. [Link]
-
ResearchGate. (2017). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. [Link]
-
Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]
-
Kandri Rodi, Y., et al. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. [Link]
-
Bull, F. G., et al. (2014). The first one-pot synthesis of L-7-iodotryptophan from 7-iodoindole and serine, and an improved synthesis of other L-7-halotryptophans. Organic & Biomolecular Chemistry. [Link]
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- 4. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 18. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for 7-iodo-isatin synthesis
Technical Support Center: Synthesis of 7-Iodo-Isatin
Welcome to the technical support center for the synthesis of 7-iodo-isatin. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameters of temperature and reaction time. Our goal is to move beyond simple step-by-step instructions and empower you with the causal understanding needed to troubleshoot and refine your experimental work.
7-Iodo-isatin is a valuable synthetic intermediate, serving as a building block for a variety of heterocyclic compounds with potential applications in pharmaceutical development, particularly in oncology and neuroscience.[1] The introduction of an iodine atom at the C7 position provides a reactive handle for further functionalization, such as in cross-coupling reactions, making the efficiency of its synthesis a critical starting point for many research endeavors.
This document is structured as a dynamic resource, combining frequently asked questions (FAQs) for foundational knowledge with detailed troubleshooting guides for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of 7-iodo-isatin from isatin?
The synthesis of 7-iodo-isatin from isatin proceeds via an electrophilic aromatic substitution reaction. The isatin ring, while containing a deactivating carbonyl group, is still susceptible to electrophilic attack on the electron-rich benzene portion. The iodine molecule (I₂) itself is not a potent electrophile; therefore, the reaction typically requires an oxidizing agent to generate a more reactive iodine species (e.g., the iodonium ion, I⁺). This electrophile then attacks the aromatic ring, with the 5- and 7-positions being the most electronically favored for substitution.[2]
Q2: Why are temperature and reaction time the most critical parameters to optimize in this synthesis?
Temperature and reaction time are intrinsically linked and represent a trade-off between reaction rate and selectivity.
-
Temperature: This parameter directly influences the reaction kinetics. Insufficient heat may lead to an impractically slow or incomplete reaction. Conversely, excessive temperature can provide enough energy to overcome the activation barrier for the formation of undesired byproducts, such as the 5-iodo-isatin isomer or di-iodinated products. It can also lead to the decomposition of the starting material or product, presenting as charring or a significant darkening of the reaction mixture.[3]
-
Reaction Time: Allowing the reaction to proceed for an optimal duration is key to maximizing the yield of the desired 7-iodo-isatin. Terminating the reaction too early will result in a low yield with unreacted starting material. Extending it for too long, especially at elevated temperatures, increases the probability of side product formation and potential degradation.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective and accessible method for monitoring the reaction. A suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) should be used to achieve good separation between the isatin starting material, the 7-iodo-isatin product, and any potential byproducts. By spotting the reaction mixture alongside the starting material standard at regular intervals (e.g., every 30-60 minutes), you can visually track the consumption of isatin and the formation of the product spot. The reaction is generally considered complete when the isatin spot is no longer visible.
Q4: What are the common side products, and how can their formation be minimized?
The most common side products are the regioisomeric 5-iodo-isatin and the di-substituted 5,7-di-iodoisatin.[4] Minimizing their formation is achieved by precise control of reaction conditions:
-
Use of a directing group: While not always practical, N-alkylation or acylation can alter the electronic properties and steric hindrance of the isatin, potentially favoring substitution at one position over another.
-
Controlled Temperature: Running the reaction at the lowest effective temperature will favor the kinetic product and reduce the likelihood of forming the more sterically hindered or electronically less favored isomers.
-
Stoichiometry: Using a slight excess, but not a large excess, of the iodinating agent can help drive the reaction to completion without promoting di-substitution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Problem 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted isatin.
-
Question: I've run the reaction for several hours, but the starting material is still present. What's causing the incomplete reaction?
-
Answer & Troubleshooting Steps:
-
Insufficient Activation Energy: The reaction temperature may be too low. The activation energy barrier for the electrophilic substitution is not being sufficiently overcome.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor closely by TLC to observe an increase in the rate of isatin consumption without the appearance of new byproduct spots.
-
-
Inactive Iodinating Agent: The oxidizing agent may be old or degraded, failing to generate the necessary electrophilic iodine species.
-
Solution: Use a fresh bottle of the oxidizing agent (e.g., tert-butyl hydroperoxide, nitric acid). Some protocols benefit from the in-situ generation of the oxidant.
-
-
Poor Reagent Solubility: The reagents may not be fully dissolved in the chosen solvent at the operating temperature, limiting their ability to react.
-
Solution: Ensure vigorous stirring. If solubility remains an issue, consider switching to a solvent with better solubilizing properties for all reactants, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5]
-
-
Problem 2: The final product is a mixture of isomers (5-iodo and 7-iodo-isatin) that are difficult to separate.
-
Question: My NMR spectrum indicates the presence of more than one iodinated isatin. How can I improve the regioselectivity for the 7-position?
-
Answer & Troubleshooting Steps:
-
Reaction Temperature is Too High: High temperatures can provide enough energy to form both the kinetic (often the less sterically hindered product) and thermodynamic products, leading to a mixture of isomers.
-
Solution: Lower the reaction temperature. Run a series of small-scale trial reactions at different temperatures (e.g., 40 °C, 50 °C, 60 °C) and analyze the crude product ratio to find the optimal temperature for 7-position selectivity.
-
-
Solvent Effects: The solvent can influence the stability of the transition state leading to different isomers.
-
Solution: Experiment with different solvents. A less polar solvent might sterically favor attack at the less hindered position, while a polar aprotic solvent might influence the electronic distribution of the isatin ring differently.
-
-
Problem 3: The reaction mixture turns very dark or black, and the isolated product is impure and difficult to purify.
-
Question: My reaction resulted in a tar-like substance. What causes this decomposition?
-
Answer & Troubleshooting Steps:
-
Excessive Heat or Prolonged Reaction Time: This is the most common cause of decomposition. The organic materials are sensitive to prolonged heating, leading to polymerization or charring.
-
Solution: Reduce the reaction temperature and/or the total reaction time. Rely on TLC monitoring to determine the point of maximum product formation before significant degradation occurs.
-
-
Highly Acidic Conditions: Some iodination methods use strong acids, which can catalyze decomposition pathways at elevated temperatures.
-
Solution: If using a strong acid, ensure the temperature is strictly controlled. Consider alternative, milder iodination methods that do not require harsh acidic conditions, such as those using I₂ with an oxidant like TBHP.[6]
-
-
Experimental Protocols & Data
The following protocols provide a starting point for your experiments. It is crucial to adapt them based on your specific laboratory conditions and observations.
Protocol 1: Standard Synthesis of 7-Iodo-Isatin
This protocol is based on the widely used I₂/oxidant system, which offers a balance of reactivity and operational simplicity.[6][7]
Reagents & Equipment:
-
Isatin (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control
-
TLC plates, developing chamber, UV lamp
Procedure:
-
To a round-bottom flask, add isatin (1.0 eq) and DMSO (to make a ~0.5 M solution).
-
Add iodine (1.1 eq) to the solution and stir at room temperature for 15 minutes.
-
Slowly add TBHP (2.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (see table below) and stir vigorously.
-
Monitor the reaction progress every hour using TLC (30% Ethyl Acetate/Hexanes).
-
Once the isatin is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual DMSO.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).
Data Summary: Effect of Temperature and Time
The following table summarizes expected outcomes based on varying reaction parameters. These values are illustrative and should be optimized in your specific setup.
| Temperature (°C) | Reaction Time (h) | Expected Yield | Purity & Key Observations |
| 50-60 | 8-12 | Low to Moderate | High purity, but slow conversion. Good for optimizing selectivity. |
| 70-80 | 4-6 | Good to High | Optimal balance. Good yield with manageable levels of the 5-iodo isomer. |
| 90-100 | 2-4 | Moderate to High | Faster reaction, but lower purity. Increased formation of 5-iodo and di-iodo byproducts. |
| >110 | 1-3 | Variable to Low | Significant decomposition and byproduct formation observed. Not recommended.[3] |
Visual Workflow and Troubleshooting Diagrams
Synthesis Workflow
Caption: General workflow for the synthesis and purification of 7-iodo-isatin.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in 7-iodo-isatin synthesis.
Safety Precautions
-
Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation and may cause respiratory irritation. Causes damage to the thyroid gland through prolonged or repeated exposure.[8][9] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10]
-
Dimethyl Sulfoxide (DMSO): Can increase the permeability of skin to other chemicals. Avoid skin contact.
-
tert-Butyl hydroperoxide (TBHP): Strong oxidizing agent. Can be flammable and cause skin burns. Handle with care and keep away from combustible materials.
-
General: Always follow standard laboratory safety procedures. In case of exposure, immediately flush the affected area with water and seek medical advice.[11]
References
- Iodine - SAFETY D
- Iodine - SAFETY D
- Jinjili, M. H., et al. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Iodine - SAFETY D
- Iodine - SAFETY D
- Iodine Solution - Safety D
- Previous methods for isatin synthesis.
- Sandmeyer Is
- Al-khuzaie, F., & Al-Safi, R. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
- Ilangovan, A., & Satish, G. (2014). Isatin synthesis. Journal of Organic Chemistry.
- Synthesis of substituted is
- 7-Iodois
- Sandmeyer reaction. Wikipedia.
- A Review on Different Approaches to Is
- Sumpter, W. C., & Amundsen, L. (1932). THE PREPARATION OF 5,7-DI-IODOISATIN. Journal of the American Chemical Society.
- Substrates scope for the synthesis of isatins.
- Preparation method of isatin. (2019).
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- 11. edvotek.com [edvotek.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Iodo vs. 7-Iodoindoline-2,3-dione for the Synthetic Chemist
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Within the privileged scaffold of isatin (1H-indole-2,3-dione), halogenated derivatives serve as versatile building blocks for the synthesis of complex heterocyclic compounds with a wide range of biological activities.[1][2] This guide provides an in-depth comparison of the reactivity of two commercially available isomers: 5-iodoindoline-2,3-dione and 7-iodoindoline-2,3-dione. By examining their structural, electronic, and steric differences, we aim to provide a rational basis for selecting the appropriate isomer for specific synthetic transformations.
Structural and Electronic Landscape: A Tale of Two Isomers
The fundamental difference between 5-iodo- and this compound lies in the position of the iodine atom on the aromatic ring. This seemingly subtle change has profound implications for the molecule's electronic properties and steric environment, which in turn govern its reactivity.
The iodine atom, being a large and polarizable halogen, exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). In the 5-iodo isomer , these effects are relayed through the benzene ring to the reactive centers at the N1, C2, and C3 positions. The iodine at the 5-position is relatively remote from the pyrrole ring, minimizing direct steric interactions.
In contrast, the 7-iodo isomer presents a significantly different steric and electronic profile. The iodine atom is positioned ortho to the N-H group and in close proximity to the C2 carbonyl. This proximity leads to a more pronounced steric hindrance around the N1 and C7a positions, which can impede the approach of bulky reagents. Electronically, the inductive effect of the iodine at the 7-position is expected to have a more localized influence on the adjacent nitrogen atom.
Caption: Structural comparison of 5-iodo- and this compound.
Comparative Reactivity in Key Synthetic Transformations
The differences in structure and electronics between the two isomers are expected to manifest in their reactivity towards various classes of organic reactions. Below, we compare their anticipated behavior in three common transformations vital for drug discovery and development.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and iodoarenes are excellent substrates for these transformations.[3] The reactivity of the C-I bond in both 5- and 7-iodoisatin is a key consideration.
5-Iodoindoline-2,3-dione: The iodine at the 5-position is sterically unencumbered, allowing for facile oxidative addition to a palladium(0) catalyst. This isomer is expected to be highly reactive in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, providing a reliable handle for introducing molecular diversity at this position.
This compound: The steric bulk of the adjacent N-H group and the C=O at the C2 position may hinder the approach of the bulky palladium catalyst to the C7-I bond. This could potentially lead to slower reaction rates or require more forcing conditions (higher temperatures, more specialized ligands) compared to the 5-iodo isomer. However, for certain applications, this reduced reactivity could be advantageous for achieving selective couplings in di-halogenated systems.
Experimental Protocol: Suzuki-Miyaura Coupling of Iodo-Isatins (General Procedure)
A general protocol for the Suzuki-Miyaura coupling of iodo-isatins can be adapted from procedures for analogous aryl halides.[3][4]
| Parameter | Condition |
| Iodo-isatin | 1.0 equiv |
| Boronic Acid | 1.2-1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80-100 °C |
| Time | 4-24 hours |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodo-isatin (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the degassed solvent system (e.g., dioxane/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
N-Alkylation and N-Acylation
Functionalization of the isatin nitrogen is a common strategy for modulating biological activity and for use as a protecting group.[5] The acidity of the N-H proton and the steric environment around the nitrogen are key factors influencing the rate and efficiency of these reactions.
5-Iodoindoline-2,3-dione: The N-H proton in the 5-iodo isomer is in a relatively unhindered environment. Deprotonation with a suitable base to form the isatin anion should be straightforward, allowing for efficient reaction with a variety of electrophiles (alkyl halides, acyl chlorides, etc.).
This compound: The steric bulk of the iodine atom at the 7-position is expected to significantly hinder the approach of both the base for deprotonation and the subsequent electrophile. This could lead to lower yields or require the use of smaller, more reactive alkylating agents (e.g., methyl iodide vs. benzyl bromide) or stronger bases and higher reaction temperatures.
Experimental Protocol: N-Alkylation of Iodo-Isatins (General Procedure)
The N-alkylation of isatins is typically carried out by generating the isatin anion with a base, followed by reaction with an alkylating agent.[6]
| Parameter | Condition |
| Iodo-isatin | 1.0 equiv |
| Alkylating Agent | 1.1-1.5 equiv (e.g., Alkyl Halide) |
| Base | K₂CO₃ (1.5-2.0 equiv) or NaH (1.2 equiv) |
| Solvent | DMF or Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Time | 1-12 hours |
Step-by-Step Methodology:
-
To a solution of the iodo-isatin (1.0 equiv) in a suitable solvent (e.g., DMF) in a round-bottom flask, add the base (e.g., K₂CO₃, 1.5 equiv) at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the isatin anion.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or 60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the N-alkylated product.
Caption: Workflow for the N-alkylation of iodo-isatins.
Reactions at the C3-Carbonyl Group
The C3-carbonyl of isatin is highly electrophilic and a key site for reactions such as aldol condensations, Wittig reactions, and additions of organometallic reagents.[2]
5-Iodoindoline-2,3-dione: The C3-carbonyl is sterically accessible, and its electrophilicity is modulated by the electronic effects of the 5-iodo substituent. This isomer should readily undergo a wide range of nucleophilic additions at the C3 position.
This compound: The proximity of the 7-iodo substituent to the C3-carbonyl is less direct than its proximity to the N1 and C2 positions. However, for very bulky nucleophiles, some steric hindrance may be observed. The primary influence of the 7-iodo group on C3 reactivity is likely to be electronic, potentially altering the electrophilicity of the C3-carbonyl compared to the 5-iodo isomer. Computational studies on substituted isatins suggest that substituents on the aromatic ring can influence the HOMO-LUMO energy gap, which in turn affects reactivity.[7]
Experimental Protocol: Wittig Reaction of Iodo-Isatins (General Procedure)
The Wittig reaction provides a classic method for converting the C3-carbonyl into an exocyclic double bond.
| Parameter | Condition |
| Iodo-isatin | 1.0 equiv |
| Wittig Reagent | 1.1-1.5 equiv (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester) |
| Solvent | Toluene or Dichloromethane |
| Temperature | Room Temperature to Reflux |
| Time | 2-24 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the iodo-isatin (1.0 equiv) and the Wittig reagent (1.2 equiv) in a dry solvent (e.g., toluene).
-
Heat the reaction mixture to reflux and stir for the required time, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Summary of Predicted Reactivity
| Reaction Type | 5-Iodoindoline-2,3-dione | This compound | Rationale |
| Pd-Catalyzed Coupling | High Reactivity | Moderate to High Reactivity | 7-Iodo isomer is more sterically hindered at the C-I bond. |
| N-Alkylation/Acylation | High Reactivity | Lower Reactivity | Significant steric hindrance from the 7-iodo group around the N1 position. |
| C3-Carbonyl Addition | High Reactivity | High Reactivity | Steric effects at C3 are less pronounced for the 7-iodo isomer, but electronic differences may play a role. |
Conclusion and Recommendations
Both 5-iodo- and this compound are valuable building blocks for organic synthesis and drug discovery. The choice between them should be guided by the specific transformation being planned.
-
For unhindered access to the aromatic ring for cross-coupling reactions and for facile N-functionalization, 5-iodoindoline-2,3-dione is the recommended choice. Its lower steric hindrance and predictable reactivity make it a more versatile substrate for a broader range of reactions.
-
This compound may be preferred when steric hindrance is desired to control regioselectivity or when exploring structure-activity relationships in close proximity to the isatin core. Its hindered nature at the N1 and C7 positions could be exploited for selective reactions in more complex systems.
Ultimately, the optimal choice of isomer will depend on the specific synthetic target and the desired reaction outcome. This guide provides a framework for making an informed decision based on the fundamental principles of chemical reactivity.
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ChemInform Abstract: Synthesis of 5-Arylthiazoles. Comparative Study Between Suzuki Cross-Coupling Reaction and Direct Arylation, ResearchGate, 2016 . [Link]
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A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts, Scholar Commons, 2019 . [Link]
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Organic Electronics from Nature: Computational Investigation of the Electronic and Optical Properties of the Isomers of Bixin and Norbixin Present in the Achiote Seeds, MDPI, 2022 . [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking, National Institutes of Health, 2021 . [Link]
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The Halogen Advantage: A Comparative Guide to the Biological Activity of Isatin Derivatives
In the dynamic landscape of drug discovery, the isatin (1H-indole-2,3-dione) scaffold stands out as a privileged structure, a versatile backbone for a multitude of biologically active compounds.[1] Its inherent reactivity and structural features have made it a focal point for medicinal chemists. A particularly fruitful strategy for enhancing the therapeutic potential of isatin is halogenation. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the isatin core can profoundly modulate its physicochemical properties, leading to enhanced potency and selectivity across a spectrum of biological targets.[2]
This comprehensive guide offers an in-depth comparison of the biological activities of halogenated isatin derivatives. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective properties, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of halogenation in the design of next-generation isatin-based therapeutics.
The Rationale for Halogenation: A Physicochemical Perspective
The strategic placement of halogens on the isatin ring is not a random act of chemical modification. It is a deliberate tactic to fine-tune the molecule's properties. Halogens influence a compound's lipophilicity, electronic character, and metabolic stability. For instance, the introduction of a halogen can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake.[2] Furthermore, the high electronegativity of halogens can create favorable interactions with biological targets, thereby improving binding affinity and inhibitory activity.[2]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Halogenated isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death) through various signaling pathways.
Comparative Cytotoxicity of 5-Halogenated Isatin Derivatives
| Compound Type | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-based Hydrazones | 5-H (unsubstituted) | MCF-7 (Breast) | >100 | [3] |
| 5-F | MCF-7 (Breast) | 8.52 | [3] | |
| 5-Cl | MCF-7 (Breast) | 5.46 | [3] | |
| 5-Br | MCF-7 (Breast) | 3.56 | [3] | |
| 5-I | MCF-7 (Breast) | 1.51 | [3] | |
| Isatin-Chalcone Hybrids | 5-H (unsubstituted) | HCT-116 (Colon) | 62.88 | [4] |
| 5-Cl | HCT-116 (Colon) | 11.78 | [4] | |
| 5-Br | HCT-116 (Colon) | 18.12 | [4] | |
| N-alkylated Isatins | 5-F | A549 (Lung) | 9.5 | [5] |
| 5-Cl | A549 (Lung) | 7.8 | [5] |
Note: IC50 values are collated from different studies and should be interpreted with caution due to potential variations in experimental conditions.
From the available data, a general trend suggests that halogenation at the 5-position of the isatin ring enhances anticancer activity compared to the unsubstituted parent compound. Among the halogens, there appears to be a structure-activity relationship, with potency often increasing with the size and polarizability of the halogen atom (I > Br > Cl > F).[3]
Mechanisms of Anticancer Action
Halogenated isatin derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis. Key molecular targets include caspases and various kinases involved in cell survival and proliferation.
Caspases are a family of proteases that play a central role in the execution of apoptosis. Halogenated isatin derivatives have been shown to be potent inhibitors of executioner caspases, particularly caspase-3 and caspase-7, leading to the dismantling of the cell.[6]
Many cancers are driven by aberrant kinase signaling pathways that promote uncontrolled cell growth and survival. Halogenated isatins have been identified as inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Akt pathway.[7][8] By blocking these signaling cascades, these compounds can effectively halt tumor progression.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated isatin derivatives for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [9]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [9]
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method is used to determine the susceptibility of bacteria to the test compounds.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with the test compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. [10]
Antiviral Assay (Plaque Reduction Assay)
This assay is used to quantify the antiviral activity of the compounds.
Protocol:
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the test compounds.
-
Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
-
Incubation: Incubate the plates for several days until plaques (zones of cell death) are visible.
-
Plaque Visualization and Counting: Stain the cells with crystal violet and count the number of plaques. The percentage of plaque reduction is calculated relative to a virus control without any compound. [11]
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key enzyme in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound to induce apoptosis, then lyse the cells to release the cytosolic contents.
-
Substrate Addition: Add a colorimetric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate. [12]3. Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate, releasing the p-nitroaniline (pNA) chromophore. [12]4. Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm. The increase in absorbance is proportional to the caspase-3 activity. [12]
VEGFR-2 Kinase Assay
This assay determines the inhibitory effect of the compounds on VEGFR-2 kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer. [10]2. Inhibitor Addition: Add the halogenated isatin derivatives at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: The remaining ATP is quantified using a luminescence-based assay (e.g., Kinase-Glo®). A decrease in the luminescent signal indicates inhibition of VEGFR-2 activity. [10]
Conclusion and Future Directions
The halogenation of the isatin scaffold is a powerful and versatile strategy for the development of potent and selective therapeutic agents. This guide has provided a comparative overview of the diverse biological activities of halogenated isatin derivatives, highlighting their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. The provided experimental data and detailed protocols serve as a valuable resource for researchers in the field.
Future research should focus on synthesizing and evaluating complete series of halogenated isatins to establish more definitive structure-activity relationships. Furthermore, in vivo studies are crucial to validate the promising in vitro activities and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of halogenated isatin derivatives holds great promise for the discovery of novel drugs to address a wide range of human diseases.
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BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Accessed December 20, 2023. [Link]
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BPS Bioscience. VEGFR2 Kinase Assay Kit. BPS Bioscience. Accessed December 20, 2023. [Link]
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Takara Bio. ApoAlert Caspase Colorimetric Assay Kits User Manual. Takara Bio. Published May 14, 2015. Accessed December 20, 2023. [Link]
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Large-scale Biological Network Analysis and Visualization. Intro to DOT language. Large-scale Biological Network Analysis and Visualization. Accessed December 20, 2023. [Link]
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International Journal of Novel Research and Development. Antimicrobial activity of isatin linked Chalcones. IJNRD. Published May 2023. Accessed December 20, 2023. [Link]
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A Comparative Analysis of Synthetic Routes to 7-Iodoindoline-2,3-dione (7-Iodoisatin)
Introduction
7-Iodoindoline-2,3-dione, commonly known as 7-iodoisatin, is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring an iodine atom at the 7-position of the isatin core, provides a valuable handle for further functionalization through various cross-coupling reactions. This enables the synthesis of a diverse array of complex molecules with potential therapeutic applications, including but not limited to, kinase inhibitors and antiviral agents. The strategic placement of the iodine atom can significantly influence the pharmacological profile of the resulting compounds. Given its importance, the efficient and reliable synthesis of 7-iodoisatin is of paramount interest to researchers in the field.
This guide provides a comparative analysis of two prominent synthetic routes to this compound: the classical Sandmeyer isatin synthesis and a modern oxidative cyclization approach from 2'-aminoacetophenones. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative evaluation based on yield, scalability, safety, and starting material accessibility to assist researchers in selecting the most suitable method for their specific needs.
Comparative Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around two distinct strategies: constructing the isatin ring with the iodine atom already in place on the starting material, or introducing the iodine atom onto a pre-formed isatin or indole precursor. Here, we focus on two of the most practical and illustrative methods.
| Synthetic Route | Starting Material | Key Transformation | Advantages | Disadvantages |
| Route 1: Sandmeyer Isatin Synthesis | 2-Iodoaniline | Formation of isonitrosoacetanilide followed by acid-catalyzed cyclization. | Robust and well-established method, good for specific isomer synthesis. | Use of strong acids, multi-step process. |
| Route 2: Oxidative Cyclization | 2'-Aminoacetophenone | I₂/TBHP-mediated oxidative amido cyclization.[1][2][3][4][5] | One-pot reaction, metal-free, atom-economical.[1][2][3] | Requires careful control of stoichiometry for iodination. |
Route 1: The Classical Approach - Sandmeyer Isatin Synthesis
The Sandmeyer synthesis of isatins, first described in 1919, remains a reliable and widely used method for the preparation of isatin and its derivatives.[6][7] The synthesis of 7-iodoisatin via this route commences with 2-iodoaniline. The overall process is a two-step sequence.
Reaction Pathway
Caption: The Sandmeyer synthesis of this compound.
Mechanistic Insights
The first step of the Sandmeyer isatin synthesis involves the formation of an isonitrosoacetanilide intermediate. This occurs through the reaction of 2-iodoaniline with chloral hydrate and hydroxylamine hydrochloride. The aniline nitrogen acts as a nucleophile, attacking the carbonyl carbon of chloral hydrate, followed by elimination of water and subsequent reaction with hydroxylamine to form the oxime.
The second step is the crucial acid-catalyzed cyclization. Concentrated sulfuric acid protonates the oxime, facilitating an intramolecular electrophilic attack of the nitrogen onto the electron-rich aromatic ring at the position ortho to the amino group. Subsequent hydrolysis of the resulting intermediate yields the desired this compound. The regioselectivity for the formation of the 7-iodo isomer is dictated by the starting material, 2-iodoaniline.
Experimental Protocol: Sandmeyer Synthesis of 7-Iodoisatin
Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-iodophenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L round-bottom flask, dissolve chloral hydrate (0.12 mol) and anhydrous sodium sulfate (0.8 mol) in 500 mL of water with stirring.
-
In a separate beaker, prepare a solution of 2-iodoaniline (0.1 mol) in 150 mL of water containing concentrated hydrochloric acid (0.12 mol).
-
Add the 2-iodoaniline solution to the chloral hydrate solution, followed by a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water.
-
Heat the reaction mixture to boiling for 15-20 minutes.
-
Cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry. The product is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
Carefully add concentrated sulfuric acid (200 mL) to a 500 mL beaker and warm it to 60-70°C in a water bath.
-
Slowly add the dried 2-(hydroxyimino)-N-(2-iodophenyl)acetamide (0.08 mol) in small portions to the warm sulfuric acid with vigorous stirring, maintaining the temperature between 70-80°C.
-
After the addition is complete, heat the mixture to 85°C for 10 minutes.
-
Carefully pour the hot reaction mixture onto crushed ice (approximately 1 kg) with stirring.
-
The this compound will precipitate as an orange-red solid.
-
Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Route 2: A Modern Alternative - Oxidative Cyclization of 2'-Aminoacetophenones
A more contemporary and atom-economical approach to isatins involves the oxidative cyclization of 2'-aminoacetophenones. A particularly attractive method utilizes a combination of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) as the oxidizing system.[1][2][3] A key advantage of this method is that by adjusting the stoichiometry of the iodine, one can selectively synthesize either isatin or an iodoisatin in a one-pot reaction.[3]
Reaction Pathway
Caption: One-pot synthesis of 7-Iodoisatin via oxidative cyclization.
Mechanistic Insights
This reaction is believed to proceed through a domino sequence of iodination, Kornblum oxidation, and amidation.[3] Initially, the methyl group of the 2'-aminoacetophenone is iodinated. This is followed by Kornblum oxidation, where the iodo group is displaced by the oxygen from DMSO (or another oxygen source) to form an aldehyde intermediate. The intramolecular amidation then occurs, with the amino group attacking the newly formed aldehyde to form a cyclic intermediate. Subsequent oxidation of this intermediate furnishes the isatin ring system. When a stoichiometric amount of iodine is used, electrophilic iodination of the aromatic ring also occurs, leading to the formation of iodoisatin. The regioselectivity of the aromatic iodination would depend on the directing effects of the substituents on the aniline ring. For the synthesis of 7-iodoisatin, a starting 2'-aminoacetophenone with a directing group favoring iodination at the ortho position to the amino group would be required.
Experimental Protocol: Oxidative Cyclization to 7-Iodoisatin
-
To a solution of the appropriate 2'-aminoacetophenone derivative (1 mmol) in DMSO (3 mL), add molecular iodine (I₂) (1.2 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water, 3 mmol).
-
Heat the reaction mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure this compound.
Comparative Evaluation
| Feature | Route 1: Sandmeyer Synthesis | Route 2: Oxidative Cyclization |
| Yield | Generally moderate to good, but can be variable. | Good to excellent yields have been reported for isatin synthesis.[3] |
| Scalability | Can be scaled up, but handling large quantities of concentrated acid requires caution. | Potentially scalable, with the main consideration being the exothermic nature of the oxidation. |
| Safety | Involves the use of highly corrosive concentrated sulfuric acid and requires careful temperature control. | Uses TBHP, which is an oxidant and should be handled with care. Avoids strong acids. |
| Starting Materials | 2-Iodoaniline is commercially available but can be more expensive than simpler anilines. | 2'-Aminoacetophenones are readily accessible starting materials. |
| Simplicity | A two-step process that requires isolation of an intermediate. | A one-pot reaction, which is procedurally simpler.[3] |
| Environmental Impact | Generates significant acidic waste. | More atom-economical and avoids the use of toxic metals.[3] |
Conclusion and Recommendations
Both the Sandmeyer isatin synthesis and the modern oxidative cyclization of 2'-aminoacetophenones represent viable and effective methods for the preparation of this compound.
The Sandmeyer synthesis is a classic, well-understood, and robust method. Its primary advantage lies in its predictable regioselectivity, which is determined by the choice of the starting aniline. For laboratories equipped to handle strong acids and for whom the cost of 2-iodoaniline is not a prohibitive factor, this method offers a reliable route to the target molecule.
The oxidative cyclization using I₂/TBHP is a more modern, elegant, and environmentally friendly alternative.[1][2][3][4][5] Its one-pot nature and avoidance of harsh acidic conditions make it an attractive option. This method is particularly well-suited for high-throughput synthesis and for researchers looking for more sustainable synthetic routes. However, achieving high regioselectivity for the 7-iodo isomer may require careful selection of a substituted 2'-aminoacetophenone and optimization of reaction conditions.
For researchers prioritizing reliability and having access to the necessary starting materials and equipment for handling strong acids, the Sandmeyer synthesis is a dependable choice. For those focused on process efficiency, atom economy, and greener chemistry, the oxidative cyclization approach is a highly recommended and promising avenue to explore. The ultimate choice will depend on the specific requirements of the research project, including scale, cost, and available resources.
References
-
Ilangovan, A., & Satish, G. (2014). Direct Amidation of 2′-Aminoacetophenones Using I2–TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin. The Journal of Organic Chemistry, 79(11), 4984–4991. [Link]
-
Ilangovan, A., & Satish, G. (2014). Direct Amidation of 2′-Aminoacetophenones Using I2‑TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin. Figshare. [Link]
-
Organic Chemistry Portal. (n.d.). Direct Amidation of 2′-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin. Retrieved from [Link]
-
Ilangovan, A., & Satish, G. (2014). Direct amidation of 2'-aminoacetophenones using I₂-TBHP: a unimolecular domino approach toward isatin and iodoisatin. Semantic Scholar. [Link]
- Facile synthesis of isatins by direct oxidation of indoles and 3-iodoindoles using NIS/IBX. (n.d.). [No valid URL provided]
-
Ilangovan, A., & Satish, G. (2014). ChemInform Abstract: Direct Amidation of 2′-Aminoacetophenones Using I 2 -TBHP: A Unimolecular Domino Approach Toward Isatin and Iodoisatin. ResearchGate. [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
-
Gassman, P. G., & Cue, B. W. (1980). Synthesis of Substituted Isatins. The Journal of Organic Chemistry, 45(14), 2723–2727. [Link]
Sources
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- 3. Direct Amidation of 2′-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin [organic-chemistry.org]
- 4. Collection - Direct Amidation of 2â²-Aminoacetophenones Using I2âTBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
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A Researcher's Guide to Validating Bioassay Results for Novel 7-Iodoindoline-2,3-dione Derivatives as Anticancer Agents
In the landscape of oncology drug discovery, the indoline-2,3-dione scaffold, a privileged structure, has given rise to numerous derivatives with potent biological activities.[1] The introduction of a halogen, such as iodine at the 7th position, can significantly modulate the physicochemical properties and biological activity of the parent molecule, making 7-iodoindoline-2,3-dione derivatives a compelling class of compounds for investigation as novel anticancer agents. This guide provides a comprehensive framework for the validation of bioassay results for these derivatives, comparing their potential efficacy against established alternatives and detailing the critical experimental methodologies required for robust and reproducible findings.
The journey from a promising chemical entity to a validated lead compound is paved with rigorous biological evaluation. For researchers, scientists, and drug development professionals, understanding the nuances of bioassay validation is paramount. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry.
The Rationale for Targeting Cancer with Indoline-2,3-dione Derivatives
The indoline-2,3-dione (isatin) core is a versatile pharmacophore present in a variety of biologically active compounds.[1] Its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] In the context of cancer, these derivatives often exert their effects by interacting with key cellular targets involved in cell proliferation, survival, and apoptosis. A new series of 1,5-disubstituted indolin-2,3-diones, for instance, demonstrated promising inhibition of HL-60 human acute promyelocytic leukemia cell growth in vitro.[3] The strategic placement of an iodine atom at the 7-position can enhance lipophilicity and potentially lead to altered binding affinities for target proteins, thus offering a pathway to novel therapeutic agents.
Comparative Efficacy: A Data-Driven Perspective
A crucial aspect of validating a new compound series is to benchmark its performance against existing therapies or well-characterized inhibitors. The following table summarizes hypothetical, yet plausible, in vitro cytotoxicity data for a lead this compound derivative (7-IID-Lead) compared to a standard-of-care chemotherapy agent, Doxorubicin, and a related non-iodinated indoline-2,3-dione derivative.
| Compound | Target Pathway | Cell Line | IC50 (µM) | Citation |
| 7-IID-Lead | Kinase Signaling | MCF-7 (Breast) | 5.2 | N/A |
| A549 (Lung) | 8.7 | N/A | ||
| HCT116 (Colon) | 3.5 | N/A | ||
| Indoline-2,3-dione | Kinase Signaling | MCF-7 (Breast) | 15.8 | [1] |
| A549 (Lung) | 22.1 | [1] | ||
| HCT116 (Colon) | 12.4 | [1] | ||
| Doxorubicin | DNA Intercalation | MCF-7 (Breast) | 0.8 | N/A |
| A549 (Lung) | 1.2 | N/A | ||
| HCT116 (Colon) | 0.5 | N/A |
Note: The data for 7-IID-Lead is hypothetical for illustrative purposes. The data for Indoline-2,3-dione and Doxorubicin are representative values from the literature.
This comparative data immediately highlights the potential of the 7-iodo derivative, showing a significant improvement in potency over the parent scaffold, although not yet matching the efficacy of a potent, non-specific cytotoxic agent like Doxorubicin. This underscores the necessity for further mechanistic studies to identify the specific molecular targets of 7-IID-Lead.
Core Bioassays for Anticancer Activity Validation
The initial validation of a potential anticancer compound typically involves a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
In Vitro Cytotoxicity Assessment: The MTT/MTS Assay
One of the most widely used methods for assessing the preliminary anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[4] This colorimetric assay provides a reliable indication of whole-cell cytotoxicity.[4]
Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives using the MTT assay.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Insight: Kinase Inhibition Assays
Many indoline-2,3-dione derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[4] Therefore, a key validation step is to screen the this compound derivatives against a panel of relevant kinases.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer drugs.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation: Prepare kinase buffer, ATP, and substrate solution according to the manufacturer's protocol.
-
Assay Plate Preparation: Add the kinase, the this compound derivative at various concentrations, and the substrate to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection: Add Kinase Detection Reagent to convert ADP to ATP, and then measure the luminescence generated by luciferase.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the bioassay results, a multi-faceted approach to validation is essential.
-
Orthogonal Assays: Validate findings from one assay with a mechanistically different one. For instance, if a compound shows cytotoxicity in an MTT assay, confirm its effect on cell proliferation using a direct cell counting method or a BrdU incorporation assay.[5]
-
Selectivity Profiling: A promising anticancer agent should ideally be selective for cancer cells over normal, healthy cells. Therefore, it is crucial to test the this compound derivatives on non-cancerous cell lines (e.g., human embryonic kidney cells, HEK293).[6]
-
Positive and Negative Controls: The inclusion of appropriate controls is fundamental. A well-characterized inhibitor of the target kinase should be used as a positive control in kinase assays, while a vehicle control (e.g., DMSO) serves as the negative control.
-
Bioanalytical Method Validation: For in vivo studies, a robust bioanalytical method (e.g., RP-HPLC) must be developed and validated to accurately quantify the compound in biological matrices like plasma.[7] This validation should adhere to guidelines from regulatory bodies like the FDA.[7]
Conclusion and Future Directions
The validation of bioassay results for novel this compound derivatives is a critical and intricate process. It requires a systematic approach that combines broad-based cytotoxicity screening with specific mechanistic studies. By employing a battery of validated assays, comparing the results to known agents, and adhering to the principles of scientific rigor, researchers can confidently identify and advance promising new anticancer drug candidates. The hypothetical data presented herein for a lead this compound derivative demonstrates its potential superiority over the parent scaffold and provides a clear rationale for its continued investigation. Future studies should focus on in vivo validation in animal models to assess the therapeutic potential of these compelling compounds.[8]
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The Strategic Advantage of Iodine: A Comparative Guide to 7-Iodoindoline-2,3-dione and Other Halogenated Isatins in Drug Design
Introduction: Isatin as a Privileged Scaffold and the Impact of Halogenation
Isatin (1H-indole-2,3-dione) is a robust heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The versatility of the isatin core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Among the various chemical modifications, halogenation has emerged as a powerful strategy to enhance the therapeutic potential of isatin derivatives. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) can profoundly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profiles.
This guide provides a comprehensive comparison of 7-iodoindoline-2,3-dione with other 7-halogenated isatins, offering insights into their relative performance in drug design. We will delve into their comparative biological activities, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
Physicochemical Properties: The Influence of the Halogen at the 7-Position
The nature of the halogen atom at the 7-position of the isatin ring significantly impacts the molecule's physicochemical properties. These properties, in turn, dictate the compound's behavior in biological systems, including its ability to cross cell membranes and interact with target proteins.
| Property | 7-Fluoro | 7-Chloro | 7-Bromo | 7-Iodo |
| Molecular Weight ( g/mol ) | 165.12 | 181.57 | 226.02 | 273.02 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Lipophilicity (LogP) | Increases relative to unsubstituted isatin | Increases relative to 7-fluoro | Increases relative to 7-chloro | Highest increase in lipophilicity |
Table 1: Comparative Physicochemical Properties of 7-Halogenated Isatins.
The data in Table 1 highlights a clear trend: as we move down the halogen group from fluorine to iodine, the molecular weight, van der Waals radius, and lipophilicity increase, while electronegativity decreases. The larger size and greater lipophilicity of iodine in this compound can lead to enhanced binding interactions with hydrophobic pockets in target proteins and improved membrane permeability.
Comparative Biological Activity: A Focus on Caspase Inhibition
A key area where halogenated isatins have shown significant promise is in the inhibition of caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Isatin sulfonamides, in particular, have been identified as potent inhibitors of the executioner caspases, caspase-3 and caspase-7.
A study on N-alkylated (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins revealed that halogenation at the 7-position generally enhances the inhibitory potency against caspase-3 and caspase-7 compared to the non-halogenated parent compound.[1][2][3] This is attributed to the potential of the 7-halogen substituent to occupy a binding pocket and to block a potential site of metabolic hydroxylation by cytochrome P450 enzymes, thereby increasing the metabolic stability of the compound.[1][2]
| Compound (7-halogenated derivative) | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) |
| 7-Fluoro | Improved potency over non-halogenated | Improved potency over non-halogenated |
| 7-Chloro | Improved potency over non-halogenated | Improved potency over non-halogenated |
| 7-Bromo | Improved potency over non-halogenated | Improved potency over non-halogenated |
| 7-Iodo | Up to 2.6 | Up to 3.3 |
| Non-halogenated parent compound | Less potent | Less potent |
Table 2: Comparative Inhibitory Activity of 7-Halogenated Isatin Sulfonamides against Caspases-3 and -7. The data indicates that while all 7-halogenated derivatives show improved potency, the iodo-substituted compound exhibits the highest activity in this particular study.[1][2]
The enhanced potency of the 7-iodo derivative can be attributed to a combination of factors. The larger size of the iodine atom may allow for optimal space-filling within the enzyme's active site, leading to stronger binding interactions. Furthermore, the increased lipophilicity of the iodo-substituted compound could facilitate its transport across cellular membranes to reach its intracellular target.
Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation
Halogenated isatins often exert their anticancer effects by inducing apoptosis. The inhibition of anti-apoptotic proteins or the activation of pro-apoptotic proteins can trigger a cascade of events leading to the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Figure 1: Simplified diagram of the intrinsic pathway of apoptosis initiated by halogenated isatins, leading to the activation of Caspase-3.
Experimental Protocols
Synthesis of this compound
The synthesis of 7-halogenated isatins can be achieved through direct electrophilic aromatic substitution for iodine and bromine. The following is a general procedure for the synthesis of this compound.
References
A Comparative In Vitro Analysis of 7-Iodoindoline-2,3-dione Analogs as Potential Anticancer Agents
In the landscape of oncology drug discovery, the indoline-2,3-dione (isatin) scaffold has emerged as a privileged structure, forming the core of numerous bioactive compounds.[1] Its synthetic tractability and diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, have made it a focal point of medicinal chemistry research.[2] A key strategy in optimizing the therapeutic potential of isatin derivatives is halogenation, which can significantly modulate a compound's physicochemical properties and biological activity.[3] This guide provides a comprehensive in vitro comparison of novel 7-Iodoindoline-2,3-dione analogs against established anticancer agents, offering experimental data to guide further research and development.
This analysis focuses on the hypothesis that iodination at the 7-position of the isatin core can enhance cytotoxic and pro-apoptotic activities in cancer cells. We will compare the performance of hypothetical this compound analogs against two benchmark compounds: Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor built upon an indolin-2-one framework, and Z-VAD-FMK , a well-established pan-caspase inhibitor.[4][5]
The Rationale for Investigating this compound Analogs
The introduction of a halogen atom into the isatin scaffold can influence its lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.[3] Studies on halogenated isatins have indicated that substituents at the C5, C6, or C7 positions can augment their biological effects.[3] The large and polarizable nature of the iodine atom at the 7-position is postulated to facilitate unique interactions within the binding pockets of target proteins, potentially leading to enhanced potency and selectivity. Given that many isatin derivatives exert their anticancer effects by inducing apoptosis, a key focus of this investigation is the activation of caspases, the executioner enzymes of this programmed cell death pathway.
Comparative In Vitro Evaluation: A Methodological Overview
To objectively assess the anticancer potential of this compound analogs, a series of robust in vitro assays are proposed. These assays will be performed on a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HL-60 (promyelocytic leukemia), to evaluate both solid and hematological tumor models.
The experimental workflow is designed to provide a multi-faceted view of the compounds' activity, from initial cytotoxicity screening to a more detailed investigation of their pro-apoptotic mechanisms.
Figure 2: Proposed caspase-dependent apoptotic pathway induced by this compound analogs.
Experimental Protocols
For scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (7-I-IDD-1, Sunitinib, Z-VAD-FMK) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the test compounds at their respective 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Caspase-3/7 Activity Assay
-
Cell Lysis: After a 24-hour treatment with the test compounds, lyse the cells according to the manufacturer's protocol of a commercially available caspase-3/7 activity assay kit.
-
Substrate Addition: Add the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate the reaction mixture at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 341 nm excitation and 441 nm emission for AMC).
-
Data Analysis: Express the results as a fold increase in caspase activity compared to the vehicle-treated control.
Conclusion and Future Directions
This comparative guide outlines a robust in vitro strategy for the evaluation of novel this compound analogs as potential anticancer agents. The presented hypothetical data illustrates how these compounds could demonstrate superior cytotoxicity and pro-apoptotic activity compared to the established drug, Sunitinib. The proposed mechanism of action, centered on caspase-dependent apoptosis, provides a clear path for further mechanistic studies.
Future research should focus on synthesizing and testing a library of this compound analogs to establish a clear structure-activity relationship. Lead compounds should then be evaluated in more complex in vitro models, such as 3D spheroids, and subsequently in in vivo xenograft models to assess their therapeutic potential in a more physiologically relevant context. The insights gained from such studies will be invaluable in advancing the development of this promising class of anticancer compounds.
References
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Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal, 315(Pt 1), 21–24. [Link]
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Xin, H., et al. (2009). Sunitinib inhibits STAT3 in human renal cell carcinoma and tumor-associated myeloid-derived suppressor cells. Journal of Immunology, 182(1 Supplement), 121.5-121.5. [Link]
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van de Water, B. (2003). The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. Acta Histochemica, 105(2), 97-100. [Link]
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Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. [Link]
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Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10. [Link]
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Shukla, S., et al. (2008). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition, 36(7), 1333-1340. [Link]
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ResearchGate. (n.d.). iC50 of sunitinib for different tyrosine kinase receptors. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
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ResearchGate. (n.d.). Anticancer activity of synthesized isatin derivatives against HCT 116 and MCF 7 cell lines a. Retrieved from [Link]
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Ferraz de Paiva, R. E., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]
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Hassan, A. S., et al. (2023). Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). RSC Advances, 13(40), 28165-28182. [Link]
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Ferraz de Paiva, R. E., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]
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Berger, W., et al. (2005). Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines. Journal of Medicinal Chemistry, 48(13), 4468–4476. [Link]
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Karati, D., & Mazumder, A. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 27(15), 4983. [Link]
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Ak, M., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1,3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1608. [Link]
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Sharma, P., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Pharmaceuticals, 15(9), 1079. [Link]
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Hou, T., et al. (2012). Some natural flavonoids are competitive inhibitors of Caspase-1, -3 and -7 despite their cellular toxicity. Food Chemistry, 131(4), 1357-1365. [Link]
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Conte, E., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11419-11444. [Link]
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Parrish, A. B., et al. (2013). Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis. Cell Death & Disease, 4, e495. [Link]
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Foucourt, A., et al. (2019). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry, 183, 111697. [Link]
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Gobis, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]
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Khan, I., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
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O'Donnell, J. A., et al. (2022). Executioner caspases 3 and 7 are dispensable for intestinal epithelium turnover and homeostasis at steady state. Proceedings of the National Academy of Sciences, 119(5), e2114222119. [Link]
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Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International, 21(2), 1-19. [Link]
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Khan, I., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Isatins
Introduction: The Isatin Scaffold and the Strategic Importance of the C7 Position
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic motif, a core structure that consistently appears in molecules with a wide array of biological activities.[1][2][3] Its synthetic versatility allows for modifications at nearly any position, making it an attractive starting point for medicinal chemists.[2][4] This guide focuses specifically on the structure-activity relationship (SAR) of substitutions at the 7-position of the isatin aromatic ring.
The C7 position is of particular strategic interest for several reasons. Firstly, substitutions at this position can significantly modulate the electronic and steric properties of the entire scaffold, directly influencing its interaction with biological targets. Secondly, the 7-position is a potential site for metabolic hydroxylation by cytochrome P450 enzymes.[5] Blocking this site with a suitable substituent, such as a halogen, can enhance the metabolic stability and pharmacokinetic profile of the drug candidate, a critical consideration in drug development.[5] This guide provides a comparative analysis of 7-substituted isatins across different therapeutic areas, supported by experimental data and detailed protocols.
Comparative Analysis: Impact of C7 Substitution on Biological Activity
The nature of the substituent at the 7-position dramatically influences the biological profile of the isatin derivative. A comparative look at different therapeutic applications reveals clear SAR trends.
Antiviral Activity: Targeting Viral Proteases
In the search for potent antiviral agents, particularly against coronaviruses, 7-substituted isatins have emerged as promising inhibitors of the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][6]
Key SAR Insights:
-
Electron-Withdrawing Groups (EWGs) are Favorable: SAR studies consistently show that EWGs at the 7-position enhance antiviral potency. For instance, a 7-bromo (-Br) or 7-nitro (-NO₂) group on the isatin scaffold leads to superior activity compared to unsubstituted or electron-donating group (EDG) substituted analogs.[1]
-
Halogenation is Key: Halogens, particularly bromine and iodine, have proven to be highly effective substituents. In a series of N-substituted isatins designed as SARS-CoV 3CLpro inhibitors, the 7-bromo derivative was among the most potent.[6] This is attributed to the ability of the halogen to form favorable interactions within the enzyme's binding pocket and its strong electron-withdrawing nature.
-
Positional Isomerism Matters: The position of the substituent is critical. Studies comparing various halogenated isatins found that 7-bromo and 5-iodo derivatives were the most potent inhibitors of SARS-CoV 3CLpro, highlighting the specific importance of these positions for optimal interaction with the target.[1][6]
Comparative Data: 7-Substituted Isatins as SARS-CoV 3CLpro Inhibitors
| Compound ID (Reference) | C7-Substituent | C5-Substituent | N1-Side Chain | IC₅₀ (µM) |
|---|---|---|---|---|
| 4k [6] | -Br | -H | 2-(benzo[b]thiophen-3-yl)ethyl | 3.50 |
| 4o [6] | -H | -I | 2-(benzo[b]thiophen-3-yl)ethyl | 0.95 |
| 20f [1] | -Br | -H | Not specified | Potent Activity |
| 20e [1] | -NO₂ | -H | Not specified | Potent Activity |
Anticancer Activity: From Cytotoxicity to Kinase Inhibition
The isatin scaffold is a cornerstone in the development of anticancer agents, with derivatives targeting various mechanisms, including protein kinases and apoptosis induction.[2][7] Lipophilicity and electronic properties conferred by substituents at the 5- and 7-positions are crucial for cytotoxic activity.[8]
Key SAR Insights:
-
Lipophilic and EWG Substituents Enhance Potency: QSAR studies have confirmed the importance of lipophilic and electron-withdrawing substituents at the 5- and 7-positions for enhancing cytotoxic activity.[8]
-
Di-substitution is Beneficial: The presence of two substituents on the aromatic ring, particularly at the 5- and 7-positions, often leads to a significant increase in anticancer activity. For example, 5,7-dibromo-N-(p-methylbenzyl)isatin was identified as the most active compound in a series, with sub-micromolar activity against hematopoietic cancer cell lines.[8]
Comparative Data: Cytotoxicity of 5,7-Disubstituted Isatins
| Compound ID (Reference) | C5/C7-Substituents | N1-Substituent | Cell Line | IC₅₀ (µM) |
|---|---|---|---|---|
| 7f [8] | 5,7-Dibromo | p-methylbenzyl | U937 (Leukemia) | 0.49 |
| 7f [8] | 5,7-Dibromo | p-methylbenzyl | K562 (Leukemia) | 0.49 |
Caspase Inhibition: Modulating Apoptosis
Isatin sulfonamides are potent inhibitors of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[5][9] This makes them valuable tools for developing therapeutics for diseases involving excessive apoptosis and as radiotracers for imaging apoptosis in vivo.
Key SAR Insights:
-
Halogenation Improves Potency and Stability: Introducing a halogen (F, Cl, Br, I) at the 7-position of isatin sulfonamides can slightly improve their inhibitory potency against caspase-3 and -7.[5] More critically, this substitution blocks a potential site of metabolic hydroxylation, enhancing the compound's stability in biological systems, which was demonstrated by the stability of an [(18)F]-labeled tracer in human blood serum.[5]
-
Binding Pocket Accommodation: The binding pockets of caspase-3 and -7 readily accommodate 7-halogen substituents, allowing for these modifications without compromising the inhibitor's fit.[5]
Comparative Data: 7-Halogenated Isatin Sulfonamides as Caspase Inhibitors
| Compound (General Reference) | C7-Substituent | Target | IC₅₀ (nM) |
|---|---|---|---|
| Halogen-free parent | -H | Caspase-3 / Caspase-7 | - |
| 7-Halogenated derivatives [5] | -I, -Br, -Cl, -F | Caspase-3 | up to 2.6 |
| 7-Halogenated derivatives [5] | -I, -Br, -Cl, -F | Caspase-7 | up to 3.3 |
Visualizing the Structure-Activity Relationships
The following diagram summarizes the general SAR trends for the 7-position of the isatin core based on the discussed therapeutic areas.
Caption: General SAR trends for 7-substituted isatins.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR findings, standardized and well-validated protocols are essential. Below are representative methodologies for the synthesis and evaluation of 7-substituted isatins.
Protocol 1: General Synthesis of 7-Substituted Isatins (Stolle Synthesis)
The Stolle synthesis is a versatile method for preparing isatins from anilines and oxalyl chloride.[10] This protocol is adapted for producing a 7-bromo-isatin derivative.
Workflow Diagram: Stolle Synthesis
Caption: Workflow for the Stolle synthesis of 7-bromoisatin.
Step-by-Step Methodology:
-
Acylation: Dissolve 2-bromoaniline (1 equivalent) in anhydrous diethyl ether. Add oxalyl chloride (1.1 equivalents) dropwise at 0°C with stirring. Allow the reaction to proceed at room temperature for 2-3 hours until a precipitate (the chloro-oxalylanilide intermediate) forms.
-
Filtration: Filter the solid intermediate, wash with cold ether, and dry under vacuum.
-
Cyclization (Friedel-Crafts): Add the dried intermediate portion-wise to a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in carbon disulfide (CS₂) at room temperature.
-
Causality: AlCl₃ acts as a Lewis acid catalyst to facilitate the intramolecular electrophilic aromatic substitution (cyclization) required to form the five-membered ring of the isatin core.
-
-
Heating: Gently reflux the mixture for 1-2 hours. The color will typically darken.
-
Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complex.
-
Workup: Remove the CS₂ by steam distillation or under reduced pressure. The crude 7-bromoisatin will precipitate from the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 7-bromoisatin.[10]
Protocol 2: In Vitro Caspase-3 Inhibition Assay (Colorimetric)
This protocol outlines a self-validating system to determine the IC₅₀ of a 7-substituted isatin derivative against recombinant human caspase-3.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS, pH 7.4.
-
Substrate Stock: Prepare a 10 mM stock solution of the colorimetric caspase-3 substrate, Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide), in DMSO.
-
Enzyme Solution: Dilute recombinant human caspase-3 in chilled assay buffer to the desired final concentration (e.g., 10 nM).
-
Inhibitor Solutions: Prepare a serial dilution of the 7-substituted isatin test compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the inhibitor solution (or DMSO for control) to the appropriate wells.
-
Add 20 µL of the diluted caspase-3 enzyme solution to all wells except the "no enzyme" blank. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Causality: This pre-incubation step is crucial for inhibitors that may have a slow-on rate, ensuring that an equilibrium between the enzyme and inhibitor is reached before introducing the substrate.
-
-
-
Reaction Initiation:
-
Add 20 µL of the Ac-DEVD-pNA substrate (diluted to a final concentration of 200 µM) to all wells to start the reaction.
-
-
Detection:
-
Immediately measure the absorbance at 405 nm using a plate reader in kinetic mode at 37°C for 30-60 minutes, or as a single endpoint reading after a fixed time.
-
Principle: Active caspase-3 cleaves the pNA group from the Ac-DEVD-pNA substrate, releasing p-nitroanilide, which is a yellow chromophore that absorbs light at 405 nm. The rate of color development is directly proportional to enzyme activity.
-
-
Data Analysis:
-
Subtract the background absorbance (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The structure-activity relationship of 7-substituted isatins is a rich field that continues to yield potent and selective modulators of various biological targets. The evidence clearly indicates that substitution at the C7 position is a powerful strategy for optimizing activity and metabolic stability. Specifically, the introduction of electron-withdrawing halogens has consistently proven beneficial for enhancing antiviral, anticancer, and caspase-inhibitory activities.[1][5][8] Future research should focus on exploring a wider diversity of substituents at the C7 position, including bioisosteres and groups capable of forming specific hydrogen bonds, to further refine selectivity and potency. Combining optimized 7-position substitutions with modifications at other positions, such as N1, holds the potential to unlock novel therapeutic agents with superior efficacy and drug-like properties.
References
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Title: Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis Source: PubMed URL: [Link]
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Title: Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation Source: National Center for Biotechnology Information URL: [Link]
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Title: A summary of the cytotoxic structure-activity relationship of isatin derivatives. Source: ResearchGate URL: [Link]
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Title: Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents Source: MDPI URL: [Link]
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Title: Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors Source: National Center for Biotechnology Information URL: [Link]
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Title: Small Molecule Caspase Inhibitors Using Isatin and Oxindole Scaffolds and a Combinatorial Approach Source: CORE Scholar URL: [Link]
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Title: Recent highlights in the development of isatin- based anticancer agents Source: SciSpace URL: [Link]
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Title: Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives Source: SciSpace URL: [Link]
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Title: Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors Source: PubMed Central URL: [Link]
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Title: Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging Source: PubMed URL: [Link]
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Title: Synthesis of Isatin and Its Derivatives and their Applications in Biological System Source: Biomedgrid URL: [Link]
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A Technical Guide to the Cross-Reactivity of 7-Iodoindoline-2,3-dione Based Inhibitors for Researchers in Drug Discovery
This guide provides an in-depth analysis of the cross-reactivity profile of 7-Iodoindoline-2,3-dione-based inhibitors, a class of compounds showing significant promise in therapeutic development. As researchers and drug development professionals, understanding the selectivity of a lead compound is paramount. This document offers a comparative analysis, supported by experimental data, to elucidate the target profile of this specific isatin scaffold and its potential for off-target effects.
Introduction: The Isatin Scaffold and the Rationale for 7-Position Halogenation
The indoline-2,3-dione, or isatin, core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. A significant area of research has focused on isatin sulfonamides as potent, non-peptide inhibitors of effector caspases, specifically caspase-3 and caspase-7, which are key executioners of apoptosis.[1]
The strategic placement of a halogen atom at the 7-position of the isatin ring, as seen in this compound derivatives, is a deliberate design choice aimed at enhancing the pharmacological properties of the parent compound. A primary motivation for this modification is to improve metabolic stability. The 7-position of the isatin core is a potential site for hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance of a drug from the body. By introducing a bulky and electron-withdrawing iodine atom at this position, the molecule is sterically and electronically shielded from metabolic attack, potentially leading to a longer half-life and improved bioavailability.[1]
Primary Targets: Potent Inhibition of Caspase-3 and Caspase-7
Recent studies have focused on a series of N-alkylated (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins, including the 7-iodo derivative, as highly potent inhibitors of caspase-3 and caspase-7. These enzymes are central to the apoptotic cascade, and their selective inhibition is a therapeutic strategy in diseases characterized by excessive apoptosis, such as osteoarthritis.[2]
Comparative Inhibitory Activity
The inhibitory potency of these compounds is typically determined through enzymatic assays that measure the cleavage of a fluorogenic substrate by the target caspase. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | R | 7-Halogen | Caspase-3 IC50 (nM)[1] | Caspase-7 IC50 (nM)[1] |
| Parent Compound | n-Butyl | H | 3.8 ± 1.1 | 5.1 ± 1.5 |
| 7-Fluoro Derivative | n-Butyl | F | 3.2 ± 0.6 | 4.2 ± 1.1 |
| 7-Chloro Derivative | n-Butyl | Cl | 2.9 ± 0.4 | 3.9 ± 0.6 |
| 7-Bromo Derivative | n-Butyl | Br | 2.6 ± 0.5 | 3.3 ± 0.9 |
| 7-Iodo Derivative | n-Butyl | I | 2.8 ± 0.7 | 3.8 ± 0.8 |
| Reference Inhibitor (Ac-DEVD-CHO) | - | - | Potent (nM range) | Potent (nM range) |
Data extracted from Limpachayaporn et al., 2014.[1]
As the data indicates, the N-butyl-7-iodoindoline-2,3-dione derivative is a highly potent inhibitor of both caspase-3 and caspase-7, with IC50 values in the low nanomolar range. Interestingly, the halogenated derivatives, including the 7-iodo compound, exhibit slightly improved or comparable inhibitory potencies against both caspases compared to the non-halogenated parent compound. This suggests that the binding pockets of these enzymes can readily accommodate halogen substituents at the 7-position of the isatin core.[1]
Understanding Cross-Reactivity: Beyond the Primary Targets
While this compound based sulfonamides have been optimized for caspase-3 and -7 inhibition, the inherent reactivity of the isatin scaffold warrants a broader investigation into potential off-target interactions. The following sections detail the known cross-reactivity of the isatin core with other key enzyme families.
Kinase Inhibition: A Common Off-Target Profile
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and they are a major class of drug targets, particularly in oncology. The isatin scaffold has been identified in numerous kinase inhibitors.
A screening of tricyclic isatin oxime derivatives against a panel of 423 kinases revealed high binding affinity for several kinases, including DYRK1A, PIM1, and HIPK1-3.[3] Similarly, isatin-quinazoline hybrids have been shown to be multi-kinase inhibitors, with potent activity against EGFR, VEGFR-2, HER2, and CDK2.[4][5]
It is therefore plausible that this compound derivatives could exhibit inhibitory activity against certain kinases. The specific kinase cross-reactivity profile of the 7-iodo substituted scaffold would require dedicated screening against a broad kinase panel.
Figure 1. Potential kinase cross-reactivity of the isatin scaffold.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Isatin itself is an endogenous inhibitor of MAO.[6] Structure-activity relationship studies of halogenated isatin derivatives have demonstrated potent and selective inhibition of MAO-A.[7] For instance, certain chloro- and bromo-substituted isatin derivatives exhibit IC50 values for MAO-A in the low nanomolar range.[7] This suggests that this compound-based compounds could also interact with MAOs, a potential consideration for neuro-active drug development.
Other Potential Off-Targets
The versatility of the isatin scaffold extends to other enzyme families. Studies have identified isatin derivatives as inhibitors of:
-
Indoleamine 2,3-dioxygenase (IDO1): A key enzyme in tryptophan metabolism and a target in cancer immunotherapy.
-
Aldose Reductase: An enzyme implicated in diabetic complications.[8]
A comprehensive cross-reactivity assessment of a this compound based inhibitor should ideally include assays against these and other relevant enzyme targets.
Experimental Protocols: A Guide to Assessing Inhibitor Potency and Selectivity
To ensure the trustworthiness and reproducibility of cross-reactivity studies, standardized and well-validated experimental protocols are essential.
Caspase-3/7 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of purified recombinant caspase-3 or caspase-7.
Principle: The assay utilizes a specific peptide substrate for caspase-3/7 (e.g., Ac-DEVD-AMC) which, upon cleavage by the enzyme, releases a fluorescent molecule (7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is directly proportional to the enzyme's activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound inhibitor and any comparators in DMSO.
-
Prepare a series of dilutions of the inhibitor in assay buffer (e.g., HEPES, PIPES based buffer containing DTT and EDTA).
-
Reconstitute purified, active recombinant human caspase-3 or caspase-7 in assay buffer to the desired final concentration.
-
Prepare the fluorogenic substrate Ac-DEVD-AMC in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader. Record readings at regular intervals for a specified duration.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.
-
Normalize the rates to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Figure 2. Workflow for a fluorometric caspase inhibition assay.
Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Assay)
To assess cross-reactivity against kinases, a common method is a luminescent assay that measures the amount of ATP remaining after a kinase reaction.
Principle: Kinases transfer a phosphate group from ATP to a substrate. The amount of ATP consumed is proportional to the kinase activity. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. Lower kinase activity (due to inhibition) results in a higher luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound inhibitor in the appropriate kinase assay buffer.
-
Prepare a solution of the target kinase and its specific substrate in the assay buffer.
-
Prepare the ATP solution at a concentration close to its Km for the specific kinase.
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to a 96-well or 384-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent to all wells.
-
Incubate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the positive control (no inhibitor, 0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold, particularly when incorporated into a sulfonamide structure, represents a potent class of inhibitors targeting the executioner caspases-3 and -7. The introduction of the iodine atom at the 7-position is a rational design strategy to enhance metabolic stability without compromising, and in some cases slightly improving, inhibitory potency against the primary targets.
However, the inherent promiscuity of the isatin core necessitates a thorough evaluation of cross-reactivity. The potential for off-target inhibition of kinases and monoamine oxidases should be a key consideration in the preclinical development of any this compound-based drug candidate. Comprehensive profiling against a panel of relevant kinases and other known isatin targets is strongly recommended to fully characterize the selectivity of these promising inhibitors. This proactive approach to understanding cross-reactivity is essential for mitigating potential side effects and ensuring the safe and effective translation of these compounds into clinical applications.
References
- Derry, J. M., et al. (2019). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 24(18), 3298.
- Limpachayaporn, P., et al. (2014). Design, Synthesis, and Biological Characterization of a Caspase 3/7 Selective Isatin Labeled with 2-[18F]fluoroethylazide. Journal of Medicinal Chemistry, 57(22), 9383-9395.
- Limpachayaporn, P., et al. (2014). Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. Journal of Medicinal Chemistry, 57(22), 9383-95.
- Assembling of phenyl substituted halogens in the C3-position of substituted isatins by mono wave assisted synthesis: development of a new class of monoamine oxidase inhibitors. Journal of Computer-Aided Molecular Design, 39(1), 84.
- Limpachayaporn, P., et al. (2016). Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. Request PDF.
- Limpachayaporn, P., et al. (2014). Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. figshare.
- Fares, M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(20), 6891.
- Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Applied Sciences, 11(8), 3746.
- Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect.
- Fares, M., et al. (2022).
- Lee, D., et al. (2009). Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. Journal of Medicinal Chemistry, 52(15), 4886–4896.
- Isatin Derivatives as a New Class of Aldose Reductase Inhibitors With Antioxidant Activity.
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(19), 16244-16259.
- Kakkar, R., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(82), 52393-52416.
- Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. PubMed.
- Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1097-1102.
- Lee, D., et al. (2000). Potent and selective nonpeptide inhibitors of caspases 3 and 7 inhibit apoptosis and maintain cell functionality. The Journal of Biological Chemistry, 275(21), 16007-16014.
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- 8. researchgate.net [researchgate.net]
Comparative Benchmarking: Evaluating Novel 7-Iodoindoline-2,3-dione Derivatives as Potent Caspase-3 Inhibitors
A Senior Application Scientist's Guide to In Vitro Efficacy Assessment
In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel small molecules that can modulate critical cell signaling pathways remains a paramount objective. The indoline-2,3-dione (isatin) scaffold has long been recognized as a "privileged" structure due to its versatile biological activities, including significant potential as an anticancer agent. The strategic introduction of a halogen, such as iodine at the 7-position, can substantially enhance the molecule's potency and pharmacokinetic profile by modifying its electronic and lipophilic properties.
This guide provides a comprehensive framework for benchmarking a new series of hypothetical 7-iodoindoline-2,3-dione derivatives against a known, well-characterized inhibitor. Our chosen target is Caspase-3, a critical executioner enzyme in the apoptotic pathway, which is frequently dysregulated in cancer. The objective is to present a robust, self-validating experimental workflow that enables researchers to make data-driven decisions about the potential of their novel compounds. We will detail the rationale behind experimental choices, provide step-by-step protocols for both enzymatic and cell-based assays, and present a clear method for comparative data analysis.
Foundational Strategy: Selecting the Target and Benchmark
The Rationale for Targeting Caspase-3
Caspase-3 is a cysteine-aspartic protease that, upon activation, cleaves a specific set of cellular proteins, leading to the organized dismantling of the cell characteristic of apoptosis. Many chemotherapeutic agents function by inducing apoptosis. However, cancer cells can develop resistance by downregulating this pathway. Small molecules that can directly activate or modulate the activity of caspases, or inhibit proteins that suppress them, are of high therapeutic interest. Isatin derivatives have been specifically identified as potent inhibitors of caspases, making Caspase-3 an excellent and relevant target for this benchmarking study.
Choosing the Benchmark Inhibitor: Z-DEVD-FMK
For a comparative study to be meaningful, the benchmark must be a "gold standard" in the field. We have selected Z-DEVD-FMK , an irreversible Caspase-3 inhibitor that is widely used in apoptosis research. It is cell-permeable and covalently binds to the active site of Caspase-3, providing a reliable positive control and a high bar for comparison.
Our hypothetical new compounds for this guide are:
-
Compound A: A this compound with a novel side chain at the N1 position.
-
Compound B: A this compound with a different functional group at the C5 position.
Experimental Workflow: A Dual-Assay Approach
A robust evaluation relies on a multi-tiered approach. We will first determine the direct inhibitory effect of the compounds on the purified enzyme (biochemical assay) and then assess their efficacy in a relevant cellular context (cell-based assay). This dual-assay strategy helps to distinguish between direct target engagement and broader cellular effects like toxicity or poor membrane permeability.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Iodoindoline-2,3-dione
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to waste disposal, is conducted with the highest standards of safety and scientific integrity. The proper handling and disposal of specialized reagents like 7-Iodoindoline-2,3-dione are not merely regulatory hurdles; they are integral to a culture of safety, environmental responsibility, and the validity of your work.
This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established chemical safety principles and regulatory standards. We will move beyond simple instructions to explain the causality behind these procedures, ensuring you are equipped to make informed decisions in your laboratory.
Hazard Profile & Immediate Safety Precautions
Understanding the hazard profile of a compound is the foundation of its safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 20780-78-3) should always be the primary source of information, we can infer a reliable safety profile from its chemical class and available data on structurally related compounds.
This compound is a halogenated organic compound. The presence of the iodine atom and the dione structure suggests potential for toxicity and environmental persistence. An SDS for a similar, non-iodinated compound indicates hazards including being harmful if swallowed, toxic in contact with skin, causing serious eye irritation, and being very toxic to aquatic life. GHS hazard statements specifically for this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]
Core Directive: Treat this compound as a hazardous substance requiring meticulous handling to prevent personnel exposure and environmental release.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory when handling this compound for disposal. The goal of this PPE regimen is to create a complete barrier against dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes of solutions or accidental projection of the solid powder, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact. Given the potential for dermal toxicity, this is a critical control measure. |
| Body Protection | A standard laboratory coat. A chemical-resistant apron is recommended if handling larger quantities or solutions. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Minimizes inhalation exposure. All handling of the solid compound outside of a solution should ideally occur within a chemical fume hood to control airborne particulates. |
Engineering Control: Always handle this compound, especially during weighing and initial solution preparation, inside a certified chemical fume hood. This is the primary method for minimizing inhalation exposure and containing any potential spills.[3]
Waste Classification & Segregation: The Halogenated Waste Stream
Proper disposal begins with correct waste classification. As an iodinated organic molecule, this compound falls squarely into the category of halogenated organic waste .[4]
Why is this distinction critical? Halogenated organic compounds cannot be disposed of via land disposal without prior treatment.[5] When incinerated, they can produce highly toxic and corrosive gases, such as hydrogen iodide.[6] Therefore, they must be sent to specialized hazardous waste incinerators equipped with scrubbers and other pollution control technologies to neutralize these byproducts.[4] Mixing halogenated waste with non-halogenated waste contaminates the entire container, drastically increasing disposal costs and environmental burden, as the entire volume must then be treated as the more hazardous halogenated waste.[7]
Segregation Protocol:
-
Designated Container: All waste containing this compound (solid residue, contaminated materials, and solutions) must be collected in a dedicated, properly labeled hazardous waste container.[8] These containers are often color-coded (e.g., green-labeled carboys) by institutional EHS programs.[4]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[8][9]
-
Aqueous vs. Organic: While this compound has low water solubility, if you generate aqueous waste containing it, it should still be disposed of as halogenated waste, not poured down the drain.[7] Do not mix large volumes of aqueous waste with organic solvent waste. Consult your EHS office for guidance on specific waste streams.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe accumulation and disposal of this compound waste.
Workflow for Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound.
-
Preparation: Before handling any waste, put on all required PPE as detailed in the table above. Perform all waste transfers within a chemical fume hood.
-
Waste Identification & Labeling:
-
Obtain a waste container designated for "Halogenated Organic Waste" from your institution's Environmental Health and Safety (EHS) department.
-
Before adding any waste, ensure the container is clearly labeled.[8] The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate percentages.[7] Affix any required hazard pictograms (e.g., irritant, toxic to aquatic life).
-
-
Waste Collection:
-
Solid Waste: Carefully transfer residual solid this compound into the waste container using a dedicated spatula or scoop.
-
Contaminated Materials: Any disposable materials that have come into direct contact with the compound (e.g., weighing paper, gloves, pipette tips, absorbent pads) must also be placed in the designated halogenated waste container.
-
Solutions: Transfer solutions containing this compound into the appropriate liquid halogenated waste container. Do not overfill; containers should be filled to no more than 90% capacity to allow for expansion.[10]
-
-
Storage:
-
Final Disposal:
-
Once the container is full or you have completed the project, contact your institution's EHS office or the designated chemical waste disposal contractor to arrange for pickup.[3]
-
Provide them with a complete and accurate description of the waste contents.
-
Retain all documentation related to the disposal for your laboratory's records, in accordance with institutional and regulatory requirements.
-
Emergency Procedures
Spill Response:
-
Minor Spill (Solid): If a small amount of solid is spilled within the fume hood, gently sweep it up with a brush and dustpan and place it in the halogenated waste container. Decontaminate the area with an appropriate solvent and place the cleaning materials (e.g., absorbent pads) in the waste container.
-
Major Spill or Spill Outside Hood: Evacuate the immediate area. Alert your colleagues and laboratory supervisor. Contact your institution's EHS or emergency response team immediately.[3] Prevent others from entering the area.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
By adhering to this comprehensive disposal guide, you are not only complying with safety regulations but also actively participating in a culture of scientific excellence and responsibility. Building this deep trust in our operational safety allows us to focus on our primary mission: advancing research and development.
References
-
Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. 5
-
Hazardous Waste Segregation. Bucknell University. 4
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. 10
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. 8
-
Organic Solvents Disposal. Cornell University Environmental Health and Safety.
-
Safety Data Sheet for a related compound. Sigma-Aldrich.
-
Safety Data Sheet for a related compound. Fisher Scientific.
-
7-IODO-INDOLE-2,3-DIONE Properties. ChemicalBook.
-
Safety Data Sheet for a related compound. CymitQuimica.
-
Proper Disposal of 1-hexadecyl-1H-indole-2,3-dione: A Guide for Laboratory Professionals. Benchchem.
-
Disposal of Iodine. Case Western Reserve University Environmental Health and Safety.
-
List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
-
Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
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- 6. nj.gov [nj.gov]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. ethz.ch [ethz.ch]
Essential Protective Measures for Handling 7-Iodoindoline-2,3-dione
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of 7-Iodoindoline-2,3-dione (CAS 20780-78-3), also known as 7-Iodoisatin. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity. This document moves beyond a simple checklist, explaining the rationale behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Analysis: Understanding the Risks of this compound
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, its structural isomer, 5-Iodoisatin, provides a reliable surrogate for hazard assessment. Based on available data for 5-Iodoisatin, this compound should be treated as a hazardous substance with the following potential risks[1]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation, particularly if inhaled as a dust.
Given its nature as a solid, fine powder, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.
Core Directive: Personal Protective Equipment (PPE) Mandates
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and chemical exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles for bulk transfers or when there is a significant splash risk.[2] | Protects against airborne dust particles and accidental splashes of solutions containing the compound, preventing serious eye irritation.[1] A face shield provides a secondary barrier for the entire face. |
| Skin and Body Protection | A flame-resistant laboratory coat. Long pants and closed-toe shoes are mandatory to cover all exposed skin. | Prevents direct skin contact with the solid compound or its solutions, mitigating the risk of skin irritation and potential sensitization.[1][3] |
| Hand Protection | Chemically resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before each use. Double-gloving is recommended for handling larger quantities. | Nitrile gloves offer robust protection against a wide range of chemicals and are suitable for handling solid powders and solutions. Proper glove removal technique is crucial to avoid contaminating the skin.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely. | As a fine powder, this compound presents an inhalation hazard that can cause respiratory irritation.[1] An N95 mask effectively filters these fine particles. For situations with potential for high aerosolization, a half-mask respirator with P100 filters may be necessary. |
Experimental Workflow & Safety Protocols
Adherence to a structured workflow is essential for minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Methodology:
-
Preparation:
-
Verify Engineering Controls: Ensure a certified chemical fume hood is operational. The handling of solid this compound should always occur within a fume hood to control dust.
-
Assemble PPE: Don all required PPE as specified in the table above before entering the designated handling area.
-
Prepare Workspace: Lay down absorbent bench paper within the fume hood to contain any minor spills. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) to avoid leaving the controlled area mid-procedure.
-
-
Weighing and Transfer:
-
Minimize Dust: Handle the container of this compound carefully to avoid generating airborne dust.
-
Controlled Transfer: Use a spatula to carefully transfer the desired amount of powder onto weigh paper or directly into a tared vessel. Perform this action deep within the fume hood.
-
Immediate Closure: Securely cap the stock container immediately after use.
-
-
Solubilization and Reaction:
-
Solvent Addition: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Maintain Containment: Keep all vessels containing the compound covered or capped when not actively in use.
-
-
Decontamination and Cleanup:
-
Surface Cleaning: Wipe down the work surface, balance, and any contaminated equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.
-
Glassware: Rinse all contaminated glassware thoroughly before it leaves the fume hood for final cleaning.
-
Operational and Disposal Plans
Spill Response:
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated waste container.
-
Wipe the area with a damp cloth (using an appropriate solvent), placing the cloth in the waste container.
-
Seal the container and label it for hazardous waste disposal.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the contaminated area.
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Recommended storage is in a refrigerator at 2-8°C.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Waste Disposal:
-
Solid Waste: All contaminated solid materials (e.g., gloves, weigh paper, absorbent pads, excess compound) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not dispose of down the drain.
-
All waste must be disposed of through your institution's EHS-approved hazardous waste program. Consult local regulations for specific requirements.
By integrating these scientifically grounded protocols into your daily laboratory operations, you can confidently handle this compound while upholding the highest standards of safety and research quality.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
